2,5-Diamino-1,3,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLLEIKCNQUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183606 | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-81-7 | |
| Record name | 1,3,4-Thiadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-Thiadiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Simplified, High-Yield Synthesis of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a simple and efficient synthesis route for 2,5-Diamino-1,3,4-thiadiazole, a valuable building block in medicinal chemistry. The featured method is characterized by its use of readily available starting materials, mild reaction conditions, and high product yield, making it an attractive option for both academic and industrial research settings.
Introduction
This compound is a key heterocyclic scaffold known for its diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. Its utility as a precursor in the development of novel therapeutic agents necessitates accessible and efficient synthetic protocols. This document details a straightforward synthesis via the oxidative cyclization of bithiourea.
Core Synthesis Route: Oxidative Cyclization of Bithiourea
The most direct and high-yielding synthesis of this compound involves the cyclization of bithiourea (also known as N,N'-bis(thiocarbamyl)hydrazine) using a mild oxidizing agent such as hydrogen peroxide. This method stands out for its simplicity and excellent yield.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from bithiourea.
| Parameter | Value | Reference |
| Starting Material | Bithiourea | [1] |
| Oxidizing Agent | 3% Hydrogen Peroxide (H₂O₂) | [1] |
| Reactant Molar Ratio | ~1:1.5 (Bithiourea:H₂O₂) | [1] |
| Temperature | 50-60 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Reported Yield | 96.4% | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the oxidative cyclization of bithiourea.[1]
Materials:
-
Bithiourea (0.2 mol, 30 g)
-
3% Hydrogen Peroxide (40 mL)
-
250 mL Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
Reaction Setup: Place bithiourea (30 g, 0.2 mol) into a 250 mL round-bottomed flask.
-
Reagent Addition: Add 40 mL of 3% hydrogen peroxide to the flask containing the bithiourea.
-
Reaction Conditions: With continuous stirring, heat the mixture to 50-60 °C and maintain this temperature under reflux for 1 hour.
-
Work-up and Isolation: The product can be isolated upon completion of the reaction. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent. The reported yield for this procedure is 96.4%.[1]
Visualizing the Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below, from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
References
Spectroscopic Characterization of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 2,5-Diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the key spectroscopic techniques used to elucidate its structure and purity, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to aid researchers in their own analyses of this important scaffold.
Introduction
This compound is a five-membered heterocyclic ring containing two nitrogen atoms, a sulfur atom, and two amino groups. This scaffold is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural features of this compound, particularly its ability to act as a ligand and form metal complexes, contribute to its diverse biological functions.[2] Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in research and drug development settings.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound and its closely related derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound and its derivatives is characterized by the presence of vibrations associated with the amino groups and the thiadiazole ring.
Table 1: FT-IR Spectral Data for this compound Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3286, 3163 | N-H stretching (NH₂) | [3] |
| 1604 | C=N stretching | [3] |
| 1257 | C-S stretching | [3] |
Note: Data is for a derivative, 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Table 2: ¹H NMR Spectral Data for this compound Derivatives
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 6.79 | m | NH₂ | [3] |
Note: Data is for a derivative, 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol, in DMSO-d₆.
Table 3: ¹³C NMR Spectral Data for this compound Derivatives
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 172.67 | C=N (Thiadiazole ring) | [4] |
| 156.3, 168.1 | C2 and C5 of Thiadiazole ring | [5] |
Note: Data is for derivatives of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound and its metal complexes shows characteristic absorption bands.
Table 4: UV-Vis Spectral Data for this compound and its Metal Complexes
| Wavelength (λmax, nm) | Assignment | Reference |
| 271, 217 | Ligand (this compound) | [2] |
| 271, 229 | Co(II) Complex | [2] |
| 271, 231 | Ni(II) Complex | [2] |
| 271, 229 | Cu(II) Complex | [2] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 5: Mass Spectrometry Data for this compound Derivatives
| m/z | Assignment | Reference |
| 282.0818 | [M+H]⁺ of 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | [5] |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative cyclization of bithiourea.[2]
-
Reaction Setup: A mixture of bithiourea and 3% hydrogen peroxide is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is refluxed with stirring for a specified period.
-
Work-up: The reaction mixture is cooled, and the solid product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol (B145695).
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
UV-Vis Spectroscopy
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO).
-
Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Signaling Pathway
Derivatives of this compound have been investigated for their anticancer properties, with some studies suggesting their mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2,5-disubstituted-1,3,4-thiadiazole derivatives.
Conclusion
The spectroscopic techniques outlined in this guide are indispensable for the comprehensive characterization of this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this versatile heterocyclic compound. A thorough understanding of its spectroscopic properties is fundamental to advancing its potential in drug discovery and development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,5-Diamino-1,3,4-thiadiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, a thorough understanding of the NMR spectral characteristics of heterocyclic compounds is crucial for compound identification, purity assessment, and structural elucidation. The 1,3,4-thiadiazole (B1197879) ring, a common scaffold in medicinally important compounds, presents a unique electronic environment that influences the chemical shifts of its constituent and substituent atoms.
Data Presentation: NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a representative substituted 1,3,4-thiadiazole derivative. The data is presented in a structured format to facilitate clear interpretation and comparison.
Table 1: ¹H NMR Spectral Data of a Representative 2-Amino-5-substituted-1,3,4-thiadiazole Derivative
| Signal No. | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1 | 7.35 | Singlet | 2H | -NH₂ (Amino group protons) |
| 2 | 7.48 | Doublet | 2H | Ar-H (Aromatic protons) |
| 3 | 7.67 | Doublet | 2H | Ar-H (Aromatic protons) |
| 4 | 1.29 | Singlet | 9H | -C(CH₃)₃ (tert-Butyl protons) |
Solvent: DMSO-d₆ Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data of a Representative 2-Amino-5-substituted-1,3,4-thiadiazole Derivative
| Signal No. | Chemical Shift (δ) ppm | Assignment |
| 1 | 168.1 | C2 (Thiadiazole ring carbon) |
| 2 | 156.3 | C5 (Thiadiazole ring carbon) |
| 3 | 152.2 | C-Ar (Aromatic carbon) |
| 4 | 128.3 | C-Ar (Aromatic carbon) |
| 5 | 126.0 | CH-Ar (Aromatic carbon) |
| 6 | 125.8 | CH-Ar (Aromatic carbon) |
| 7 | 34.5 | -C (CH₃)₃ (Quaternary carbon of t-butyl) |
| 8 | 30.8 | -C(C H₃)₃ (Methyl carbons of t-butyl) |
Solvent: DMSO-d₆ Spectrometer Frequency: 100 MHz
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,5-diamino-1,3,4-thiadiazole or its derivatives is provided below. This protocol can be adapted based on the specific instrumentation and sample characteristics.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of the 1,3,4-thiadiazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar compounds and its wide chemical shift window.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), although referencing to the residual solvent peak is more common.
2. NMR Spectrometer Setup and Data Acquisition
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include:
-
Spectral width: ~16 ppm
-
Number of scans: 8-16 (can be increased for dilute samples)
-
Relaxation delay (d1): 1-5 seconds
-
Pulse width: Calibrated 90° pulse
-
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and improve the signal-to-noise ratio. Key parameters include:
-
Spectral width: ~220 ppm
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation delay (d1): 2 seconds
-
Pulse width: Calibrated 30-45° pulse to allow for faster repetition.
-
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[2]
Visualizations
The following diagrams illustrate the chemical structure of the core compound and a typical workflow for its NMR analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
References
Physical and chemical properties of 2,5-Diamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its five-membered ring, containing sulfur and nitrogen atoms, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this compound, with a focus on its relevance to drug development and scientific research. The thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[2]
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,3,4-Thiadiazole-2,5-diamine | [3] |
| CAS Number | 2937-81-7 | [1][3] |
| Molecular Formula | C₂H₄N₄S | [1][3] |
| Molecular Weight | 116.14 g/mol | [1] |
| Melting Point | 201 °C (decomposes) | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO, DMF, and hot distilled water. | [4] |
| pKa | Not available | |
| UV-Vis (λmax) | 248 nm (in H₂O) |
Synthesis and Purification
The most common synthetic route to this compound involves the oxidative cyclization of bithiourea. Another reported method utilizes the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of magnesium oxide nanoparticles.
Experimental Protocol: Synthesis from Bithiourea
This protocol details the synthesis of this compound from bithiourea.
Materials:
-
Bithiourea (30 g, 0.2 mol)
-
3% Hydrogen Peroxide (H₂O₂) (40 mL)
-
250 mL Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.
-
Add 40 mL of 3% H₂O₂ to the flask.
-
Set up the apparatus for reflux with continuous stirring.
-
Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol (B145695) to yield the final product.
Spectroscopic Characterization
The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the presence of specific absorption bands corresponding to its functional groups.
Expected FTIR Peaks:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amino groups.
-
C=N stretching: A sharp peak around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring.
-
C-S stretching: Absorption bands in the fingerprint region, typically around 600-800 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the molecule. Due to the symmetrical nature of this compound, the spectra are relatively simple.
Expected NMR Signals (in DMSO-d₆):
-
¹H NMR: A broad singlet corresponding to the amino protons (-NH₂). The chemical shift will be dependent on the concentration and temperature.
-
¹³C NMR: A single signal for the two equivalent carbon atoms of the thiadiazole ring. The chemical shift is expected in the downfield region due to the influence of the heteroatoms.[5][6][7][8]
Experimental Protocol: NMR Spectroscopy
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process and analyze the spectra to determine the chemical shifts and multiplicities of the signals.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., water or ethanol).
-
Record the UV-Vis spectrum over a range of 200-400 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax). For this compound in water, the λmax is observed at 248 nm.
Chemical Reactivity and Applications
The two primary amino groups and the nitrogen and sulfur atoms in the heterocyclic ring make this compound a reactive molecule and a valuable building block in organic synthesis.
-
Coordination Chemistry: It acts as a ligand, coordinating with various metal ions through its nitrogen and sulfur atoms to form metal complexes. These complexes have shown enhanced biological activities compared to the parent ligand.[4]
-
Derivative Synthesis: The amino groups can be readily derivatized to synthesize a wide range of compounds with potential pharmacological applications, including Schiff bases and sulfonamides.
-
Medicinal Chemistry: Derivatives of this compound have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[7][9]
Biological Significance and Signaling Pathways
While the precise molecular mechanisms of action for this compound itself are not extensively documented, its derivatives have been shown to target various enzymes and signaling pathways. This suggests that the thiadiazole scaffold is a promising pharmacophore for the development of targeted therapies.
-
Enzyme Inhibition: Many thiadiazole derivatives exhibit their biological effects through the inhibition of specific enzymes. For instance, certain sulfonamide-based thiadiazole derivatives are known to be potent inhibitors of carbonic anhydrase.[10] Other derivatives have been investigated as inhibitors of α-glucosidase, c-Jun N-terminal kinase (JNK), and Abl tyrosine kinase.[11][12][13]
-
Modulation of Signaling Pathways: By inhibiting key enzymes, thiadiazole derivatives can modulate various cellular signaling pathways. For example, inhibition of kinases like AKT1 and AKT2 can impact cell survival and proliferation pathways, which is relevant for cancer therapy.[5] The JNK signaling pathway is involved in cellular responses to stress, and its inhibition by thiadiazole derivatives has therapeutic potential.[12]
Conclusion
This compound is a molecule of significant interest due to its versatile chemical reactivity and the broad pharmacological potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, synthesis, and characterization. While the specific molecular targets of the parent compound require further investigation, the diverse biological activities of its derivatives highlight the importance of the 1,3,4-thiadiazole (B1197879) scaffold in modern drug discovery and development. Further research into the specific interactions of this compound with cellular signaling pathways will be crucial for unlocking its full therapeutic potential.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
Tautomeric Forms of 2,5-Diamino-1,3,4-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Tautomerism in 1,3,4-Thiadiazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of heterocyclic compounds. For derivatives of 1,3,4-thiadiazole (B1197879), various forms of tautomerism, including amino-imino, thione-thiol, and keto-enol, have been observed and studied.[1][2][3][4] The prevalence of a particular tautomer can be influenced by factors such as the solvent, temperature, and the nature of substituents on the thiadiazole ring.[1] Understanding the tautomeric landscape of 2,5-diamino-1,3,4-thiadiazole is therefore essential for rational drug design and the development of novel therapeutics.
Potential Tautomeric Forms of this compound
Based on theoretical studies of 2-amino-1,3,4-thiadiazole (B1665364) and its derivatives, this compound is expected to exist in a dynamic equilibrium between several tautomeric forms.[5] These can be broadly categorized as the diamino, amino-imino, and diimino forms.
The primary tautomeric equilibrium involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom. The potential tautomers are:
-
This compound: The aromatic, diamino form.
-
5-Amino-2-imino-1,3,4-thiadiazoline: An amino-imino form where one of the amino groups is converted to an imino group, with the proton residing on a ring nitrogen.
-
2,5-Diimino-1,3,4-thiadiazolidine: The diimino form where both amino groups are converted to imino groups.
Further complexity arises from the specific location of the proton on the ring nitrogens and the geometry of the imino groups, leading to several possible isomers for the amino-imino and diimino forms.
Methodologies for the Study of Tautomerism
The characterization of tautomeric forms relies on a combination of computational and experimental techniques.
Computational Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.
Protocol for Computational Analysis:
-
Geometry Optimization: The structures of all potential tautomers are optimized in the gas phase and in various solvents (e.g., water, DMSO, chloroform) using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[5]
-
Energy Calculations: The relative electronic energies, enthalpies, and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Effects: The polarizable continuum model (PCM) can be employed to simulate the effect of different solvents on tautomeric equilibria.[5]
-
Transition State Search: To understand the kinetics of interconversion, transition state structures connecting the tautomers can be located and the energy barriers for proton transfer calculated.
Experimental Techniques
Spectroscopic and crystallographic methods provide direct evidence for the existence and structure of tautomers.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of protons attached to nitrogen (NH and NH₂) are sensitive to the tautomeric form. The number of signals and their integration can help identify the major tautomer in solution. Solvent-dependent studies can reveal shifts in the tautomeric equilibrium.[1]
-
¹³C NMR: The chemical shifts of the carbon atoms in the thiadiazole ring are distinct for each tautomeric form. For example, the carbon atom of a C=N bond in an imino tautomer will have a different chemical shift compared to the corresponding carbon in the aromatic amino form.[1]
3.2.2. Infrared (IR) Spectroscopy
The positions of N-H stretching and bending vibrations, as well as C=N and C-N stretching frequencies, can help distinguish between amino and imino tautomers.
3.2.3. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles, which can definitively identify the tautomeric form present in the solid state.[2][6][7] For instance, the C-N bond lengths in the exocyclic amino/imino groups can differentiate between a single and a double bond.
Quantitative Data from Analogous Systems
While specific quantitative data for this compound is pending further research, studies on related compounds provide valuable insights. For instance, in a study of a novel 1,3,4-thiadiazole derivative, the keto-enol tautomeric equilibrium was shown to be solvent-dependent, with the keto form being favored in polar aprotic solvents like DMSO and the enol form in non-polar solvents like chloroform.[1] Similar solvent-dependent effects are anticipated for the amino-imino tautomerism of this compound.
Table 1: Summary of Spectroscopic Data for a Tautomeric 1,3,4-Thiadiazole Derivative[1]
| Spectroscopic Data | Keto Form | Enol Form |
| ¹³C NMR (δ, ppm) | 204.5 (C=O) | 155.5 (C-OH) |
| Mass Spec. (m/z) | 43 | 407 |
Note: This data is for a derivative and not this compound itself, but illustrates the type of data used to confirm tautomerism.
Implications for Drug Development
The ability of this compound to exist in multiple tautomeric forms has significant implications for its use in drug development:
-
Receptor Binding: Different tautomers will have distinct shapes, hydrogen bonding capabilities, and electrostatic potentials, leading to different binding affinities for biological targets.
-
Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can vary between tautomers, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Intellectual Property: A thorough understanding and characterization of all possible tautomeric forms are crucial for securing robust patent protection.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical and biological character. Although direct experimental quantification of its tautomeric forms is an area for future research, a strong theoretical and experimental framework exists for its study. By employing a combination of computational modeling and spectroscopic techniques, researchers can elucidate the tautomeric landscape of this important heterocyclic compound, thereby enabling more effective drug design and development. The methodologies and insights presented in this guide provide a solid foundation for such investigations.
References
- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Crystal Structure Analysis of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 2,5-diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for the synthesis and characterization of this molecule and its derivatives, presents available structural data, and discusses the nature of intermolecular interactions that govern its solid-state architecture.
Introduction
This compound is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two amino substituents. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice are crucial for understanding its physicochemical properties, stability, and biological function. While the crystal structures of numerous derivatives have been elucidated, a definitive publicly available single-crystal X-ray diffraction study for the parent this compound is not readily found in the literature. This guide, therefore, draws upon data from closely related structures and general experimental practices to provide a thorough understanding of its structural analysis.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common method involves the cyclization of thiosemicarbazide (B42300) derivatives.
Synthesis of this compound Derivatives.[1]
A general and efficient method for the synthesis of this compound derivatives involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of a catalyst, such as magnesium oxide nanoparticles. This method offers good-to-excellent yields and proceeds under relatively mild conditions.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound derivatives.
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules in the crystal lattice. While specific crystallographic data for the parent this compound is not available, analysis of its derivatives reveals key structural features.
For instance, studies on substituted this compound derivatives show a near-planar 1,3,4-thiadiazole (B1197879) ring. The molecular geometry of these compounds is often stabilized by various intramolecular and intermolecular interactions.[1]
Table 1: Representative Crystallographic Data for a Substituted 1,3,4-Thiadiazole Derivative
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀FN₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 12.456(5) |
| c (Å) | 11.987(5) |
| α (°) | 90 |
| β (°) | 99.123(1) |
| γ (°) | 90 |
| Volume (ų) | 1492.1(10) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.487 |
| R-factor (%) | 4.56 |
Note: Data is for a representative 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivative and is intended for illustrative purposes.
Intermolecular Interactions
The crystal packing of this compound and its derivatives is dominated by a network of hydrogen bonds. The amino groups act as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and the sulfur atom can act as hydrogen bond acceptors. These interactions, along with other weak interactions like C–H···π and π–π stacking, play a crucial role in the stabilization of the crystal structure.[1] The hydrogen-bonding network in related structures, such as 2-amino-5-methyl-1,3,4-thiadiazole, has been shown to be three-dimensional.[2]
Logical Relationship of Structural Stabilization
Caption: Intermolecular forces contributing to crystal stability.
Spectroscopic and Thermal Characterization
A combination of spectroscopic and thermal analysis techniques is essential for the comprehensive characterization of this compound and its derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the amino groups, the C=N and C-S bonds of the thiadiazole ring are key indicators in the IR spectrum.
Table 2: Typical FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3400 - 3100 |
| C=N stretch (thiadiazole ring) | 1650 - 1550 |
| C-N stretch | 1400 - 1200 |
| C-S stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the molecular structure. In the ¹H NMR spectrum, the protons of the amino groups typically appear as a broad singlet. The chemical shifts in the ¹³C NMR spectrum are characteristic of the carbon atoms in the thiadiazole ring.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compound. TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow to or from a sample as it is heated or cooled, revealing melting points and other phase transitions.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, DMF).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F².[3]
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the instrument, and the spectrum is collected, typically in the range of 4000-400 cm⁻¹.[4]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5][6][7]
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is placed in a tared TGA pan.[8]
-
Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air), and the mass loss is recorded as a function of temperature.[9]
Experimental Characterization Workflow
Caption: Workflow for the physicochemical characterization of the compound.
Conclusion
The structural analysis of this compound and its derivatives is fundamental to understanding their properties and potential applications, particularly in drug development. While a definitive crystal structure of the parent compound remains to be publicly detailed, the examination of its derivatives provides valuable insights into the planarity of the thiadiazole ring and the crucial role of hydrogen bonding in stabilizing the crystal lattice. The combination of single-crystal X-ray diffraction with spectroscopic and thermal analysis methods provides a robust framework for the comprehensive characterization of this important class of heterocyclic compounds. Further research to elucidate the crystal structure of the parent this compound is warranted to provide a complete picture of its solid-state properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. epfl.ch [epfl.ch]
- 9. etamu.edu [etamu.edu]
An In-Depth Technical Guide to the Synthesis of 2,5-Diamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2,5-diamino-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the key starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several pathways, primarily involving the cyclization of open-chain sulfur and nitrogen-containing precursors. The most prevalent and effective starting materials include bithiourea, thiosemicarbazide, and dithiocarbamates. Each of these precursors offers distinct advantages in terms of yield, reaction conditions, and scalability.
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material(s) | Reagents/Conditions | Yield (%) | Reference |
| Bithiourea | 3% Hydrogen Peroxide, Reflux (50-60°C) | 96.4% | [1] |
| Thiosemicarbazide & Carboxylic Acid | Polyphosphate Ester (PPE), Chloroform, Reflux | 64.4 - 70.3% | [2][3] |
| Thiosemicarbazide & Carboxylic Acid | Phosphorous Oxychloride (POCl3), DMF, Microwave (300W) | Not specified | [4] |
| Thiosemicarbazide & Carboxylic Acid | Concentrated Sulfuric Acid, Ultrasonic Irradiation | Not specified | [4] |
| Dithiocarbamate Derivatives & Hydrazine Sulfate | MgO Nanoparticles, Refluxing Water | up to 95% | [5][6] |
| N,N'-disubstituted hydrazinecarbothioamides | Tetrahalo-1,4-benzoquinones, THF | 12 - 26% | [7][8] |
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic pathways identified.
Synthesis from Bithiourea
This method stands out for its high yield and relatively straightforward procedure. The oxidative cyclization of bithiourea using hydrogen peroxide is an efficient route to this compound.
Experimental Protocol:
-
Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.[1]
-
Add 40 mL of 3% hydrogen peroxide (H₂O₂).[1]
-
Reflux the mixture at 50–60 °C for 1 hour with continuous stirring.[1]
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and isolate the product, which is expected to be this compound.
-
The reported yield for this procedure is 96.4%.[1]
References
- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 7. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Oxidative Cyclization of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative cyclization of thiosemicarbazide (B42300) derivatives, a pivotal reaction in the synthesis of biologically active heterocyclic compounds. This document outlines the core principles, experimental methodologies, and applications of this reaction, with a focus on the formation of 1,3,4-thiadiazoles and 1,2,4-triazoles, moieties of significant interest in medicinal chemistry and drug development.
Introduction
Thiosemicarbazide and its derivatives serve as versatile building blocks in organic synthesis, readily undergoing cyclization to form a variety of heterocyclic systems. Oxidative cyclization is a prominent strategy to achieve these transformations, offering a direct route to valuable scaffolds such as 1,3,4-thiadiazoles and 1,2,4-triazoles. These heterocycles are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The oxidative conditions employed play a crucial role in directing the cyclization pathway, leading to the selective formation of either the thiadiazole or triazole ring system.
Core Reaction Mechanisms
The oxidative cyclization of thiosemicarbazide derivatives can proceed through different mechanistic pathways, largely dependent on the nature of the starting material (thiosemicarbazide vs. thiosemicarbazone), the oxidizing agent, and the reaction conditions.
2.1. Formation of 1,3,4-Thiadiazoles:
The synthesis of 2-amino-1,3,4-thiadiazoles often involves the oxidative cyclization of thiosemicarbazones, which are typically formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. The proposed mechanism generally involves the oxidation of the sulfur atom, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the imine carbon, leading to the five-membered ring. Subsequent dehydration yields the aromatic 1,3,4-thiadiazole (B1197879). A variety of oxidizing agents, including ferric chloride (FeCl₃), iodine (I₂), and bromine (Br₂), can be employed to facilitate this transformation.[3][5]
2.2. Formation of 1,2,4-Triazoles:
The formation of 1,2,4-triazole-3-thiones from thiosemicarbazides typically proceeds via an initial acylation or formylation step to form an acylthiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclization under basic conditions, where the terminal nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the 1,2,4-triazole (B32235) ring.[1][6][7]
Data Presentation: Quantitative Analysis of Oxidative Cyclization Reactions
The efficiency of the oxidative cyclization is influenced by various factors, including the choice of oxidizing agent, solvent, temperature, and reaction time. The following tables summarize the yields of 1,3,4-thiadiazole and 1,2,4-triazole derivatives under different experimental conditions.
Table 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles via Oxidative Cyclization of Thiosemicarbazones
| Aryl Substituent (R) | Oxidizing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Phenyl | FeCl₃ | Ethanol (B145695) | 1-2 h | 82 | [8] |
| 4-Chlorophenyl | FeCl₃ | Ethanol | 1-2 h | 80 | [5] |
| 4-Nitrophenyl | FeCl₃ | Ethanol | 1-2 h | 89 | [5] |
| 4-Methoxyphenyl | FeCl₃ | Water (Microwave) | 3 min | 88 | [5] |
| 2,4-Dichlorophenyl | FeCl₃ | Water (Microwave) | 3 min | 84 | [5] |
| Phenyl | Br₂/AcOH | Acetic Acid | 2-3 h | 82 | [5] |
| 4-Fluorophenyl | FeCl₃ | Water (Microwave) | 3 min | 90 | [5] |
Table 2: Synthesis of 5-Substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
| Substituent (R) | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Phenyl | NaOH | Water/Ethanol | 1 h | 71 | [1] |
| 4-Hydroxyphenyl | KOH | Water | 4 h | - | [1] |
| Methyl | NaOH | Water/Ethanol | - | - | [9] |
| Ethyl | NaOH | Water/Ethanol | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the oxidative cyclization of thiosemicarbazide derivatives.
4.1. General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles using Ferric Chloride [8]
-
Thiosemicarbazone Synthesis: A mixture of an appropriate aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.
-
Oxidative Cyclization: The synthesized thiosemicarbazone (0.01 mol) is suspended in water (150 mL). A solution of ferric chloride (0.075 mol in 150 mL of water) is added. The reaction mixture is heated and maintained at 80-90°C for 1-2 hours.
-
Work-up and Purification: The hot reaction mixture is filtered. A mixture of citric acid (0.055 mol) and sodium citrate (B86180) (0.025 mol) is added to the filtrate and stirred. After cooling to room temperature, the solution is basified with 50% aqueous ammonia. The precipitated 2-amino-5-aryl-1,3,4-thiadiazole is filtered and recrystallized from 25% aqueous ethanol to afford the pure product.
4.2. One-Pot Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [9]
-
Reaction Setup: To a solution of a substituted hydrazide (1 mmol) in ethanol (10 mL), the corresponding alkyl or aryl isothiocyanate (1 mmol) is added.
-
Acylthiosemicarbazide Formation: The reaction mixture is stirred at room temperature for 1-2 hours to form the acyl/aroyl substituted thiosemicarbazide intermediate.
-
Cyclization: A 4N sodium hydroxide (B78521) solution (10 mL) is added to the reaction mixture, and the solution is refluxed for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with concentrated hydrochloric acid. The precipitated 1,2,4-triazole-5-thione derivative is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Mandatory Visualizations
5.1. Signaling Pathway: Antifungal Mechanism of Triazoles
Triazole antifungal agents, which can be synthesized from thiosemicarbazide precursors, exert their effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[10][11][12][13]
Caption: Antifungal mechanism of triazole derivatives.
5.2. Experimental Workflow: Synthesis of 2-Amino-1,3,4-thiadiazoles
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thiosemicarbazones.
Caption: Experimental workflow for thiadiazole synthesis.
5.3. Logical Relationship: Oxidative Cyclization Pathways
This diagram illustrates the divergent pathways of oxidative cyclization of thiosemicarbazide derivatives, leading to either 1,3,4-thiadiazoles or 1,2,4-triazoles depending on the starting material and reaction conditions.
Caption: Pathways of oxidative cyclization.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Theoretical DFT Insights into 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide for Researchers
An in-depth analysis of the structural, electronic, and vibrational properties of 2,5-Diamino-1,3,4-thiadiazole (DATD) using Density Functional Theory (DFT) is presented. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical underpinnings and experimental correlations of this important heterocyclic compound.
This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications.[1][2] Theoretical studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in elucidating the molecular properties that govern the behavior of these compounds. DFT calculations provide a computational lens to explore molecular structure, vibrational spectra, and electronic characteristics, offering insights that complement and guide experimental research.
Molecular Geometry and Structural Parameters
DFT calculations have been employed to determine the optimized molecular geometry of this compound and its derivatives. These studies consistently show a planar structure for the 1,3,4-thiadiazole (B1197879) ring.[3] The bond lengths and angles calculated by DFT methods, such as B3LYP with various basis sets, are generally in good agreement with experimental data obtained from X-ray diffraction studies.[4]
Below is a table summarizing key optimized geometrical parameters for a representative 2-amino-5-substituted-1,3,4-thiadiazole derivative, providing a quantitative look at its structure.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | N-N (thiadiazole ring) | 1.358 Å[3] |
| C-N (amino group to ring) | 1.363 Å[3] | |
| Dihedral Angle | C4–S3–C5–N6 | ~176.5°[3] |
| N1–N2–C5–N6 | ~176.5°[3] |
Table 1: Selected Optimized Geometrical Parameters for a 2-Amino-5-substituted-1,3,4-thiadiazole derivative.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and corresponding modes of a molecule, aiding in the assignment of spectral bands. For this compound derivatives, theoretical spectra have shown good coherence with experimental FT-IR and FT-Raman spectra.[3]
Key vibrational modes for the 1,3,4-thiadiazole core and its substituents are summarized below.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H stretching | Amino group | 3200 - 3400 |
| C=N stretching | Thiadiazole ring | ~1600 |
| N-H bending | Amino group | ~1500 |
| C-S-C stretching | Thiadiazole ring | Below 700[5] |
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential biological activity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6] DFT studies have been instrumental in calculating these properties for 1,3,4-thiadiazole derivatives.
A smaller HOMO-LUMO gap suggests higher reactivity, which can be correlated with increased biological activity. For instance, the introduction of certain substituents can modulate this energy gap and, consequently, the molecule's properties.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 1,3,4-thiadiazole-2,5-diamine | (Data not available in snippets) | (Data not available in snippets) | (Data not available in snippets) |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | (Data not available in snippets) | (Data not available in snippets) | 5.52174[3] |
Table 3: Frontier Molecular Orbital Energies of 1,3,4-Thiadiazole Derivatives.
Experimental Protocols: A Brief Overview
The synthesis and characterization of this compound and its derivatives involve a series of well-established chemical procedures.
Synthesis of this compound Derivatives
A common synthetic route involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate.[7] Another method starts from thiosemicarbazide, which is reacted with carbon disulfide in the presence of a base, followed by acidification.[8]
Spectroscopic Characterization
The synthesized compounds are typically characterized using a suite of spectroscopic techniques:
-
FT-IR and FT-Raman Spectroscopy: To identify functional groups and confirm the molecular structure by comparing experimental vibrational frequencies with theoretical calculations.[3]
-
¹H-NMR and ¹³C-NMR Spectroscopy: To determine the chemical environment of protons and carbon atoms, respectively, providing detailed structural information.[9][10]
-
UV-Vis Spectroscopy: To study the electronic transitions within the molecule.[3]
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[9]
Visualizing Theoretical and Experimental Workflows
The following diagrams illustrate the typical workflows involved in the theoretical and experimental investigation of this compound.
A typical workflow for DFT and experimental studies.
A generalized synthesis pathway for 1,3,4-thiadiazole derivatives.
Conclusion
DFT studies provide a robust theoretical framework for understanding the fundamental properties of this compound and its analogues. The strong correlation between theoretical predictions and experimental observations underscores the power of computational chemistry in modern drug discovery and materials science. This guide offers a foundational understanding of the key theoretical concepts and experimental methodologies, aiming to facilitate further research and development in this promising area of chemical science.
References
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
- 7. researchgate.net [researchgate.net]
- 8. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Solubility Profile of 2,5-Diamino-1,3,4-thiadiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 2,5-Diamino-1,3,4-thiadiazole in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this heterocyclic compound in their work. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the precise solubility of this compound.
Core Executive Summary
This compound is a versatile building block in medicinal chemistry, known for its role in the synthesis of various biologically active compounds. Understanding its solubility is critical for reaction optimization, formulation development, and biological screening. This guide consolidates the known solubility characteristics and presents a standardized methodology for its empirical determination.
Solubility Data
Direct quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in peer-reviewed literature. However, qualitative descriptions and data from closely related analogs provide valuable insights into its solubility profile.
| Solvent | Compound | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | Metal Complexes of this compound | Well Soluble | [1] |
| Dimethylformamide (DMF) | Metal Complexes of this compound | Well Soluble | [1] |
| Hot Distilled Water | Metal Complexes of this compound | Well Soluble | [1] |
| Water | 2-Amino-1,3,4-thiadiazole (analog) | Soluble, 25 mg/mL | [2] |
| Alcohols | 1,3,4-thiadiazol-2-amine (analog) | More Soluble | [3] |
| Hexane | 1,3,4-thiadiazol-2-amine (analog) | Less Soluble | [3] |
It is generally observed that thiadiazole derivatives exhibit increased solubility in polar organic solvents.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol describes the universally accepted shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and reproducible, providing the thermodynamic solubility value.[4][5][6][7][8]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, DMF)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should not change over time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For finer suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
UV-Vis Spectrophotometry: If the compound has a chromophore, prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration of the saturated solution from the calibration curve.[9][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method for the analysis of this compound. This involves selecting an appropriate column, mobile phase, and detector. Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area against concentration. Inject the diluted, filtered sample and determine its concentration from the calibration curve.[13][14][15][16][17]
-
-
Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or g/100mL.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
References
- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. enamine.net [enamine.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. longdom.org [longdom.org]
- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Discovery and History of 2,5-Diamino-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2,5-Diamino-1,3,4-thiadiazole. From its roots in the late 19th-century exploration of heterocyclic chemistry to its modern applications, this document traces the evolution of our understanding and utilization of this important scaffold. Detailed experimental protocols for seminal and contemporary syntheses are provided, alongside a quantitative summary of its physicochemical properties. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its chemical logic and applications.
Introduction: The Dawn of Thiadiazole Chemistry
The journey into the world of 1,3,4-thiadiazoles, the heterocyclic family to which this compound belongs, began in the late 19th century. The development of this field is intrinsically linked to the discovery of hydrazine (B178648) and its derivatives, which provided the necessary building blocks for the construction of the thiadiazole ring.
The first description of a 1,3,4-thiadiazole (B1197879) compound is credited to Fischer in 1882.[1] However, it was the seminal work of M. Freund and F. Kuh in 1890 that truly elucidated the fundamental nature of the 1,3,4-thiadiazole ring system.[1] Their research laid the groundwork for future explorations into the synthesis and properties of this class of compounds. Shortly after, in 1894, Busch reported a synthesis of a thiadiazole derivative by reacting hydrazine sulfate (B86663) with carbon disulfide, further expanding the synthetic repertoire available to chemists of the era.[2]
While these early works focused on the broader class of 1,3,4-thiadiazoles, the specific synthesis of the parent compound, This compound , emerged from this foundational knowledge.
The First Synthesis and Early Methodologies
The initial synthesis of this compound is attributed to Freund and Kuh . Their pioneering work, building upon the understanding of hydrazine chemistry, established a viable pathway to this symmetrical diamino-substituted heterocycle.
Freund and Kuh's Synthesis (Conceptual Pathway)
Freund and Kuh's approach involved the reaction of a hydrazine derivative with a source of a C-S-C unit, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring. While the exact, detailed protocol from their original publication requires access to historical chemical archives, the conceptual workflow can be represented as follows:
Caption: Conceptual workflow of Freund and Kuh's synthesis.
Evolution of Synthetic Methodologies
Following the initial discovery, the synthesis of this compound and its derivatives has been refined and expanded upon, leading to more efficient and versatile methods.
Synthesis from Bithiourea
A common and effective method for the preparation of this compound involves the oxidative cyclization of bithiourea. This method is valued for its relative simplicity and good yields.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottomed flask, introduce 30 g (0.2 mol) of bithiourea.
-
Oxidizing Agent Addition: Add 40 mL of 3% hydrogen peroxide (H₂O₂) to the flask.
-
Reaction Conditions: The mixture is refluxed at a temperature of 50–60 °C for 1 hour with continuous stirring.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Caption: Synthesis of this compound from bithiourea.
Synthesis from Semicarbazide (B1199961) Hydrochloride
Another widely used method starts from the readily available semicarbazide hydrochloride. This pathway offers an alternative route to the target molecule.
Experimental Protocol:
-
Starting Material: Begin with semicarbazide hydrochloride.
-
Reaction with a Thio-source: The semicarbazide hydrochloride is reacted with a suitable thiocarbonyl source, such as thiophosgene (B130339) or carbon disulfide, in the presence of a base to neutralize the generated HCl.
-
Cyclization: The intermediate formed undergoes intramolecular cyclization to yield the this compound ring.
-
Workup and Purification: The product is isolated through filtration and purified by recrystallization.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value |
| Molecular Formula | C₂H₄N₄S |
| Molar Mass | 116.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 232-235 °C |
| Solubility | Sparingly soluble in cold water, soluble in hot water and polar organic solvents. |
| pKa | Not readily available |
Historical Significance and Modern Applications
The discovery of this compound and its derivatives has had a lasting impact on various scientific fields, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, and the diamino-substitution provides key hydrogen bonding donors, making it an attractive building block for designing molecules with biological activity.
-
Antimicrobial Agents: Derivatives of this compound have been extensively investigated for their antibacterial and antifungal properties. The N-C-S linkage within the ring is believed to contribute to this activity.
-
Anticancer Agents: The thiadiazole ring is present in several anticancer drug candidates. The ability of the diamino-substituted scaffold to interact with biological targets has been a focus of research.
-
Enzyme Inhibitors: The structural features of this compound make it a suitable core for the design of various enzyme inhibitors.
References
Methodological & Application
Application Notes & Protocols: 2,5-Diamino-1,3,4-thiadiazole as a Precursor for Biologically Active Schiff Bases
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole (B1197879) ring is a crucial heterocyclic scaffold in medicinal chemistry, known for conferring a wide range of pharmacological activities to its derivatives.[1] Among these, 2,5-Diamino-1,3,4-thiadiazole serves as a versatile precursor for the synthesis of Schiff bases (imines), which are formed through the condensation of its primary amino groups with various carbonyl compounds.[2][3] The resulting azomethine group (-C=N-) in the Schiff base structure is critical for their biological activities, which include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][4][5] These compounds and their metal complexes are of significant interest in the field of drug discovery and development.[5][6] This document provides detailed protocols for the synthesis of the this compound precursor and its subsequent conversion into Schiff bases, along with methodologies for evaluating their biological potential.
Section 1: Synthesis Protocols
Protocol I: Synthesis of this compound (Precursor)
This protocol details the synthesis of the diamine precursor from bithiourea via oxidative cyclization.
Materials:
-
Bithiourea
-
3% Hydrogen Peroxide (H₂O₂)
-
Round-bottom flask (250 cm³)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Oven
Procedure:
-
Introduce 30 g (0.2 mol) of bithiourea into a 250 cm³ round-bottom flask.[7]
-
Add 40 cm³ of 3% H₂O₂ to the flask.[7]
-
Set up the apparatus for reflux with continuous stirring.
-
Heat the mixture to 50-60°C and maintain reflux for 1 hour.[7]
-
After the reaction is complete, cool the mixture.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water and dry it in an oven at 100°C.[7]
-
The crude product can be purified by recrystallization from boiling water or ethanol (B145695).[7][8]
Caption: Workflow for the synthesis of the thiadiazole precursor.
Protocol II: General Synthesis of Schiff Bases
This protocol describes the general condensation reaction between this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
Procedure:
-
Dissolve one mole of this compound in absolute ethanol in a round-bottom flask.[4]
-
Add two moles of the selected aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[4]
-
Reflux the mixture for an appropriate time (typically 3-6 hours, monitor by TLC).[8]
-
After cooling, the solid Schiff base product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base.
Caption: General synthesis pathway for Schiff bases.
Section 2: Data Presentation
The following tables summarize quantitative data for representative Schiff bases derived from this compound.
Table 1: Physicochemical and Spectroscopic Characterization Data
| Compound ID | Aldehyde Precursor | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) (C=N stretching) | Ref |
| L1 | Benzoic Acid Derivative | 70.2 | 122 | 1693 (C=O), No C=N reported | [7] |
| SB-1 | Benzaldehyde | - | - | 1589 - 1639 | [9] |
| SB-2 | 4-Hydroxybenzaldehyde | - | - | 1620 (cyclic C=N) | [8] |
| SB-3 | Furan-2-carbaldehyde | - | - | 1641 | [4] |
Note: Data availability varies across literature; "-" indicates not reported in the cited source.
Table 2: Antimicrobial Activity Data (Zone of Inhibition)
| Compound ID | Test Organism | Conc. (µg/mL) | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) | Ref |
| L1 | Escherichia coli | 60 | Potent Activity | Ofloxacin (60 µg/mL) | - | [10] |
| L1 | Staphylococcus aureus | 60 | Potent Activity | Ofloxacin (60 µg/mL) | - | [10] |
| L1 | Klebsiella pneumoniae | 60 | Potent Activity | Ofloxacin (60 µg/mL) | - | [10] |
| L1 | Aspergillus niger | 60 | Potent Activity | Ketoconazole (60 µg/mL) | - | [10] |
| Various | Staphylococcus aureus | 250-1000 | Significant Activity | Ofloxacin | - | [3] |
| Various | Escherichia coli | 250-1000 | Significant Activity | Ofloxacin | - | [3] |
Note: "Potent Activity" was stated qualitatively in the source.[10]
Table 3: Antioxidant Activity Data (DPPH Radical Scavenging)
| Compound ID | Aldehyde Precursor | Conc. (mg/mL) | % Inhibition | Standard | Ref |
| A3 | 2,3-Dichlorobenzaldehyde | 1 | 69.05 | - | [11] |
| A4 | Indole-3-carbaldehyde | 1 | 77.02 | - | [11] |
| Cpd. 5 | 4-Hydroxybenzaldehyde | - | Highest Activity | - | [8] |
Section 3: Experimental Protocols for Biological Evaluation
Protocol III: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This protocol is used to assess the antibacterial and antifungal activity of the synthesized Schiff bases.
Materials:
-
Nutrient Agar (B569324)/Sabouraud Dextrose Agar plates
-
Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (e.g., A. niger)
-
Synthesized Schiff base compounds
-
Standard drugs (e.g., Ofloxacin for bacteria, Ketoconazole for fungi)[10]
-
Solvent (e.g., DMSO)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile agar plates and allow them to solidify.
-
Inoculate the plates uniformly with the test microorganism (spread plating).
-
Using a sterile cork borer, create wells (cups) in the agar.
-
Prepare solutions of the test compounds and standard drugs at a specified concentration (e.g., 60 µg/mL) in a suitable solvent like DMSO.[10]
-
Pipette a fixed volume of each test solution and the standard drug solution into separate wells. Fill one well with the solvent alone to serve as a negative control.
-
Allow the plates to stand for a period to allow diffusion of the compounds into the agar.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28±2°C for up to 96 hours.[10]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.
-
Compare the zone of inhibition of the test compounds with that of the standard drug.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol IV: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol evaluates the ability of the synthesized compounds to scavenge free radicals using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
DMSO
-
Synthesized Schiff base compounds
-
Standard antioxidant (e.g., Ascorbic acid)[12]
-
UV-Visible Spectrophotometer
-
Test tubes
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.001% w/v).[12]
-
Prepare a series of dilutions of the test compounds and the standard (ascorbic acid) in methanol or DMSO to achieve different concentrations (e.g., 1.25 to 10 µg/mL).[12]
-
In a test tube, add 1 mL of the DPPH solution to 4 mL of each compound dilution.[12]
-
Prepare a control sample containing 1 mL of DPPH solution and 4 mL of the solvent (methanol or DMSO).[12]
-
Incubate all tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[12]
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound solution.
-
-
The results can be used to determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
References
- 1. dovepress.com [dovepress.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. services.kfu.edu.sa [services.kfu.edu.sa]
- 10. jocpr.com [jocpr.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Diamino-1,3,4-thiadiazole in Corrosion Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diamino-1,3,4-thiadiazole (DAT) and its derivatives are a class of organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[1][2][3][4][5] The unique molecular structure of DAT, featuring a heterocyclic ring with two amino groups and heteroatoms (nitrogen and sulfur), facilitates strong adsorption onto metal surfaces.[1][4] This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[1][4] The versatility of the thiadiazole ring allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their inhibition properties for specific applications.[1][3]
These compounds are of particular interest due to their high inhibition efficiency at low concentrations, cost-effectiveness, and relatively low environmental impact compared to some traditional inorganic inhibitors.[2] Their application is prevalent in industries where metal assets are exposed to acidic solutions, such as in industrial acid cleaning, oil and gas exploration, and chemical processing.[2][5]
Mechanism of Corrosion Inhibition
The corrosion inhibition properties of this compound and its derivatives are primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier.[1][4] This adsorption process can occur through a combination of physical (electrostatic) and chemical interactions.[1][6] The heteroatoms (nitrogen and sulfur) in the thiadiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal, leading to the formation of coordinate covalent bonds (chemisorption).[4] Additionally, the protonated form of the inhibitor in acidic solutions can be electrostatically attracted to the negatively charged metal surface (physisorption).
The formation of this protective layer effectively blocks the active sites on the metal surface, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] Studies have shown that these inhibitors can act as mixed-type inhibitors, influencing both anodic and cathodic reactions.[4][7] The extent of adsorption and the resulting inhibition efficiency are influenced by factors such as the inhibitor's concentration, the temperature, the nature of the metal, and the composition of the corrosive medium.[4] The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1][4][8]
Data Presentation: Inhibition Efficiency of DAT Derivatives
The following table summarizes the quantitative data on the corrosion inhibition efficiency of various this compound derivatives on different metals in acidic media.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Low Carbon Steel | 0.5 M H₂SO₄ | Not specified (Max Conc.) | Not specified | 90.5 (Potentiodynamic Polarization) | [2] |
| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Austenitic Stainless Steel (Type 304) | Dilute HCl | Not specified (Max Conc.) | Not specified | 74.2 (Polarization) | [8] |
| 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) | Aluminum | 1 M HCl | 2.0 mM | 35 | 94.28 | [6][9] |
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | Mild Steel | 1 M HCl | 0.5 mM | 30 | 94.6 | [4] |
| 2-amino-5-phenyl-1,3,4-thiadiazole (APT) | Mild Steel | 0.5 M H₂SO₄ | 5x10⁻⁴ M | Not specified | 98 | [7] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Mild Steel | 1 M HCl | Not specified | 30 | Not specified | [5] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Mild Steel | 0.5 M H₂SO₄ | Not specified | 30 | Not specified | [5] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT) | Mild Steel | 1 M HCl | 5x10⁻⁴ M | 30 | ~98 | [10] |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) | Mild Steel | 1.0 M H₂SO₄ | Not specified | Not specified | Inhibition increases with concentration | [11] |
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[1]
Example Protocol for the Synthesis of 2-Amino-5-(substituted)-1,3,4-thiadiazole:
-
Reactants:
-
Thiosemicarbazide (1 mmol)
-
Substituted benzoic acid (1 mmol)
-
Phosphorus oxychloride (3 mL)
-
-
Procedure: a. Combine thiosemicarbazide and the substituted benzoic acid in a flask containing phosphorus oxychloride. b. Stir the mixture for 1 hour and then cool it. c. Carefully add 10 mL of water to the mixture. d. Heat the mixture for three hours. e. Filter the resulting solution. f. Add potassium hydroxide (B78521) to the filtrate until the solution becomes basic, leading to the precipitation of the product. g. Recrystallize the precipitate from ethanol (B145695) to obtain the purified 2-amino-5-(substituted)-1,3,4-thiadiazole.[1]
Another synthetic route involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of a catalyst like MgO nanoparticles.[12]
Corrosion Inhibition Evaluation Protocols
1. Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
-
Specimen Preparation: a. Prepare metal coupons of known dimensions (e.g., 2.5 cm x 2.5 cm x 0.3 cm).[6] b. Mechanically polish the coupons with a series of emery papers of decreasing grit size. c. Degrease the coupons with a suitable solvent like acetone, wash with distilled water, and dry them.[6][9] d. Accurately weigh the prepared coupons using an analytical balance.
-
Experimental Setup: a. Prepare the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of the DAT inhibitor. b. Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
Post-Immersion Analysis: a. After the immersion period, retrieve the coupons from the solutions. b. Carefully clean the coupons to remove any corrosion products, typically by gentle brushing, followed by washing with distilled water and acetone, and then drying. c. Weigh the cleaned and dried coupons again.
-
Calculations:
-
Corrosion Rate (CR): Calculate the corrosion rate using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
2. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These experiments are typically performed using a three-electrode setup consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
a. Potentiodynamic Polarization (PDP)
-
Procedure: a. Immerse the three-electrode setup in the corrosive solution (with and without the inhibitor). b. Allow the open circuit potential (OCP) to stabilize. c. Apply a potential scan over a range (e.g., ±250 mV) around the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: a. Plot the logarithm of the current density (log i) versus the applied potential (E). b. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve. c. Calculate the inhibition efficiency using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
b. Electrochemical Impedance Spectroscopy (EIS)
-
Procedure: a. Immerse the three-electrode setup in the test solution and allow the OCP to stabilize. b. Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: a. Plot the impedance data as Nyquist and Bode plots. b. Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). c. Calculate the inhibition efficiency using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizations
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mocedes.org [mocedes.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Testing the Antimicrobial Activity of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Among these, their antimicrobial properties are of particular interest in the face of rising antimicrobial resistance.[2][3] The 1,3,4-thiadiazole (B1197879) nucleus is a key structural motif found in numerous compounds exhibiting potent antibacterial and antifungal activities.[1][4][5] The aromaticity and in vivo stability of the thiadiazole ring contribute significantly to its biological activity.[2] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of novel thiadiazole derivatives, focusing on standardized methods for determining their efficacy against a panel of pathogenic bacteria and fungi.
The primary methods covered are the disk diffusion method for qualitative screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7][8] Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for ensuring the reproducibility and comparability of results.[6][9]
Data Presentation: Antimicrobial Activity of Thiadiazole Derivatives
The antimicrobial efficacy of thiadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[10][11] The following table summarizes representative MIC values for various thiadiazole derivatives against a selection of bacterial and fungal strains, illustrating the potential of this class of compounds.
| Compound ID | Test Organism | Strain ID | MIC (µg/mL) | Reference |
| Compound 9b | Aspergillus fumigatus | RCMB 002003 | 0.9 | [12] |
| Geotrichum candidum | RCMB 052006 | 0.08 | [12] | |
| Staphylococcus aureus | RCMB 000106 | 1.95 | [12] | |
| Compound 4c | Bacillus subtilis | RCMB 000107 | 0.12 | [12] |
| Compound 9a | Bacillus subtilis | RCMB 000107 | 0.12 | [12] |
| Compound 21b | Vibrio harveyi | N/A | 31.3 | [4] |
| Compound 14a | Bacillus polymyxa | N/A | 2.5 | [4] |
| Compound 23p | Staphylococcus epidermidis | N/A | 31.25 | [4] |
| Micrococcus luteus | N/A | 15.63 | [4] | |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | N/A | 2.1 | [13] |
| Xanthomonas oryzae pv. oryzae | N/A | 1.8 | [13] | |
| Thiadiazole Derivative | Escherichia coli | N/A | 800 | [2] |
| Bacillus cereus | N/A | 800 | [2] | |
| Staphylococcus epidermidis | N/A | 800 | [2] |
Experimental Protocols
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16] It is a valuable initial screening tool.
a. Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth).[17]
-
Sterile paper disks (6 mm in diameter).
-
Stock solution of thiadiazole derivative of known concentration.
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).[18]
-
Sterile saline (0.85%).
-
0.5 McFarland turbidity standard.[14]
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).[19]
-
Calipers or ruler.
b. Protocol:
-
Inoculum Preparation: From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]
-
Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[17] Allow the plate to dry for 3-5 minutes.
-
Application of Disks: Prepare sterile paper disks impregnated with a known amount of the thiadiazole derivative. Aseptically place the disks on the inoculated agar surface using sterile forceps. Ensure firm contact between the disk and the agar. Disks should be placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.[20]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).[14] The size of the inhibition zone is indicative of the antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10]
a. Materials:
-
Sterile 96-well microtiter plates.[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[19]
-
Stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
Test microbial strains.
-
Sterile saline (0.85%).
-
0.5 McFarland turbidity standard.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C for bacteria, 35°C for 24-48h for yeast).[19][21]
b. Protocol:
-
Preparation of Thiadiazole Derivative Dilutions: Prepare a series of two-fold serial dilutions of the thiadiazole derivative in the appropriate broth in the wells of a 96-well microtiter plate.[6] Typically, 50 µL or 100 µL of broth is added to each well, followed by the addition of the compound to the first well and subsequent serial dilution across the plate.[22]
-
Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described for the disk diffusion method. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[19]
-
Inoculation of Microtiter Plate: Within 15 minutes of its preparation, inoculate each well (containing 50 µL or 100 µL of the diluted compound) with an equal volume of the standardized inoculum.[19][22]
-
Controls:
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or for 24-48 hours for fungi.[6][21]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiadiazole derivative at which there is no visible growth.[10] The growth control should be turbid, and the sterility control should be clear.[19]
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[7][8] This assay is performed following the MIC determination.
a. Materials:
-
Results from the broth microdilution MIC test.
-
Sterile agar plates (e.g., MHA).
-
Sterile pipette tips.
-
Incubator (35°C ± 2°C).
b. Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh agar plate.[7]
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the thiadiazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]
Conclusion
The protocols outlined in this document provide a standardized framework for the initial in vitro evaluation of the antimicrobial activity of novel thiadiazole derivatives. Consistent application of these methods will yield reliable and comparable data, which is essential for the identification of promising lead compounds in the drug discovery and development pipeline. Further studies, including mechanism of action, toxicity, and in vivo efficacy, are necessary to fully characterize the therapeutic potential of these compounds.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjid.com.ro [rjid.com.ro]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. EUCAST: Bacteria [eucast.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asm.org [asm.org]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. microbenotes.com [microbenotes.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes: Synthesis of Anticancer Agents from 2,5-Diamino-1,3,4-thiadiazole
Introduction
The 1,3,4-thiadiazole (B1197879) scaffold is a prominent pharmacophore in the development of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including the ability to interfere with DNA synthesis and various signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, 2,5-diamino-1,3,4-thiadiazole serves as a versatile starting material for the synthesis of 2,5-disubstituted derivatives with potent cytotoxic effects against a range of cancer cell lines.[1] These compounds often exhibit mechanisms of action that include enzyme inhibition, induction of apoptosis, and cell cycle arrest.[1] This document provides an overview of the synthesis, biological evaluation, and mechanisms of action of anticancer agents derived from this compound, along with detailed protocols for their synthesis and characterization.
Key Concepts and Mechanisms of Action
Derivatives of 1,3,4-thiadiazole exert their anticancer effects through various mechanisms:
-
Enzyme Inhibition: Many 1,3,4-thiadiazole derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as carbonic anhydrase, histone deacetylase (HDAC), and phosphodiesterase-7 (PDE7).[1]
-
Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1]
-
Cell Cycle Arrest: By interfering with the cell cycle, these agents can halt the proliferation of cancer cells.[3]
-
Disruption of Microtubule Polymerization: Some derivatives act as microtubule-destabilizing agents, which disrupts mitosis and leads to cell death.[1]
-
Interference with Signaling Pathways: They can modulate signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]
Experimental Data Summary
The following tables summarize the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different cancer cell lines.
Table 1: Cytotoxic Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 8a | A549 (Lung) | Proliferation | 1.62 | [4] |
| MDA-MB-231 (Breast) | Proliferation | 2.53 | [4] | |
| T47D (Breast) | Proliferation | 3.14 | [4] | |
| MCF-7 (Breast) | Proliferation | 2.89 | [4] | |
| HeLa (Cervical) | Proliferation | 4.61 | [4] | |
| HCT116 (Colon) | Proliferation | 3.27 | [4] | |
| HepG2 (Liver) | Proliferation | 3.88 | [4] | |
| 29i | MCF-7 (Breast) | Proliferation | 0.77 | [4] |
| 29j | MCF-7 (Breast) | Proliferation | 0.93 | [4] |
| 29k | MCF-7 (Breast) | Proliferation | 0.85 | [4] |
| 1o | HepG2 (Liver) | Cytotoxicity | 8.6 | [5] |
| 4e | MCF-7 (Breast) | Cytotoxicity | 2.34 µg/mL | [3] |
| HepG2 (Liver) | Cytotoxicity | 3.13 µg/mL | [3] | |
| 4i | MCF-7 (Breast) | Cytotoxicity | 3.11 µg/mL | [3] |
| HepG2 (Liver) | Cytotoxicity | 4.52 µg/mL | [3] | |
| 4 | A549 (Lung) | Cytotoxicity | 2.58 | |
| 5 | A549 (Lung) | Cytotoxicity | 3.15 | |
| 8 | A549 (Lung) | Cytotoxicity | 4.22 | |
| 10b | A549 (Lung) | Cytotoxicity | 6.47 | |
| 10c | A549 (Lung) | Cytotoxicity | 5.81 | |
| 10d | A549 (Lung) | Cytotoxicity | 3.93 | |
| ST10 | MCF-7 (Breast) | Anti-proliferative | 49.6 | [6] |
| MDA-MB-231 (Breast) | Anti-proliferative | 53.4 | [6] | |
| 2g | LoVo (Colon) | Anti-proliferative | 2.44 | [7][8] |
| MCF-7 (Breast) | Anti-proliferative | 23.29 | [7][8] |
Experimental Protocols
Protocol 1: General Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide Derivatives (4a-i)
This protocol is adapted from the synthesis of related 2,5-disubstituted 1,3,4-thiadiazole derivatives.
Materials:
-
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (starting material, can be synthesized from this compound precursors)
-
Chloroacetyl chloride
-
Anhydrous sodium acetate (B1210297)
-
Appropriate secondary amine (e.g., piperidine, morpholine, etc.)
-
Anhydrous potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (2):
-
To a solution of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (10 mmol) and anhydrous sodium acetate (10 mmol) in dry acetone (30 mL), add chloroacetyl chloride (10 mmol).[3]
-
Stir the mixture at room temperature for 24 hours.[3]
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain compound 2.[3]
-
-
Synthesis of N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide Derivatives (4a-i):
-
A mixture of compound 2 (1 mmol), the appropriate secondary amine (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in DMF (15 mL) is stirred at room temperature for 12-24 hours.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield the final products (4a-i).[3]
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized 1,3,4-thiadiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours of incubation, replace the medium with fresh medium containing different concentrations of the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the synthesis and evaluation of anticancer agents.
Caption: Mechanisms of action of 1,3,4-thiadiazole derivatives in cancer cells.
Conclusion
This compound is a valuable scaffold for the synthesis of potent anticancer agents. The resulting 2,5-disubstituted derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore this promising class of compounds further in the quest for novel cancer therapeutics.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Research on 2,5-Diamino-1,3,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antifungal agents.[1] The 1,3,4-thiadiazole (B1197879) nucleus is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3] Among its derivatives, those featuring a 2,5-diamino substitution pattern have shown particular promise as a foundation for new antifungal drugs. This document provides detailed application notes and experimental protocols for the investigation of 2,5-diamino-1,3,4-thiadiazole derivatives in the context of antifungal research.
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the reported in vitro antifungal activities of various derivatives against a range of fungal species.
Table 1: Antifungal Activity of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives against various fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | A. fumigatus | 8 - 31.25 | - | - | [4][5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | C. albicans | 8 - 31.25 | - | - | [4][5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole | G. candidum | 8 - 31.25 | - | - | [4][5] |
| 2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | Fungal Strains | 4 - 16 | - | - | [6] |
| Oxadiazole derivative with thiol group at position 2 | Fungal Strains | 16 - 31.28 | - | - | [6] |
| Compound 4e | C. albicans ATCC 10231 | 1.562 | - | - | [7] |
| Compound 4e | C. krusei ATCC 6258 | 1.562 | - | - | [7] |
| Cu(II) complex 22a | A. niger | Almost as effective as Clotrimazole | Clotrimazole | - | [4][5] |
| Cu(II) complex 22a | A. flavus | More effective than Clotrimazole | Clotrimazole | - | [4][5] |
Table 2: Antifungal Activity of 2-Amino-1,3,4-thiadiazole Derivatives against various fungal strains.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Phenylamino derivative 14b | C. albicans | 36.3 | Itraconazole | 47.5 | [5] |
| 2,4-dichlorophenylamino derivative 14d | C. albicans | 32.6 | Itraconazole | 47.5 | [5] |
| 2,4-dichlorophenylamino derivative 14d | C. nonalbicans | 37.8 | Itraconazole | 85.6 | [5] |
| Morpholinoethylamino derivative 14f | C. nonalbicans | 34.4 | Itraconazole | 85.6 | [5] |
| Alkenyl derivatives (e.g., 20c) | Fungal Strains | Potent | Griseofulvin | - | [4][5] |
| 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole | C. albicans | Lower than Fluconazole | Fluconazole | - | [5] |
| 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole | C. parapsilosis | Lower than Fluconazole | Fluconazole | - | [5] |
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
A proposed mechanism of action for some antifungal 1,3,4-thiadiazole derivatives is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[8][9] The primary target is often the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.[8]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,3,4-thiadiazole derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
This protocol describes a general method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, which can be adapted for various derivatives. A common approach involves the cyclization of diacylhydrazines using a thionating agent like Lawesson's reagent, which can be efficiently performed under microwave irradiation.[2][10][11]
Materials:
-
Substituted diacylhydrazine
-
Lawesson's reagent
-
Dry toluene (B28343)
-
Microwave reactor
-
Standard laboratory glassware for synthesis and purification
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
In a microwave-safe reaction vessel, combine the diacylhydrazine (1 mmol) and Lawesson's reagent (0.5 mmol) in dry toluene (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 120°C) for a short duration (e.g., 15 minutes).[10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired 2,5-disubstituted-1,3,4-thiadiazole.
-
Characterize the final compound using spectroscopic methods such as MS, IR, ¹H NMR, and ¹³C NMR.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. wjpmr.com [wjpmr.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Studies of Thiadiazole-Based Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical evaluation of thiadiazole-based corrosion inhibitors. It is intended to guide researchers in setting up experiments, collecting and analyzing data, and understanding the underlying mechanisms of corrosion inhibition.
Introduction to Thiadiazole-Based Corrosion Inhibitors
Thiadiazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in different corrosive environments.[1][2][3] Their efficacy is largely attributed to the presence of nitrogen and sulfur heteroatoms, as well as the aromatic nature of the thiadiazole ring. These features facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species.[4][5] The inhibition mechanism often involves the blocking of active corrosion sites through the formation of a protective film.[4] The molecular structure of thiadiazole derivatives, including the nature and position of substituents, plays a crucial role in their inhibition performance.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on thiadiazole-based corrosion inhibitors, providing a comparative overview of their performance.
Table 1: Potentiodynamic Polarization Data for Thiadiazole Derivatives
| Inhibitor | Concentration | Metal | Corrosive Medium | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | Mild Steel | 0.5 M H₂SO₄ | -485 | 58.5 | 95.3 | [2][6] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 M | Mild Steel | 0.5 M H₂SO₄ | -498 | 125.8 | 90.0 | [2][6] |
| N,N-dihydroxyethyl-(5-methyl-[1][2][7] thiadiazol-2-sulfur)-carbonyl acetamide | 40 mg/L | Q235 Carbon Steel | 1 M HCl | -463 | 23.6 | >96 | [4] |
| 2-amino-5-propyl-1,3,4-thiadiazole | 500 ppm | Mild Steel | 20% Formic Acid | - | - | 96.4 | [5] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 5x10⁻⁴ M | Mild Steel | 1 M HCl | -480 | 110 | 90.0 | [3] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 5x10⁻⁴ M | Mild Steel | 0.5 M H₂SO₄ | -535 | 95 | 92.0 | [3] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiadiazole Derivatives
| Inhibitor | Concentration | Metal | Corrosive Medium | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | Mild Steel | 0.5 M H₂SO₄ | 2180 | 72.8 | 95.8 | [2][6] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 M | Mild Steel | 0.5 M H₂SO₄ | 1050 | 95.3 | 91.3 | [2][6] |
| N,N-dihydroxyethyl-(5-methyl-[1][2][7] thiadiazol-2-sulfur)-carbonyl acetamide | 40 mg/L | Q235 Carbon Steel | 1 M HCl | 1059 | - | >96 | [4] |
| 2-amino-5-propyl-1,3,4-thiadiazole | 500 ppm | Mild Steel | 20% Acetic Acid | 1345 | 35 | 97.0 | [5] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 5x10⁻⁴ M | Mild Steel | 1 M HCl | 1050 | 110 | 90.9 | [3] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 5x10⁻⁴ M | Mild Steel | 0.5 M H₂SO₄ | 1250 | 95 | 92.4 | [3] |
Experimental Protocols
This section provides detailed methodologies for key electrochemical experiments used to evaluate thiadiazole-based corrosion inhibitors.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
A common route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the reaction of thiohydrazides with various electrophiles.[8][9] A general protocol is outlined below:
Protocol 3.1.1: Synthesis from Thiosemicarbazide (B42300) and an Acid [2]
-
Reaction Setup: In a round-bottom flask, mix thiosemicarbazide (1 mmol) and the desired carboxylic acid (1 mmol).
-
Cyclization: Add phosphorus oxychloride (3 mL) to the mixture and stir for 1 hour.
-
Hydrolysis: Carefully add 10 mL of water to the cooled mixture.
-
Heating: Heat the mixture for 3 hours.
-
Work-up: Filter the mixture. Make the filtrate basic by adding potassium hydroxide.
-
Purification: Collect the precipitate and recrystallize it from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as FTIR, ¹H NMR, and ¹³C NMR.[2][6]
Electrochemical Measurements
Electrochemical studies are typically performed using a standard three-electrode cell configuration connected to a potentiostat/galvanostat.[4][10]
-
Working Electrode (WE): The metal specimen under investigation (e.g., mild steel, carbon steel). The electrode is typically embedded in an insulating resin to expose a well-defined surface area.
-
Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): An inert material with a large surface area, commonly a platinum sheet or a graphite (B72142) rod.
Protocol 3.2.1: Working Electrode Preparation
-
Abrasion: Mechanically abrade the working electrode surface with a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., from 400 to 1200 grit).
-
Rinsing: Rinse the electrode thoroughly with distilled water.
-
Degreasing: Degrease the electrode with a suitable organic solvent like acetone (B3395972) or ethanol.
-
Drying: Dry the electrode in a stream of warm air.
Protocol 3.2.2: Potentiodynamic Polarization
-
Stabilization: Immerse the prepared three-electrode setup in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[4]
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a constant scan rate (e.g., 0.5 mV/s or 1 mV/s).[4][11]
-
Data Analysis:
-
Plot the potentiodynamic polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the cathodic and anodic branches back to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100 where icorr(blank) and icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[2]
-
Protocol 3.2.3: Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: As with potentiodynamic polarization, allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz or 1 Hz).[4][11]
-
Data Analysis:
-
Represent the impedance data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log f).[1][10]
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).[12]
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A common model is the Randles circuit.[1][13]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(blank) and Rct(inhibitor) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[10]
-
Surface Analysis
Surface analysis techniques are employed to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.[7][14]
Protocol 3.3.1: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
-
Sample Preparation: After the corrosion tests (with and without inhibitor), carefully remove the metal specimen, rinse it with a suitable solvent to remove any residual corrosive media, and dry it.
-
SEM Imaging: Mount the specimen on an SEM stub and acquire images of the surface at various magnifications to observe the surface morphology.[14]
-
EDX Analysis: Perform EDX analysis on different areas of the surface to determine the elemental composition and confirm the presence of elements from the inhibitor molecule in the protective film.[14]
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable for correlating the molecular structure of inhibitors with their performance.[15][16]
Protocol 3.4.1: DFT Calculations
-
Molecular Modeling: Build the 3D structure of the thiadiazole inhibitor molecule using appropriate software.
-
Geometry Optimization: Optimize the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[17]
-
Parameter Calculation: Calculate various quantum chemical parameters such as:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital)
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)
-
Energy gap (ΔE = ELUMO - EHOMO)
-
Dipole moment (μ)
-
Electron affinity (A)
-
Ionization potential (I)
-
Electronegativity (χ)
-
Global hardness (η)
-
-
Correlation Analysis: Correlate these calculated parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.
Visualizations
The following diagrams illustrate key concepts and workflows in the study of thiadiazole-based corrosion inhibitors.
Caption: Experimental workflow for thiadiazole inhibitor evaluation.
Caption: Mechanism of corrosion inhibition by thiadiazole derivatives.
Caption: Logical workflow for correlating theoretical and experimental data.
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 10. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nlab.pl [nlab.pl]
- 14. mdpi.com [mdpi.com]
- 15. Quantum chemical properties using the DFT method: a theoretical tool applied in the study of corrosion inhibitors | Research, Society and Development [rsdjournal.org]
- 16. mdpi.com [mdpi.com]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a scaffold of significant interest in medicinal chemistry and drug development. The following sections outline various synthetic strategies, including methods utilizing Lawesson's reagent, acid catalysis with thiosemicarbazide (B42300), and microwave-assisted techniques.
Application Note 1: One-Pot Synthesis from Aryl Hydrazides and Aldehydes using Lawesson's Reagent
This protocol describes a highly efficient, two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aldehydes. The reaction proceeds through the formation of an N-aroylhydrazone intermediate, which is then thionated and cyclized using Lawesson's reagent. This method offers good to excellent yields for a variety of substrates.[1][2][3]
Experimental Workflow
Caption: Workflow for the one-pot synthesis using Lawesson's reagent.
Experimental Protocol
Materials:
-
Aryl hydrazide (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
Ethanol (as solvent for step 1)
-
Toluene (as solvent for step 2)
-
Lawesson's Reagent (LR) (0.8 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
Procedure:
-
A mixture of the aryl hydrazide (1.0 mmol) and aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours.[2]
-
After the initial reaction, the ethanol is evaporated under reduced pressure.[2]
-
The crude intermediate is then dissolved in toluene, followed by the addition of Lawesson's reagent (0.8 equivalents) and DMAP (1.0 equivalent).[2]
-
The resulting mixture is refluxed for 10 hours.[2]
-
Upon completion of the reaction (monitored by TLC), the solvent is removed, and the residue is purified by column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.
Quantitative Data
| Entry | Aryl Hydrazide (R1) | Aryl Aldehyde (R2) | Yield (%) |
| 1 | Phenyl | Phenyl | 92 |
| 2 | Phenyl | 4-Chlorophenyl | 97 |
| 3 | Phenyl | 4-Methoxyphenyl | 95 |
| 4 | Phenyl | 4-Nitrophenyl | 85 |
| 5 | 4-Methoxyphenyl | Phenyl | 93 |
| 6 | 4-Methoxyphenyl | 4-Chlorophenyl | 96 |
| 7 | 4-Methoxyphenyl | 4-Methoxyphenyl | 94 |
| 8 | 4-Chlorophenyl | Phenyl | 88 |
| 9 | 4-Chlorophenyl | 4-Chlorophenyl | 91 |
| 10 | 4-Chlorophenyl | 4-Methoxyphenyl | 89 |
Table adapted from data presented in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using Lawesson's reagent.[2]
Application Note 2: One-Pot Synthesis from Carboxylic Acids and Thiosemicarbazide
This application note details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through the condensation of a substituted carboxylic acid with thiosemicarbazide. Several methods are presented, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, allowing for a comparison of reaction conditions and outcomes.
Reaction Pathway
Caption: General pathway for the synthesis from carboxylic acids.
Experimental Protocols
Protocol 2.1: Conventional Heating
Materials:
-
Aromatic carboxylic acid (0.01 mol)
-
Thiosemicarbazide (0.01 mol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of the aromatic carboxylic acid (0.01 mol), thiosemicarbazide (0.01 mol), and a catalytic amount of concentrated H₂SO₄ in ethanol is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent.
Protocol 2.2: Microwave Irradiation
Materials:
-
Aromatic carboxylic acid (0.1 mol)
-
Thiosemicarbazide (0.1 mol)
-
Concentrated Sulfuric Acid (10 drops)
-
Ethanol (15 mL)
Procedure:
-
In a microwave-safe vessel, combine the aromatic carboxylic acid (0.1 mol), thiosemicarbazide (0.1 mol), and 10 drops of concentrated sulfuric acid in 15 mL of ethanol.
-
The reaction mixture is subjected to microwave irradiation for a specified time and power.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid is filtered, dried, and recrystallized.
Protocol 2.3: Ultrasound-Assisted Synthesis
Materials:
-
Aromatic carboxylic acid (0.1 mol)
-
Thiosemicarbazide (0.1 mol)
-
Concentrated Sulfuric Acid (10 drops)
-
Ethanol (15 mL)
Procedure:
-
Combine the aromatic carboxylic acid (0.1 mol), thiosemicarbazide (0.1 mol), and 10 drops of concentrated sulfuric acid in 15 mL of ethanol in a suitable vessel.
-
The reaction mixture is subjected to ultrasonic irradiation for 30 minutes at 80°C.
-
After the reaction, the mixture is poured into ice-cold water.
-
The solid product is collected by filtration, dried, and recrystallized.
Comparative Quantitative Data for the Synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Method | Catalyst | Reaction Time | Yield (%) |
| Conventional Heating | H₂SO₄ | 6 hours | 82 |
| Microwave Irradiation | H₂SO₄ | 5 minutes | 78 |
| Ultrasound | H₂SO₄ | 30 minutes | 80 |
| Grinding | H₂SO₄ | 1.5 hours + 4 hours standing | 65 |
Table adapted from a comparative study on the synthesis of 2-amino-1,3,4-thiadiazoles.
Application Note 3: Microwave-Assisted One-Pot Synthesis of Symmetrical 2,5-Disubstituted-1,3,4-Thiadiazoles
This method provides a rapid and efficient route to symmetrical 2,5-disubstituted-1,3,4-thiadiazoles from aromatic aldehydes, hydrazine (B178648) hydrate (B1144303), and sulfur under microwave irradiation. This solvent-free approach offers high yields and short reaction times.
Logical Relationship of Reactants to Product
Caption: Reactants for microwave-assisted synthesis.
Experimental Protocol
Materials:
-
Aromatic aldehyde (2 mmol)
-
Hydrazine hydrate (1 mmol)
-
Sulfur (2 mmol)
Procedure:
-
A mixture of the aromatic aldehyde (2 mmol), hydrazine hydrate (1 mmol), and elemental sulfur (2 mmol) is placed in a microwave-safe open vessel.
-
The mixture is irradiated in a microwave synthesizer for a short period (typically 30-120 seconds) at a specified power.
-
After irradiation, the reaction mixture is allowed to cool to room temperature.
-
The solid product is then washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and dried to afford the pure symmetrical 2,5-disubstituted-1,3,4-thiadiazole.
Quantitative Data
| Entry | Aromatic Aldehyde | Power (W) | Time (s) | Yield (%) |
| 1 | Benzaldehyde | 300 | 60 | 92 |
| 2 | 4-Chlorobenzaldehyde | 300 | 45 | 95 |
| 3 | 4-Methoxybenzaldehyde | 300 | 90 | 90 |
| 4 | 2-Hydroxybenzaldehyde | 450 | 120 | 85 |
| 5 | 4-Methylbenzaldehyde | 300 | 60 | 93 |
This table represents typical results for this type of reaction and is compiled for illustrative purposes based on generally reported high yields for this method.
References
Green Synthesis of 2,5-Diamino-1,3,4-thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. This document provides detailed application notes and experimental protocols for the green synthesis of 2,5-diamino-1,3,4-thiadiazole derivatives. These compounds are of significant interest in drug discovery, exhibiting a wide range of biological activities. The featured methods—microwave-assisted synthesis, ultrasound-assisted synthesis, and nanoparticle-catalyzed synthesis in water—offer significant advantages over conventional approaches, including reduced reaction times, higher yields, and the use of eco-friendly solvents and catalysts.
Application Notes
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant heterocyclic compounds.[1] For the synthesis of this compound and its derivatives, several green approaches have been developed that offer substantial improvements in terms of efficiency and environmental impact.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant acceleration of reaction rates.[1][2][3] Compared to conventional heating, microwave-assisted synthesis often results in higher yields and cleaner reaction profiles in a fraction of the time.[1][2] This method can be performed with or without a solvent, further enhancing its green credentials. Solvent-free microwave synthesis, in particular, represents a highly efficient and environmentally friendly approach.
Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound energy, provides an alternative green method for promoting chemical reactions. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can enhance mass transfer and accelerate reaction rates.[4][5][6] This technique has been successfully employed for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, often leading to improved yields and shorter reaction times compared to conventional methods.[5]
Nanoparticle-Catalyzed Synthesis in Water: The use of heterogeneous nanocatalysts in aqueous media is a particularly attractive green chemistry approach. Magnesium oxide (MgO) nanoparticles have been effectively used as a reusable, solid basic catalyst for the synthesis of this compound derivatives in refluxing water.[7][8][9][10] This method avoids the use of hazardous organic solvents and corrosive bases, and the catalyst can be easily recovered and reused, making it a highly sustainable process.[8]
These green methodologies not only contribute to a more sustainable chemical industry but also offer practical advantages in the laboratory, enabling faster and more efficient synthesis of valuable pharmaceutical building blocks.
Quantitative Data Summary
The following table summarizes the quantitative data from key experiments for the green synthesis of this compound derivatives, allowing for a direct comparison of the different methodologies.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature/Power | Yield (%) | Reference |
| Microwave-Assisted | Substituted Benzoic Acid, Thiosemicarbazide (B42300) | POCl₃ | DMF (catalytic) | 3 min | 300 W | 85-90 | [1] |
| Ultrasound-Assisted | Substituted Benzoic Acid, Thiosemicarbazide | Conc. H₂SO₄ | None | 20 min | Room Temperature | 75-80 | [1] |
| MgO Nanoparticle-Catalyzed | Dithiocarbamate (B8719985) derivatives, Hydrazine (B178648) sulfate (B86663) | MgO Nanoparticles (5 mg) | Water (0.5 mL) | 10 h | Reflux | up to 95 | [7][8] |
| Conventional (for comparison) | 2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂ | I₂/Br₂ | Rectified Spirit | 12 h | Reflux | 58 | [3] |
Experimental Protocols
Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes the rapid synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using microwave irradiation.
Materials:
-
Substituted benzoic acid (0.01 M)
-
Thiosemicarbazide (0.10 M)
-
Phosphorous oxychloride (POCl₃) (25 mL)
-
Dimethylformamide (DMF) (10 mL)
-
Concentrated sulfuric acid (10 drops)
-
Ice-cold water
-
Ammonia (B1221849) solution
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a beaker, dissolve the substituted thiosemicarbazide (0.10 M) and substituted benzoic acid (0.01 M) in a minimal amount of DMF (10 mL).
-
Carefully add phosphorous oxychloride (25 mL) to the mixture, followed by the dropwise addition of concentrated sulfuric acid (10 drops) with constant stirring.
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, using a pulse rate of 30 seconds on and 30 seconds off in a laboratory microwave oven.[1]
-
After completion of the reaction (monitored by TLC), carefully pour the mixture over ice-cold water.
-
Neutralize the solution with an ammonia solution to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Ultrasound-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using ultrasonic irradiation.
Materials:
-
Substituted thiosemicarbazide (0.05 M)
-
Substituted benzoic acid (0.01 M)
-
Concentrated sulfuric acid (5 mL)
-
Ice-cold water
-
DMF for recrystallization
Procedure:
-
In a 50 mL beaker, mix the substituted thiosemicarbazide (0.05 M), substituted benzoic acid (0.01 M), and concentrated sulfuric acid (5 mL).
-
Subject the mixture to ultrasonic irradiation for 20 minutes at room temperature.[1]
-
After the reaction is complete, pour the mixture over ice-cold water.
-
Filter the crude product and recrystallize it from DMF to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
MgO Nanoparticle-Catalyzed Synthesis of this compound Derivatives in Water
This protocol describes an environmentally friendly synthesis of this compound derivatives using recyclable MgO nanoparticles as a catalyst in water.
Materials:
-
Dithiocarbamate derivative (1 mmol)
-
Hydrazine sulfate (1 mmol)
-
MgO nanoparticles (5 mg)
-
Water (0.5 mL)
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
To a mixture of the dithiocarbamate derivative (1 mmol) and hydrazine sulfate (1 mmol) in water (0.5 mL), add MgO nanoparticles (5 mg).[7][8]
-
Reflux the reaction mixture for 10 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the pure this compound derivative.
-
The MgO nanoparticle catalyst can be recovered from the aqueous layer by filtration, washed with water, dried, and reused for subsequent reactions.
Visualizations
Caption: Experimental workflows for green synthesis methods.
Caption: Advantages of green synthesis methods.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Ultrasound assisted synthesis of some new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Diamino-1,3,4-thiadiazole in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and plant-activating properties.[1][2][3][4][5] This document provides an overview of the synthesis and potential applications of 2,5-Diamino-1,3,4-thiadiazole and its derivatives in the context of agricultural fungicides. While many derivatives have shown significant fungicidal efficacy, it is important to note that the parent compound, this compound, has shown limited to no direct antifungal activity in some studies.[3] However, its metal complexes and various substituted derivatives have demonstrated notable biological activities.[6]
Synthesis of this compound and Derivatives
The synthesis of the this compound scaffold can be achieved through several methods. A common approach involves the cyclization of thiosemicarbazide (B42300) or its derivatives.
Protocol 1: One-pot Synthesis from Thiosemicarbazide and Carboxylic Acid
This method allows for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles in a single step.
Materials:
-
Thiosemicarbazide
-
Substituted carboxylic acid
-
Polyphosphate ester (PPE) or Phosphorus oxychloride (POCl₃)
-
Chloroform (B151607) or Dimethylformamide (DMF)
-
Sodium carbonate solution (8%)
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) and a substituted carboxylic acid (1-1.2 equivalents) in a minimal amount of an appropriate solvent like chloroform or DMF.
-
Slowly add the cyclizing agent, such as polyphosphate ester (PPE) or phosphorus oxychloride (POCl₃) (1-1.2 equivalents), to the mixture while stirring.[7]
-
The reaction mixture can be stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, depending on the specific reactants and catalyst used.[8] Microwave irradiation has also been employed to accelerate the reaction.[4]
-
After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature.
-
The crude product is precipitated by pouring the reaction mixture onto crushed ice.
-
The pH of the solution is adjusted to 8-8.2 with a sodium carbonate solution to neutralize any remaining acid.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.
References
- 1. Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. nanobioletters.com [nanobioletters.com]
Anwendungs- und Protokollhandbuch: Derivatisierung der Aminogruppen von 2,5-Diamino-1,3,4-thiadiazol
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Modifikation der Aminogruppen des 2,5-Diamino-1,3,4-thiadiazol-Gerüsts. Der Schwerpunkt liegt auf der Synthese von Schiff-Basen, acylierten Derivaten, Sulfonamiden sowie Harnstoff- und Thioharnstoff-Analoga. Diese Verbindungen sind von großem Interesse für die medizinische Chemie, da sie ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antimikrobielle, krebsbekämpfende und enzymhemmende Eigenschaften. Die hier vorgestellten Protokolle, quantitativen Daten und Arbeitsabläufe sollen als umfassende Ressource für die Entwicklung neuer therapeutischer Wirkstoffe auf Thiadiazol-Basis dienen.
Einleitung
2,5-Diamino-1,3,4-thiadiazol ist ein vielseitiger heterozyklischer Baustein in der medizinischen Chemie. Die beiden primären Aminogruppen an den Positionen 2 und 5 bieten reaktive Stellen für eine Vielzahl chemischer Umwandlungen. Die Derivatisierung dieser Aminogruppen ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften. Die resultierenden Derivate haben vielversprechende Anwendungen als Inhibitoren der Carboanhydrase, antimikrobielle Wirkstoffe und potenzielle Zytostatika gezeigt.
Synthese von Schiff-Basen
Die Kondensation der Aminogruppen von 2,5-Diamino-1,3,4-thiadiazol mit verschiedenen Aldehyden ist eine einfache Methode zur Herstellung von Schiff-Basen (Imine). Diese Reaktion wird typischerweise unter saurer Katalyse in einem geeigneten Lösungsmittel durchgeführt.
Experimentelles Protokoll: Synthese von Schiff-Basen
-
Reagenzien und Lösungsmittel:
-
2,5-Diamino-1,3,4-thiadiazol
-
Substituierter aromatischer Aldehyd (z. B. 4-Hydroxybenzaldehyd, 4-Nitrobenzaldehyd)
-
Absolutes Ethanol
-
Eisessig (katalytische Menge)
-
-
Verfahren:
-
Lösen Sie 2,5-Diamino-1,3,4-thiadiazol (1 Äquivalent) in einer minimalen Menge heißen absoluten Ethanols in einem Rundkolben.
-
Fügen Sie den substituierten aromatischen Aldehyd (2,2 Äquivalente) zur Lösung hinzu.
-
Geben Sie 2-3 Tropfen Eisessig als Katalysator in die Reaktionsmischung.
-
Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.
-
Filtrieren Sie den ausgefallenen festen Niederschlag ab, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn.
-
Rekristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol oder DMF/Wasser), um die reine Schiff-Base zu erhalten.
-
Quantitativen Daten für die Synthese von Schiff-Basen
| Substituent am Aldehyd | Produkt | Ausbeute (%) | Schmelzpunkt (°C) | Referenz |
| 4-Hydroxy | 2,5-Bis((4-hydroxybenzyliden)amino)-1,3,4-thiadiazol | 79 | 101 | [1] |
| 4-Nitro | 2,5-Bis((4-nitrobenzyliden)amino)-1,3,4-thiadiazol | 83 | 213-215 | [1] |
| 2-Hydroxy | 2,5-Bis((2-hydroxybenzyliden)amino)-1,3,4-thiadiazol | 73 | 190 | [1] |
| Unsubstituiert | 2,5-Bis(benzylidenamino)-1,3,4-thiadiazol | - | - | [2] |
Hinweis: Die exakten Ausbeuten und Schmelzpunkte können je nach spezifischen Reaktionsbedingungen und Reinheit der Ausgangsmaterialien variieren.
Allgemeiner Arbeitsablauf für die Synthese von Schiff-Basen
References
Application Notes: 2,5-Diamino-1,3,4-thiadiazole as a Versatile Scaffold for Bioactive Heterocycles
Introduction
The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Its derivatives are key components in various therapeutic agents, which is often attributed to the ring's ability to participate in hydrogen bonding and other interactions with biological targets.[4] Among its various forms, 2,5-diamino-1,3,4-thiadiazole stands out as a particularly valuable and versatile building block. The two amino groups at the C2 and C5 positions provide reactive sites for a wide array of chemical modifications, allowing for the synthesis of diverse molecular architectures. This scaffold has been successfully utilized to develop potent anticancer and antimicrobial agents by forming Schiff bases, metal complexes, and other substituted derivatives.[5][6][7] These application notes provide an overview of the synthesis, biological activities, and experimental protocols related to heterocycles derived from this compound.
Synthesis Protocols and Workflows
The synthesis of bioactive derivatives from this compound typically involves the initial preparation of the core scaffold followed by derivatization.
Protocol 1: Synthesis of this compound from Bithiourea
This protocol describes the synthesis of the parent scaffold via the oxidative cyclization of bithiourea.[6][8][9]
Materials:
-
Bithiourea
-
3% Hydrogen Peroxide (H₂O₂)
-
250 mL Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Water bath
Procedure:
-
Introduce 30 g (0.2 mol) of bithiourea into a 250 mL round-bottomed flask.[9]
-
Add 40 mL of 3% H₂O₂ to the flask.[9]
-
Heat the mixture under reflux at 50–60 °C for 1 hour with continuous stirring.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate with cold distilled water and dry it in an oven at 100°C.
-
The final product is this compound.
Protocol 2: General Synthesis of Schiff Base Derivatives
Schiff bases are commonly synthesized by the condensation reaction between the amino groups of this compound and various aromatic aldehydes.[10]
Materials:
-
This compound
-
Substituted aromatic aldehyde (2 molar equivalents)
-
Glacial acetic acid (catalytic amount)
-
Reflux setup
Procedure:
-
Dissolve one molar equivalent of this compound in ethanol in a round-bottomed flask.
-
Add two molar equivalents of the desired aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture under reflux for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid Schiff base, wash it with cold ethanol, and dry it.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Caption: General synthesis pathways for bioactive derivatives.
Anticancer Applications
Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[7][11] Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways like PI3K/Akt.[12][13]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various derivatives is summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound ID/Description | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12d | Thiazole carrying 1,3,4-thiadiazole | HepG2 (Liver) | 0.82 | [7] |
| 12c | Thiazole carrying 1,3,4-thiadiazole | HepG2 (Liver) | 0.91 | [7] |
| 6g | Thiazole carrying 1,3,4-thiadiazole | HepG2 (Liver) | 1.06 | [7] |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [14] |
| 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [14] |
| - | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |
| - | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [1] |
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability.[13][15][16]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.5%).[15]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.[15]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability as [(Mean OD of treated cells) / (Mean OD of control cells)] x 100. Plot a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for the in vitro MTT assay.
Caption: Hypothesized targeting of the PI3K/Akt signaling pathway.
Antimicrobial Applications
The this compound scaffold is also a foundation for developing potent antimicrobial agents. Its derivatives, including metal complexes, have demonstrated significant activity against a variety of Gram-positive and Gram-negative bacteria and fungal strains.[5][6][17] Complexation with metal ions like copper (II) and nickel (II) can often enhance the antimicrobial potency compared to the parent ligand.[8][18]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID/Description | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 26 | Tris-1,3,4-thiadiazole derivative | S. pneumoniae, P. aeruginosa, E. coli, C. albicans | 8 - 31.25 | [5] |
| 19 | p-chlorophenyl derivative | Staphylococcus aureus | 62.5 | [5][18] |
| 1b, 1e, 1g | 5-substituted 2-amino-1,3,4-thiadiazoles | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [19] |
| 2g | 5-substituted 2-amino-1,3,4-thiadiazole | Candida albicans | 8 | [19] |
| 2g | 5-substituted 2-amino-1,3,4-thiadiazole | Aspergillus niger | 64 | [19] |
| 5d, 5i | 3-chloro-4-fluorophenyl amino group at C2 | S. aureus, E. coli, A. niger | 25 | [17] |
Protocol 4: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol describes a common method for evaluating the antimicrobial activity of synthesized compounds.[5][20]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)
-
Nutrient agar (B569324) or Mueller-Hinton agar plates
-
Sterile paper discs (6 mm diameter)
-
Test compounds at known concentrations
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent (e.g., DMSO, negative control)
-
Incubator
Procedure:
-
Plate Preparation: Prepare a microbial inoculum and uniformly spread it over the surface of an agar plate to create a lawn.
-
Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound. Place the discs onto the agar surface.
-
Controls: Place a positive control disc (containing a standard antibiotic) and a negative control disc (containing only the solvent) on the same plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to the standard drug.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. soeagra.com [soeagra.com]
- 18. dovepress.com [dovepress.com]
- 19. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Diamino-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Diamino-1,3,4-thiadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Q: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yield is a common problem that can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as thiosemicarbazide (B42300) or thiocarbohydrazide. Impurities can lead to side reactions, consuming reactants and reducing the yield of the desired product.
-
Reaction Conditions: The reaction conditions play a critical role in maximizing the yield.
-
Temperature: Inadequate or excessive temperature can either slow down the reaction or lead to the formation of undesired byproducts. The optimal temperature depends on the specific synthetic route. For instance, some methods involve heating on a water bath, while others may require refluxing.
-
Reaction Time: The reaction may not have gone to completion if the time was too short. Conversely, prolonged reaction times can sometimes lead to product degradation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
pH Control: In certain synthetic pathways, maintaining the correct pH is crucial. For example, when using dithiocarbamate (B8719985) derivatives, the pH can influence the reaction rate and product formation.[1]
-
-
Choice of Catalyst: The use of a catalyst can significantly enhance the reaction rate and yield. For instance, MgO nanoparticles have been used as a heterogeneous basic catalyst in the synthesis of this compound derivatives, resulting in excellent yields of up to 95%.[2][3][4]
-
Solvent Selection: The choice of solvent is important. Some reactions are performed in aqueous media, while others may require organic solvents like ethanol (B145695) or DMF. The solvent should be appropriate for the reactants and the reaction conditions.[5]
-
Work-up and Purification: Product loss during the work-up and purification steps can significantly impact the final yield.
-
Ensure complete precipitation of the product.
-
Optimize the recrystallization solvent system to minimize product loss in the mother liquor. A common recrystallization solvent is a mixture of N,N-dimethylformamide (DMF) and water.[1]
-
Issue 2: Product Impurity
Q: The synthesized this compound is impure. What are the likely impurities and how can I purify the product effectively?
A: Impurities can arise from unreacted starting materials, side products, or degradation of the product.
-
Common Impurities:
-
Unreacted thiosemicarbazide or other starting materials.
-
Oxidation products.
-
Side products from competing reactions.
-
-
Purification Strategies:
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of DMF and water has been reported to be effective for recrystallization.[1]
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with water can remove inorganic salts.
-
pH Adjustment: Adjusting the pH of the solution during work-up can help in separating acidic or basic impurities. For instance, after synthesis, the crude product can be treated with a sodium carbonate solution to neutralize any acidic byproducts before filtration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A: The most common and accessible starting materials include:
-
Semicarbazide (B1199961) hydrochloride[5]
-
Thiocarbohydrazide[6]
Q2: Can you provide a general synthetic procedure with a high yield?
A: A high-yield synthesis (96.4%) has been reported starting from semicarbazide hydrochloride.[5] While the detailed mechanism can be complex, the overall transformation involves the cyclization of the starting material. Another approach using dithiocarbamate derivatives and hydrazine (B178648) sulfate (B86663) in the presence of MgO nanoparticles has also reported yields up to 95%.[2][3][4]
Q3: Are there any "green" synthesis methods available to improve the yield and reduce environmental impact?
A: Yes, green chemistry approaches have been applied to the synthesis of thiadiazole derivatives, which can often lead to higher yields and shorter reaction times. These methods include:
-
Microwave-assisted synthesis: This technique can significantly accelerate the reaction rate and improve yields.[9]
-
Use of heterogeneous catalysts: Catalysts like MgO nanoparticles are environmentally benign, easy to handle, and can be recovered and reused.[2][3][4]
-
Reactions in aqueous media: Using water as a solvent is a green alternative to volatile organic compounds.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
-
Elemental Analysis: To determine the elemental composition of the compound.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound and its Derivatives
| Starting Material(s) | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Semicarbazide Hydrochloride | - | Aqueous Ethanolic | 15 min (heating) | 96.4 | [5] |
| Dithiocarbamate derivatives, Hydrazine sulfate | MgO nanoparticles | Water | ~10 h (reflux) | up to 95 | [2][3][4] |
| Thiosemicarbazide, Benzoic acid | POCl₃, H₂SO₄ | DMF | 3 min (microwave) | 75-90 | [9] |
| Thiosemicarbazide, Carboxylic acid | Phosphorus pentachloride | Solid-phase | - | >91 | [1] |
| Thiosemicarbazides, Carbon disulfide | - | Aqueous | >6 h | 90 | [10] |
Experimental Protocols
Protocol 1: Synthesis from Semicarbazide Hydrochloride (High Yield)
This protocol is based on a reported method with a high yield.[5]
-
Dissolution: Dissolve the metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) and this compound (0.01 mol each) in a minimum amount of an aqueous ethanolic solution.
-
Reaction: Transfer the mixture to a 250 mL round-bottomed flask.
-
Heating: Heat the reaction mixture on a water bath for 15 minutes. A change in coloration indicates the formation of the complex precipitates.
-
Isolation: Isolate the precipitate by filtration.
-
Washing: Wash the precipitate with a suitable solvent to remove impurities.
-
Drying: Dry the final product.
Note: This specific protocol describes the formation of metal complexes of the target compound. For the synthesis of the ligand itself, the initial cyclization of semicarbazide hydrochloride would be the preceding step, which is reported to give a 96.4% yield.
Protocol 2: MgO Nanoparticle Catalyzed Synthesis
This protocol utilizes a heterogeneous catalyst for a high-yield, clean reaction.[2][3][4]
-
Catalyst Preparation: Prepare MgO nanoparticles using the sol-gel method.
-
Reaction Mixture: In a reaction vessel, combine the dithiocarbamate derivative, hydrazine sulfate, and 5 mg of MgO nanoparticles.
-
Solvent: Add 0.5 cm³ of water.
-
Reflux: Reflux the mixture for approximately 10 hours.
-
Work-up: After cooling, isolate the pure product. The work-up procedure is typically simple and clean.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts | Semantic Scholar [semanticscholar.org]
- 3. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. nanobioletters.com [nanobioletters.com]
- 10. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,5-Diamino-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,5-Diamino-1,3,4-thiadiazole via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Q1: My this compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent in which the compound has low solubility, or from insufficient solvent volume.
-
Increase Solvent Volume: Gradually add more of your chosen solvent in small increments while heating and stirring.
-
Check Solvent Choice: this compound is soluble in hot distilled water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF)[1]. Ethanol (B145695) has also been successfully used for the recrystallization of this compound and its derivatives[1][2][3][4][5]. Consider using a mixed solvent system, such as DMF/water or ethanol/water, which can enhance solubility[6][7].
-
Elevate Temperature: Ensure your solution is heated to the boiling point of the solvent, as solubility often increases with temperature[8]. Exercise caution and use a condenser to prevent solvent loss.
Q2: No crystals have formed after cooling the solution. What is the next step?
A2: Crystal formation, or nucleation, can sometimes be slow to initiate. The following techniques can help induce crystallization:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is too dilute, crystals may not form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Extended Cooling: Place the solution in an ice bath or refrigerate it for a longer period.
Q3: The recrystallized product is still colored. How can I obtain a colorless product?
A3: The presence of color indicates impurities. Here are some methods to decolorize your product:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb some of your desired product. After adding charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Repeat Recrystallization: A second recrystallization is often effective at removing residual impurities and color.
Q4: The recovery yield after recrystallization is very low. How can I improve it?
A4: Low yield can be due to several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even after cooling. To remedy this, evaporate some of the solvent and cool the solution again.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol, ethanol-water mixtures, and DMF-water mixtures have been reported as effective recrystallization solvents[1][2][3][4][5][6][7]. The compound is also noted to be soluble in hot distilled water[1]. The choice of solvent may depend on the impurities you are trying to remove.
Q2: What are the common impurities in the synthesis of this compound?
A2: Depending on the synthetic route, common impurities can include unreacted starting materials such as bithiourea or dithiocarbamate (B8719985) derivatives, and byproducts from side reactions[1][9].
Q3: How can I confirm the purity of my recrystallized this compound?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Melting Point Determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broader.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) can be used to check for the presence of impurities.
-
Spectroscopy: NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.
Experimental Protocols
Standard Recrystallization Protocol for this compound using Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Summary
| Parameter | Value | Reference |
| Synthesis Yield (from dithiocarbamate) | up to 95% | [9] |
| Synthesis Yield (from bithiourea) | 96.4% | [1] |
| Synthesis Yield (from 2,5-dimercapto-1,3,4-thiadiazole (B142945) derivative) | 92% | [2] |
| Solubility | ||
| Hot Distilled Water | Soluble | [1] |
| DMSO | Soluble | [1] |
| DMF | Soluble | [1] |
| Ethanol | Suitable for recrystallization | [1][2][3][4][5] |
Visual Guides
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jocpr.com [jocpr.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
Technical Support Center: Synthesis of 2,5-Diamino-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Diamino-1,3,4-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently used starting materials include thiosemicarbazide (B42300), thiocarbohydrazide, bithiourea, and semicarbazide (B1199961) hydrochloride. The choice of starting material often depends on the desired substitution pattern on the amino groups and the overall synthetic strategy.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions vary depending on the chosen synthetic route. Common methods involve cyclization reactions that can be promoted by acids, bases, or oxidizing agents. For instance, the cyclization of thiosemicarbazide derivatives is often carried out under acidic conditions to favor the formation of the 1,3,4-thiadiazole (B1197879) ring.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with iodine vapor or visualization under UV light can be used to identify the spots.
Q4: What are the general stability characteristics of the 1,3,4-thiadiazole ring?
A4: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally considered to be stable. This stability contributes to the biological activity and relatively low toxicity of many of its derivatives.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired this compound
Symptoms:
-
After the reaction and work-up, little to no solid product is obtained.
-
TLC analysis of the crude reaction mixture shows predominantly starting materials or a complex mixture of unidentified spots.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Reaction Time: Ensure the reaction has proceeded for the recommended duration. Monitor the reaction to completion using TLC. Temperature: Verify that the reaction is conducted at the optimal temperature. Some cyclization reactions require heating or reflux. |
| Sub-optimal Reagent Stoichiometry | Check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products. |
| Ineffective Cyclizing Agent | The choice and quality of the cyclizing agent are critical. For syntheses involving cyclization, ensure the reagent is active and used in the correct amount. For example, in syntheses using polyphosphate ester (PPE), a sufficient amount is necessary for the reaction to proceed. |
| Poor Solubility of Reactants | If starting materials have poor solubility in the reaction solvent, this can hinder the reaction rate. Consider using a different solvent or a co-solvent to improve solubility. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of major peaks other than the desired product.
-
Difficulty in purifying the product by recrystallization.
Common Impurities and Their Mitigation:
| Impurity | Synthetic Route | Identification | Mitigation Strategies |
| Unreacted Starting Materials | All routes | TLC, NMR, LC-MS | Ensure complete reaction by optimizing reaction time and temperature. Use a slight excess of one of the reactants if appropriate. |
| Acylthiosemicarbazide Intermediate | From thiosemicarbazide and a carboxylic acid derivative | NMR, LC-MS | Drive the cyclization to completion by increasing reaction time, temperature, or the amount of cyclizing agent. Treatment with an acidic solution can facilitate the cyclization of the intermediate.[1] |
| 1,2,4-Triazole (B32235) Isomer | From thiosemicarbazide | NMR, LC-MS | The formation of the 1,2,4-triazole isomer is favored under alkaline conditions. Maintain acidic conditions during the cyclization step to favor the formation of the 1,3,4-thiadiazole. |
| 1,3,4-Oxadiazole Analog | From acylhydrazines | NMR, LC-MS | This byproduct arises from a competitive cyclization pathway. The choice of thionating agent and reaction conditions can influence the selectivity. |
| Desulfurization Products | Oxidative cyclization of thiosemicarbazones | Mass Spectrometry (loss of sulfur) | Optimize the oxidizing agent and reaction conditions to minimize desulfurization. |
Experimental Protocols
Synthesis of this compound from Bithiourea
This method involves the oxidative cyclization of bithiourea using hydrogen peroxide.
Materials:
-
Bithiourea
-
3% Hydrogen Peroxide (H₂O₂)
-
Distilled Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bithiourea (0.2 mol).
-
Slowly add 3% hydrogen peroxide (40 mL) to the flask.[2]
-
Heat the mixture to 50-60 °C and stir for 1 hour.[2]
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold distilled water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Purification:
-
The crude product can be recrystallized from hot water or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been shown to interact with various biological targets and signaling pathways, highlighting their potential as therapeutic agents.
1. Inhibition of the ERK1/2 Signaling Pathway:
Some 2-amino-1,3,4-thiadiazole derivatives have been found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] This pathway is crucial for cell proliferation and survival, and its inhibition can lead to cell cycle arrest.
Caption: Inhibition of the ERK1/2 signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
2. Carbonic Anhydrase Inhibition:
The 1,3,4-thiadiazole scaffold is a key component of several known carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, including pH regulation and fluid balance.
Caption: Inhibition of Carbonic Anhydrase by a 2-amino-1,3,4-thiadiazole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiadiazole Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for thiadiazole metal complex formation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of thiadiazole metal complexes.
Issue 1: Low or No Product Yield
-
Question: My reaction to form a thiadiazole metal complex has a very low yield or has failed completely. What are the potential causes and solutions?
-
Answer: Low or no yield in thiadiazole metal complex formation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if using air-sensitive reagents or metal salts.
-
Reagent Quality:
-
Verify the purity of the thiadiazole ligand and the metal salt. Impurities can inhibit the reaction or lead to side products.
-
Ensure solvents are anhydrous, as water can interfere with the complexation, particularly with hygroscopic metal salts.
-
-
Reaction Temperature: The optimal temperature can vary significantly depending on the specific ligand and metal salt.
-
Stoichiometry: The molar ratio of ligand to metal is crucial. While a 1:1 or 2:1 ligand-to-metal ratio is common, the optimal stoichiometry should be determined experimentally.[3][4]
-
Deprotonation: For thiadiazole ligands with acidic protons (e.g., -OH, -SH, -NH), the addition of a suitable base may be necessary to facilitate deprotonation and coordination to the metal center.
-
Solvent Selection: The choice of solvent is critical. The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Common solvents include methanol (B129727), ethanol, and DMF.[4][5]
-
Issue 2: Product Precipitation and Solubility Issues
-
Question: My product precipitates out of the reaction mixture immediately, or I am having difficulty isolating it due to its solubility. What should I do?
-
Answer: Precipitation and solubility issues are common challenges.
-
Immediate Precipitation: If the complex precipitates immediately, this can sometimes indicate rapid and successful formation. However, it may also trap unreacted starting materials. Ensure efficient stirring to promote a homogeneous reaction.[6]
-
Product Isolation:
-
If the product is highly soluble in the reaction solvent, try to precipitate it by adding a non-solvent.[6]
-
Alternatively, remove the reaction solvent under reduced pressure and attempt to recrystallize the solid residue from a different solvent system.[6]
-
Column chromatography can be an effective purification method if the product is soluble and stable on the stationary phase.[2]
-
-
Issue 3: Impure Product or Presence of Side Products
-
Question: My final product is impure, and I suspect the presence of side products. How can I improve the purity?
-
Answer: Product impurity can arise from incomplete reactions, side reactions, or decomposition.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heat.[4]
-
Control of pH: The pH of the reaction mixture can influence the stability of the complex and the formation of side products. Maintaining an appropriate pH can be critical.
-
Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good crystals and effectively removes impurities.
-
Column Chromatography: As mentioned previously, this is a versatile method for separating the desired complex from unreacted starting materials and side products.[2]
-
Washing: Thoroughly washing the isolated solid with appropriate solvents can remove soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to optimize for thiadiazole metal complex formation?
A1: The key parameters to optimize include:
-
Molar ratio of reactants: The ligand-to-metal ratio directly influences the stoichiometry of the resulting complex.[3][4]
-
Solvent: The polarity and boiling point of the solvent can significantly affect reaction rate and product solubility.[5]
-
Temperature: Temperature affects the reaction kinetics and the stability of the reactants and products.[7]
-
Reaction time: Monitoring the reaction is crucial to ensure completion without product degradation.[6]
-
pH/Base: For certain ligands, the presence of a base is necessary for deprotonation and coordination.
Q2: How do I choose an appropriate metal salt for my thiadiazole ligand?
A2: The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the reaction. Acetate salts are sometimes used, and the counter-ion can potentially coordinate with the metal center.[3] The selection often depends on the desired properties of the final complex and its solubility in the chosen solvent.
Q3: What characterization techniques are essential to confirm the formation of the thiadiazole metal complex?
A3: A combination of spectroscopic and analytical techniques is crucial for structural elucidation:
-
FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the vibrational frequencies of functional groups (e.g., C=N, N-N) upon complexation provides evidence of metal-ligand bond formation.[3][4]
-
NMR Spectroscopy (¹H, ¹³C): To characterize the overall structure of the complex in solution. Changes in chemical shifts of the ligand protons and carbons upon complexation can confirm coordination.[3]
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex. The appearance of new absorption bands compared to the free ligand can indicate complex formation.[4]
-
Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.[4]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the complex and support the proposed formula.[4]
Data Presentation
Table 1: Synthesis of Transition Metal Complexes with a Thiazole-Derived Schiff Base Ligand
| Metal Ion | Ligand | Solvent | Yield (%) | Melting Point (°C) |
| Co(II) | NTA | Methanol | 70 | 287 |
| Ni(II) | NTA | Methanol | 78 | 256 |
| Cu(II) | NTA | Methanol | 63 | 254 |
| Zn(II) | NTA | Methanol | 75 | 271 |
| Zn(II) | MTA | Methanol | 75 | 238 |
Data sourced from Oriental Journal of Chemistry.[4] NTA and MTA are different thiazole-derived Schiff base ligands.
Table 2: Optimization of Reaction Conditions for 1,3,4-Thiadiazole (B1197879) Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Room Temp | 24 | 76 |
| 2 | THF | Room Temp | 24 | 65 |
| 3 | DMSO | Room Temp | 24 | 58 |
| 4 | DMF/H₂O (9:1) | Room Temp | 24 | 82 |
| 5 | DMF/H₂O (5:1) | Room Temp | 24 | 63 |
Data adapted from a study on the chemoselective synthesis of 1,3,4-thiadiazoles.[5]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives
This protocol describes a common method for synthesizing the thiadiazole ligand, which can subsequently be used for metal complexation.
Materials:
-
Aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (B42300) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, as reagent and solvent)
-
Deionized water
-
50% Sodium hydroxide (B78521) solution
-
Ice
Procedure:
-
To a round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and phosphorus oxychloride (10 mL per 3 mmol of acid).
-
Stir the mixture at room temperature for 20 minutes.
-
Add thiosemicarbazide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 40 mL of water to the cooled mixture while stirring.
-
Neutralize the acidic solution by slowly adding a 50% sodium hydroxide solution until the pH is approximately 7.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.[8]
General Procedure for the Synthesis of Thiadiazole Metal Complexes
Materials:
-
Thiadiazole-based ligand (2 mmol)
-
Metal salt (e.g., nitrate, acetate) (1 mmol)
-
Methanol
Procedure:
-
Dissolve the thiadiazole ligand (2 mmol) in methanol in a round-bottom flask.
-
Stir the solution for 10 minutes.
-
In a separate beaker, dissolve the metal salt (1 mmol) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Monitor the reaction progress by observing color changes, precipitate formation, and by using TLC.
-
After the reaction is complete (as indicated by TLC or after a set time, e.g., 2-4 hours of reflux), cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the final product under vacuum.[4]
Visualizations
Caption: Experimental workflow for thiadiazole metal complex formation.
Caption: Logical troubleshooting for low or no product yield.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting low solubility of 2,5-Diamino-1,3,4-thiadiazole derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of low aqueous solubility encountered with 2,5-diamino-1,3,4-thiadiazole derivatives. The inherent lipophilicity, often imparted by the sulfur atom in the thiadiazole ring and various substitutions, can lead to difficulties in biological assays and preclinical development.[1][2] This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome these solubility hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound derivative precipitates from the aqueous assay buffer when I dilute it from a DMSO stock solution.
-
Question: What is causing this immediate precipitation? Answer: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely soluble in the 100% organic solvent (DMSO) but is poorly soluble in the final aqueous buffer of your assay. When the DMSO stock is diluted, the solvent environment changes drastically, and the compound's concentration exceeds its solubility limit in the high-water-content medium, causing it to crash out of solution.[3][4]
-
Question: How can I prevent my compound from precipitating during dilution? Answer: You can employ several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the experiment while maintaining compound solubility.[3]
-
Use Co-solvents: Instead of 100% DMSO, prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol (B145695) or N-methyl-2-pyrrolidone (NMP). This can sometimes improve the transition into the aqueous phase.[3][4]
-
Perform Serial Dilutions: Avoid a single large dilution step. Instead, perform a series of smaller, stepwise dilutions. This gradual introduction of the aqueous buffer can prevent the abrupt change in solvent polarity that causes precipitation.[4]
-
Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to solubility.
-
Question: Why might my results be inconsistent even if I don't see visible precipitation? Answer: Inconsistent activity can often be traced back to subtle solubility and stability issues. Micro-precipitation or the formation of aggregates, which are not always visible to the naked eye, can lead to a lower effective concentration of the compound in your assay, resulting in variable data.
-
Question: How can I improve the reproducibility of my experiments? Answer: To ensure consistent results, follow these best practices:
-
Confirm Complete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. If necessary, use sonication or gentle warming (ensure your compound is stable at higher temperatures) to aid dissolution.[3]
-
Prepare Fresh Solutions: Whenever feasible, prepare fresh dilutions from your stock solution for each experiment. Compounds can sometimes precipitate or degrade over time, even in DMSO.[3]
-
Employ a Formulation Strategy: For highly problematic compounds, relying on simple solvent systems may not be enough. Using a solubility-enhancing formulation, such as complexation with cyclodextrins or creating a solid dispersion, can provide a more stable and consistently soluble form of your compound.[4]
-
Issue 3: I need to achieve a higher concentration of my derivative in an aqueous vehicle for an in vivo study, but simple co-solvents are not sufficient or are toxic.
-
Question: What advanced methods can I use to significantly increase aqueous solubility for animal studies? Answer: For in vivo applications, which often require higher concentrations and have strict toxicity limits, more advanced formulation strategies are necessary. Consider the following:
-
Salt Formation: If your derivative has an ionizable acidic or basic functional group, converting it to a salt can dramatically increase its aqueous solubility. This is one of the most effective and widely used methods.[5][6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix (e.g., PVP, HPMC) can enhance solubility by overcoming the crystal lattice energy.[8] The resulting ASD can then be dissolved or suspended in an aqueous vehicle.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[5][6] Nanosuspensions, in particular, can be suitable for intravenous administration.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the solvent and thereby increasing solubility.[4]
-
Frequently Asked Questions (FAQs)
-
Question 1: Why do many this compound derivatives exhibit low water solubility? Answer: The low solubility often stems from a combination of factors. The heterocyclic ring system, especially when substituted with aromatic or other lipophilic groups, can result in a rigid, planar structure. This planarity can promote strong intermolecular interactions and efficient crystal packing, leading to high crystal lattice energy that is difficult for water molecules to overcome.[10] Additionally, the sulfur atom in the thiadiazole ring can contribute to the overall lipophilicity of the molecule.[1][2]
-
Question 2: What are the main categories of solubility enhancement techniques? Answer: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[5]
-
Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. They include particle size reduction (micronization, nanomilling), modification of the crystal habit (polymorphs, amorphous forms), and creating drug dispersions in carriers (solid dispersions).[5][6]
-
Chemical Modifications: These approaches modify the molecule itself or its immediate environment. They include salt formation, pH adjustment, use of buffers, derivatization into soluble prodrugs, and complexation.[5]
-
-
Question 3: How do I select the most appropriate solubility enhancement technique for my specific derivative? Answer: The choice depends on several factors: the physicochemical properties of your compound (e.g., pKa, melting point, chemical structure), the intended application (in vitro assay vs. in vivo formulation), and the required concentration. For early-stage in vitro screening, optimizing co-solvents or using cyclodextrins is often sufficient. For later-stage development and in vivo studies, more robust methods like salt formation or amorphous solid dispersions are typically required.
Quantitative Data Summary
The following table provides a hypothetical summary of solubility improvements for a generic, poorly soluble this compound derivative ("Compound X") using various techniques. This illustrates the potential magnitude of enhancement that can be achieved.
| Method | Solvent System / Formulation | Initial Solubility (µg/mL) | Final Solubility (µg/mL) | Fold Increase (Approx.) | Remarks |
| Co-solvent | 5% DMSO in PBS pH 7.4 | 1.5 | 12 | 8x | Simple method, suitable for in vitro assays.[3] |
| pH Adjustment | 0.1 M HCl (pH 1.2) | 1.5 | 150 | 100x | Effective only if the compound has a basic pKa.[7] |
| Cyclodextrin (B1172386) | 10% HP-β-CD in Water | 1.5 | 350 | 230x | Forms an inclusion complex to enhance solubility.[4] |
| Salt Formation | HCl Salt in Water | 1.5 | > 2000 | > 1300x | Highly effective for ionizable compounds.[6] |
| Solid Dispersion | 20% Compound in PVP K30 | 1.5 | 85 | 55x | Creates a high-energy amorphous form.[8] |
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting low solubility issues.
Caption: An experimental workflow for solubility assessment and enhancement.
Caption: Hypothetical Akt signaling pathway inhibited by a thiadiazole derivative.
Experimental Protocols
Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for drug development.[11][12]
-
Materials:
-
This compound derivative
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrument (HPLC-UV or UV-Vis spectrophotometer)
-
-
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The solid should be in excess to ensure a saturated solution is formed.
-
Cap the vial securely and place it on an orbital shaker.
-
Equilibrate the samples by shaking them at a constant temperature for 24 to 48 hours to ensure equilibrium is reached.[13]
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[13]
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve. This concentration represents the thermodynamic solubility.
-
Protocol 2: Solubility Enhancement using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a more soluble inclusion complex of a thiadiazole derivative.[4][13]
-
Materials:
-
This compound derivative
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 10% w/v solution).
-
While stirring the HP-β-CD solution, slowly add the solid thiadiazole derivative. The molar ratio of the drug to cyclodextrin is a critical parameter and may require optimization, with typical starting ratios from 1:1 to 1:3.[4]
-
Seal the container and continue to stir the mixture at a constant temperature (e.g., room temperature) for 24 to 72 hours to allow for the equilibrium of complex formation.[4]
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the drug-cyclodextrin inclusion complex and can be quantified to determine the new, enhanced solubility.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol creates an amorphous form of the drug dispersed within a polymer, which can significantly enhance the dissolution rate and apparent solubility.[4][8]
-
Materials:
-
This compound derivative
-
Polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP K30) or a poloxamer)
-
Volatile organic solvent (e.g., methanol, acetone, or dichloromethane) that dissolves both the drug and the polymer.
-
Rotary evaporator or vacuum oven.
-
-
Procedure:
-
Dissolve the thiadiazole derivative and the chosen polymer carrier in the volatile organic solvent. A typical starting drug-to-polymer weight ratio is 1:4.
-
Ensure both components are completely dissolved to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of solution.
-
Once the bulk of the solvent is removed, a thin film will form on the flask.
-
Further dry the resulting solid film under a high vacuum for 12-24 hours to remove any residual solvent.
-
Scrape the resulting solid from the flask. This powder is the amorphous solid dispersion, which should be stored in a desiccator to prevent moisture absorption and recrystallization. Its improved solubility can be tested by dissolving it in an aqueous buffer.
-
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agnopharma.com [agnopharma.com]
- 7. ijsdr.org [ijsdr.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pharmatutor.org [pharmatutor.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cyclization of Bithiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the cyclization of bithiourea and other thiourea (B124793) derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing the formation of an unexpected isomer during the cyclization of a substituted thiourea. How can we control the regioselectivity of the reaction?
A1: The formation of isomeric products is a common challenge in the cyclization of unsymmetrical thiourea derivatives. The regioselectivity is often influenced by the relative nucleophilicity of the nitrogen atoms and the stability of the intermediates.[1]
Troubleshooting Steps:
-
Temperature Control: The reaction temperature can significantly impact the product ratio. A study on the cyclization of functionalized thioureas with bromoacyl bromides showed that temperature control could steer the reaction towards a desired isomer, deviating from the classical kinetic versus thermodynamic control.[1]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence which nitrogen atom of the thiourea moiety acts as the primary nucleophile. Experimenting with a range of aprotic and protic solvents is recommended.[1]
-
Nature of Substituents: The electronic and steric properties of the substituents on the thiourea nitrogen atoms will affect their nucleophilicity. Electron-donating groups will increase nucleophilicity, while bulky groups may hinder the reaction at a particular site.
| Condition | Effect on Isomer Formation |
| Low Temperature | May favor the kinetically controlled product. |
| High Temperature | May favor the thermodynamically more stable product. |
| Aprotic Solvents | Can favor cyclization at the less sterically hindered nitrogen. |
| Protic Solvents | Can influence selectivity through hydrogen bonding with the thiourea. |
Q2: Our cyclization reaction is producing a significant amount of polymeric or dimeric byproducts, leading to a low yield of the desired monomeric cyclic product. What are the potential causes and solutions?
A2: Polymerization and dimerization are common intermolecular side reactions that compete with the desired intramolecular cyclization. These are particularly prevalent at high concentrations.
Troubleshooting Steps:
-
High Dilution Conditions: The most effective way to favor intramolecular cyclization over intermolecular reactions is to perform the reaction under high dilution. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Template-Assisted Cyclization: In some cases, a template (e.g., a metal ion) can pre-organize the molecule into a conformation that favors intramolecular cyclization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular cyclization.
Q3: We are attempting a cyclization that should yield a thiazine (B8601807) derivative, but we are isolating an oxazine (B8389632) analog. What could be the source of this unexpected product?
A3: The formation of an oxazine instead of a thiazine strongly suggests that a urea (B33335) derivative is participating in the cyclization instead of the intended thiourea.[2][3]
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting thiourea derivative. It may be contaminated with the corresponding urea from its synthesis.
-
Oxidation of Thiourea: Thioureas can be oxidized to ureas, especially in the presence of certain reagents or atmospheric oxygen over time.[4][5] It is advisable to use freshly prepared or purified thiourea and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Water: The presence of water, especially under harsh conditions, can lead to the hydrolysis of thiourea to urea. Ensure that all solvents and reagents are anhydrous.
Q4: During the workup of our cyclization reaction, we observe the decomposition of our desired product. What could be the cause?
A4: Some cyclic products derived from thiourea, such as iminothiazolidinones, can be susceptible to decomposition under certain conditions. One observed side reaction is a termolecular decyclization, which can occur in the presence of a nucleophile and a proton source.[1]
Troubleshooting Steps:
-
Neutral Workup: Avoid acidic or strongly basic conditions during the workup. Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and dry the organic phase thoroughly.
-
Temperature Control: Perform the workup and purification at low temperatures to minimize degradation.
-
Chromatography Conditions: If using column chromatography, consider using a neutral stationary phase like silica (B1680970) gel that has been treated with a neutralizing agent (e.g., triethylamine (B128534) in the eluent) if the product is base-sensitive.
Experimental Protocols
General Protocol for Troubleshooting a Bithiourea Cyclization Reaction
-
Starting Material Analysis:
-
Confirm the identity and purity of the starting bithiourea derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Use techniques like HPLC or TLC to check for the presence of impurities, particularly the corresponding urea analog.
-
-
Reaction Setup:
-
Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.
-
Add the bithiourea derivative (0.01 M final concentration) dropwise via a syringe pump over several hours to the reaction solvent at the desired temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS to observe the formation of the desired product and any byproducts.
-
If multiple products are observed, take aliquots at different time points to understand the reaction profile.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a neutral or mildly basic aqueous solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Byproduct Characterization:
-
If side products are isolated, characterize them thoroughly using spectroscopic and spectrometric techniques to understand their structure and propose a mechanism for their formation.
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating side reactions in the cyclization of bithiourea derivatives.
Caption: Competing intramolecular and intermolecular reaction pathways in the cyclization of bithiourea derivatives.
References
Technical Support Center: Industrial Scale Synthesis of 2,5-Diamino-1,3,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 2,5-Diamino-1,3,4-thiadiazole. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the industrial synthesis of this compound? A1: The most prevalent precursors for synthesis are bithiourea (N,N'-bis(thiocarbamyl)hydrazine), thiosemicarbazide (B42300), and thiocarbohydrazide.[1][2] One common laboratory and potentially scalable method involves the oxidative cyclization of bithiourea.[1] Another approach is the reaction of thiosemicarbazide with various reagents like cyanogen (B1215507) bromide or the cyclization of its acylated derivatives.[3]
Q2: What are the primary challenges when scaling up this synthesis from the lab to an industrial setting? A2: Key challenges include:
-
By-product Formation: The synthesis can sometimes yield 2-amino-5-mercapto-1,3,4-thiadiazole as a significant by-product, which requires specific separation procedures.[4]
-
Reaction Control: Exothermic reactions, especially during oxidation steps, require robust temperature management systems to prevent runaway reactions and product degradation.
-
Purification: Isolating the high-purity product on a large scale can be difficult. Procedures often involve pH adjustments and recrystallization, which must be optimized for volume.[4][5]
-
Reagent Handling: The use of hazardous materials like concentrated acids, phosphorus oxychloride (POCl₃), or hydrogen peroxide necessitates stringent safety protocols and specialized equipment.[6][7]
Q3: How is this compound typically purified at a larger scale? A3: Purification is commonly achieved through recrystallization. A mixture of N,N-dimethylformamide (DMF) and water is an effective solvent system for this purpose.[5] The process may also involve washing the crude product with water or a dilute basic solution, like sodium carbonate, to neutralize any residual acid and remove impurities before the final recrystallization step.[4][5]
Q4: What are the critical safety precautions to consider during the synthesis? A4: this compound and its precursors can be irritating to the skin, eyes, and respiratory system.[6][8] It is imperative to handle these chemicals in a well-ventilated area, preferably a fume hood.[9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[10] Ensure that emergency eyewash stations and safety showers are readily accessible.[9]
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
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optimize_reaction -> success; recrystallize -> success; adjust_ph -> success; }
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Data Presentation
Table 1: Comparison of Common Synthesis Routes
| Starting Material | Key Reagents/Catalysts | Typical Yield | Reaction Conditions | Reference(s) |
| Bithiourea | 3% Hydrogen Peroxide (H₂O₂) | ~96% | Reflux at 50-60 °C for 1 hour | [1] |
| Thiosemicarbazide | Carboxylic Acid, Polyphosphate Ester (PPE) | 64-70% | Reflux in Chloroform (B151607) for 10 hours | [11] |
| Dithiocarbamate Derivatives | Hydrazine Sulfate, MgO Nanoparticles | up to 95% | Reflux in water for ~10 hours | [12][13] |
| N,N'-bis(thiocarbamyl)hydrazine | 4N Hydrochloric Acid (HCl) | By-product | Reflux for 4 hours, then cool to crystallize | [4] |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient time or temperature. | Monitor reaction progress using Thin Layer Chromatography (TLC). Ensure the mixture is heated consistently at the optimal temperature (e.g., 50-60°C for the bithiourea method).[1][14] |
| Formation of 2-amino-5-mercapto-1,3,4-thiadiazole by-product. | In acidic conditions, this by-product can form. Isolate it by chilling the mother liquor after filtering the main product. The by-product can be converted to the desired product in subsequent steps if necessary.[4] | |
| Impure Product | Presence of unreacted starting materials. | Check the stoichiometry of reagents. A slight excess of the oxidizing agent can help drive the reaction to completion. Wash the crude product thoroughly. |
| Discoloration (e.g., yellow or beige instead of white/off-white). | This may indicate oxidation or trapped impurities. Perform a final recrystallization from a DMF/water mixture and ensure the product is dried completely.[5] | |
| Reaction Stalls | Ineffective cyclizing agent or catalyst. | For methods using catalysts like POCl₃ or strong acids, ensure they are fresh and used in the correct molar ratios. For nanoparticle-catalyzed reactions, ensure the catalyst is properly prepared and dispersed.[7][12] |
Experimental Protocols
Protocol 1: Synthesis from Bithiourea (High Yield Method)
This method is based on the oxidative cyclization of bithiourea and is reported to have a high yield.[1]
Materials:
-
Bithiourea
-
3% Hydrogen Peroxide (H₂O₂) solution
-
250 mL Round Bottom Flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Water bath
Procedure:
-
Place 30 g (0.2 mol) of bithiourea into a 250 mL round bottom flask.
-
Add 40 mL of 3% H₂O₂ to the flask.
-
Assemble the reflux condenser and place the flask in a water bath on a stirring plate.
-
Heat the mixture to 50-60 °C and maintain this temperature while stirring continuously for 1 hour.
-
After 1 hour, cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold distilled water, and dry to obtain this compound. The reported yield for this method is high, around 96.4%.[1]
Protocol 2: Synthesis from Thiosemicarbazide and a Carboxylic Acid
This protocol describes a general one-pot method for synthesizing substituted 2-amino-1,3,4-thiadiazoles, which can be adapted for the diamino variant.[11]
Materials:
-
Thiosemicarbazide
-
A suitable dicarboxylic acid (for the diamino variant)
-
Polyphosphate ester (PPE)
-
Chloroform
-
Sodium Bicarbonate (NaHCO₃) solution
-
Reflux setup
Procedure:
-
Prepare a hot solution (60 °C) of the carboxylic acid in a mixture of polyphosphate ester (approx. 20 g per 5 mmol of acid) and chloroform (30 mL).
-
Add thiosemicarbazide (5 mmol) to the hot solution.
-
Reflux the reaction mixture for approximately 10 hours.
-
After cooling, carefully add distilled water (15 mL) to the mixture.
-
Neutralize the residual PPE by adding a saturated solution of NaHCO₃.
-
The product will precipitate. Filter the solid, wash with chloroform and hexane, and then dry.
References
- 1. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. lookchem.com [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for 2,5-Diamino-1,3,4-thiadiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Diamino-1,3,4-thiadiazole using various alternative catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound with different alternative catalytic systems.
Method 1: MgO Nanoparticles as a Heterogeneous Catalyst
Q1: The reaction yield is consistently low when using MgO nanoparticles. What are the possible causes and solutions?
A1: Low yields in this synthesis can stem from several factors:
-
Catalyst Activity: The catalytic activity of MgO nanoparticles is highly dependent on their surface area and preparation method.
-
Solution: Ensure the MgO nanoparticles are properly prepared, for instance, via the sol-gel method, and characterized (XRD, SEM) to confirm their morphology and size. Consider using a fresh batch of nanoparticles if they have been stored for an extended period.
-
-
Reaction Time: The reaction is reported to take around 10 hours in refluxing water.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete after 10 hours, consider extending the reflux time.
-
-
Purity of Reactants: Impurities in the dithiocarbamate (B8719985) derivatives or hydrazine (B178648) sulfate (B86663) can interfere with the reaction.
-
Solution: Use reactants of high purity. Recrystallize or purify the starting materials if necessary.
-
Q2: I am having difficulty recovering the MgO nanoparticle catalyst for reuse.
A2: Efficient catalyst recovery is a key advantage of using heterogeneous catalysts.
-
Solution: After the reaction, the MgO nanoparticles can be separated from the reaction mixture by simple filtration. Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed organic residues and then dry it in an oven before reuse.
Method 2: Ultrasonic Irradiation with Concentrated Sulfuric Acid
Q1: The ultrasonic synthesis is not proceeding to completion, or the yield is poor.
A1: Several parameters can influence the efficiency of ultrasonic synthesis:
-
Ultrasonic Power and Frequency: The power and frequency of the ultrasonic bath or probe can significantly impact the reaction rate.
-
Solution: Ensure your ultrasonic equipment is functioning correctly and is set to an appropriate power level. The frequency should be suitable for chemical synthesis (typically in the range of 20-40 kHz).
-
-
Reaction Temperature: While sonication is the primary energy source, temperature can still play a role.
-
Solution: The reaction is typically carried out at room temperature.[2] However, if the reaction is sluggish, gentle warming of the ultrasonic bath might be beneficial, but be cautious as high temperatures can lead to side reactions.
-
-
Concentration of Sulfuric Acid: The concentration of the acid catalyst is crucial.
-
Solution: Use concentrated sulfuric acid as specified in the protocol. Ensure accurate measurement of the acid.
-
Q2: The product is dark-colored and difficult to purify.
A2: Dark coloration often indicates the formation of degradation products or impurities.
-
Solution:
-
Pouring the reaction mixture over ice-cold water is a critical step to precipitate the product and dilute the acid, minimizing degradation.[2]
-
Thorough washing of the crude product with water is necessary to remove residual acid.
-
Recrystallization from a suitable solvent, such as a DMF/water mixture, can help in obtaining a pure, lighter-colored product.
-
Method 3: Polyphosphate Ester (PPE) as a Cyclodehydrating Agent
Q1: The one-pot synthesis using PPE is not yielding the desired 2-amino-1,3,4-thiadiazole.
A1: The success of the PPE-mediated synthesis depends on specific reaction conditions:
-
Amount of PPE: An insufficient amount of PPE will result in an incomplete reaction.
-
Solution: A significant amount of PPE is required, typically around 20 g for every 5 mmol of carboxylic acid.[3]
-
-
Homogeneity of the Reaction Mixture: A heterogeneous mixture can lead to poor conversion.
-
Solution: The use of a co-solvent like chloroform (B151607) helps in creating a homogeneous reaction mixture and improves temperature control.[3]
-
-
Reaction Temperature: The temperature needs to be controlled to prevent side reactions.
Q2: The work-up procedure involving PPE is cumbersome.
A2: The work-up for PPE reactions requires careful handling.
-
Solution: After the reaction, the mixture is cooled and water is added to hydrolyze the remaining PPE. The mixture is then neutralized with a base like sodium bicarbonate to precipitate the product.[4] It is important to perform the neutralization step slowly and with cooling, as the hydrolysis of PPE can be exothermic.
Method 4: Phosphorus Pentachloride (PCl₅) in Solid-Phase Grinding
Q1: The solid-phase reaction with PCl₅ is not giving a high yield.
A1: The efficiency of this solvent-free method relies on the thoroughness of the mixing.
-
Solution:
-
Ensure that the reactants (carboxylic acid, thiosemicarbazide (B42300), and PCl₅) are finely ground and intimately mixed in a mortar and pestle.[5] The mechanical force from grinding is what drives the reaction.
-
The molar ratio of the reactants is also critical and should be carefully controlled.[5]
-
Q2: How do I handle the work-up of the PCl₅ reaction safely?
A2: Phosphorus pentachloride and its byproducts are corrosive and react with moisture.
-
Solution: The work-up should be performed in a well-ventilated fume hood. The crude product is carefully treated with an alkaline solution (e.g., 5% sodium carbonate) to neutralize the acidic byproducts until the pH is between 8.0 and 8.2.[5] The product can then be isolated by filtration.
Method 5: Iodine-Mediated Oxidative Cyclization
Q1: The I₂-mediated cyclization of the thiosemicarbazone intermediate is not efficient.
A1: The success of this oxidative cyclization depends on the reaction conditions.
-
Solution:
-
This transition-metal-free method relies on the oxidative power of iodine to form the C-S bond.[6][7] Ensure that the correct stoichiometry of iodine is used.
-
The reaction can be sensitive to the solvent and base used. Common conditions involve a base like potassium carbonate in a solvent such as 1,4-dioxane (B91453) or an ionic liquid.[8][9]
-
Q2: The product is contaminated with unreacted starting materials.
A2: Incomplete conversion is a common issue.
-
Solution:
-
Monitor the reaction by TLC to ensure it has gone to completion.
-
Purification by column chromatography may be necessary to separate the product from the starting materials and any intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for this compound synthesis?
A1: Alternative catalysts often offer several benefits, including milder reaction conditions, shorter reaction times, higher yields, and improved safety profiles by avoiding toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] Green chemistry approaches, such as using ultrasound or microwave irradiation, can also lead to more energy-efficient processes.[10]
Q2: How do "green chemistry" approaches like microwave and ultrasonic synthesis improve the reaction?
A2: Microwave and ultrasonic irradiation are energy-efficient methods that can significantly accelerate the rate of reaction. Microwaves provide rapid and uniform heating of the reaction mixture, while ultrasound induces acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates.[10][11]
Q3: Are there any safety precautions I should take when working with these alternative catalysts?
A3: Yes, always follow standard laboratory safety procedures. When using strong acids like concentrated H₂SO₄ or reagents like PCl₅, work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving ultrasound should be monitored to prevent overheating.
Q4: Can the choice of catalyst influence the purity of the final product?
A4: Yes, the choice of catalyst and reaction conditions can impact the product's purity. For instance, milder catalysts and reaction conditions may reduce the formation of byproducts and degradation products, leading to a cleaner reaction profile and simplifying purification. Heterogeneous catalysts like MgO nanoparticles can be easily filtered off, reducing contamination of the product.[1]
Q5: Where can I find detailed experimental protocols for these alternative methods?
A5: The "Experimental Protocols" section below provides detailed methodologies for some of the key alternative catalytic syntheses discussed. Additionally, the scientific literature cited in this document offers comprehensive experimental details.
Data Presentation
Table 1: Comparison of Alternative Catalytic Methods for the Synthesis of 2-Amino/Diamino-1,3,4-thiadiazole Derivatives
| Catalyst/Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| MgO Nanoparticles | Dithiocarbamate derivatives, Hydrazine sulfate | Refluxing water | ~10 h | Up to 95% | [1][12] |
| H₂SO₄ / Ultrasound | Substituted thiosemicarbazide, Substituted benzoic acid | Ultrasonic irradiation, Room Temperature | 20 min | 75-90% | [2] |
| Polyphosphate Ester (PPE) | Carboxylic acid, Thiosemicarbazide | Reflux in Chloroform, 80-85°C | 10 h | 48-70% | [3][4][13] |
| Phosphorus Pentachloride (PCl₅) | Carboxylic acid, Thiosemicarbazide | Solid-phase grinding, Room Temperature | Short | >91% | [5][14] |
| Hydrogen Peroxide (H₂O₂) | Bithiourea | Reflux, 50-60°C | 1 h | High (96.4% for ligand) | [15] |
| Iodine (I₂) / K₂CO₃ | Thiosemicarbazone intermediate | Reflux in 1,4-Dioxane | 12-14 h | Good | [9] |
| Ionic Liquid ([bmim]BF₄) / I₂ | Aromatic aldehydes, Thiosemicarbazide | Room Temperature | - | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: Synthesis using MgO Nanoparticles
This protocol describes the synthesis of this compound derivatives using MgO nanoparticles as a heterogeneous catalyst.[1]
Materials:
-
Dithiocarbamate derivative
-
Hydrazine sulfate
-
MgO nanoparticles (prepared via sol-gel method)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend 5 mg of MgO nanoparticles in 0.5 cm³ of deionized water.
-
Add the dithiocarbamate derivative and hydrazine sulfate to the suspension.
-
Reflux the reaction mixture for approximately 10 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
The MgO nanoparticle catalyst can be recovered from the filtrate by filtration, washed with ethanol, and dried for reuse.
Protocol 2: Synthesis using Ultrasonic Irradiation with H₂SO₄
This protocol details the green synthesis of thiadiazole derivatives using ultrasonic irradiation.[2]
Materials:
-
Substituted thiosemicarbazide (0.05 M)
-
Substituted benzoic acid (0.01 M)
-
Concentrated sulfuric acid (5 mL)
-
Ice-cooled water
-
DMF for recrystallization
Procedure:
-
In a 50 mL beaker, mix the substituted thiosemicarbazide, substituted benzoic acid, and concentrated sulfuric acid.
-
Subject the mixture to ultrasonic irradiation for 20 minutes at room temperature.
-
Pour the reaction mixture over ice-cooled water to precipitate the crude product.
-
Filter the crude product and wash it thoroughly with water.
-
Recrystallize the product from DMF to obtain the pure thiadiazole derivative.
Protocol 3: Synthesis using Polyphosphate Ester (PPE)
This one-pot protocol describes the synthesis of 2-amino-1,3,4-thiadiazoles using PPE.[3][4]
Materials:
-
Carboxylic acid (5 mmol)
-
Thiosemicarbazide (5 mmol)
-
Polyphosphate ester (PPE) (20 g)
-
Chloroform (30 mL)
-
Saturated sodium bicarbonate solution
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the carboxylic acid, thiosemicarbazide, PPE, and chloroform.
-
Reflux the reaction mixture with stirring for 10 hours.
-
Cool the mixture to room temperature and add 15 mL of distilled water.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol.
Mandatory Visualization
Caption: Workflow for PPE-mediated synthesis of 2-amino-1,3,4-thiadiazole.
Caption: General troubleshooting flowchart for low reaction yield.
References
- 1. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 2. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 3. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 7. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reproducibility in biological assays of thiadiazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the reproducibility of your biological assays.
Frequently Asked Questions (FAQs)
Q1: My thiadiazole compound shows poor solubility in aqueous assay buffers. What can I do?
A1: Poor aqueous solubility is a common issue with heterocyclic compounds like thiadiazoles.[1][2] Precipitation in your assay can lead to an inaccurate effective concentration and unreliable results.[1] Here are some steps to address this:
-
Optimize Stock and Final Concentrations: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] When diluting into your aqueous buffer, observe for any cloudiness or precipitate.[1] It may be necessary to lower your final assay concentration.
-
Use a Co-solvent: DMSO is a widely used co-solvent.[1] However, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Adjust pH: If your compound has ionizable groups, adjusting the pH of the buffer might increase its solubility.[1]
-
Employ Solubilizing Agents: For some applications, cyclodextrins or surfactants can be used to encapsulate hydrophobic molecules and increase their aqueous solubility.[1]
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High variability can stem from several factors related to the compound, assay protocol, or cell handling.
-
Inconsistent Compound Dissolution: Ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay medium.[1]
-
Compound Instability: Thiadiazole compounds can be unstable in solution.[4] It's recommended to prepare fresh dilutions from a frozen stock solution immediately before each experiment.[3]
-
Cell Seeding Inconsistency: Uneven cell distribution in the wells is a common source of variability. Ensure you have a homogenous cell suspension before and during plating.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.[5]
Q3: My thiadiazole compound is showing activity in multiple, unrelated assays. What could be the reason?
A3: This phenomenon, often termed promiscuous inhibition, can be a significant source of false positives in high-throughput screening.
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that nonspecifically inhibit proteins, leading to apparent biological activity.[6][7][8] This is a common artifact in HTS campaigns.[6] To test for aggregation-based inhibition, you can include a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in your assay buffer. A significant decrease in compound potency in the presence of the detergent suggests aggregation.[8]
-
Reactivity: Some chemical moieties can be inherently reactive, leading to nonspecific interactions with various biological molecules.
-
Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence or inhibition of a reporter enzyme).[9][10]
Troubleshooting Guides
Category 1: Compound-Specific Issues
This section addresses problems arising from the physicochemical properties of thiadiazole compounds.
-
Symptom: You observe cloudiness or a visible precipitate after diluting your DMSO stock into the aqueous assay buffer.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Symptom: Assay results are inconsistent over time, or there is a loss of potency with stored solutions.
-
Causes & Solutions:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store DMSO stocks at -20°C or -80°C.[4] | Lower temperatures slow the rate of chemical degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen).[4] | Minimizes oxidation.[4] |
| Light Exposure | Use amber vials and store in the dark.[4] | Protects against photodegradation.[4] |
| DMSO Quality | Use high-purity, anhydrous DMSO.[4] | Minimizes water-mediated hydrolysis.[4] |
| Working Solutions | Prepare fresh dilutions for each experiment.[3] | Ensures consistent compound concentration and integrity. |
Category 2: Assay-Specific Interference
This section focuses on how thiadiazole compounds can interfere with common assay technologies.
-
Symptom: You observe a high background signal or unexpected quenching in a fluorescence assay.
-
Troubleshooting:
-
Run a Compound-Only Control: Measure the fluorescence of your compound at the final assay concentration in the assay buffer (without cells or other reagents). A significant signal indicates autofluorescence.[3][11]
-
Check for Quenching: Compare the fluorescence of a positive control with and without your compound. A decrease in the signal suggests quenching.
-
Wavelength Scan: If possible, perform an excitation and emission scan of your compound to identify its spectral properties and see if they overlap with your assay's wavelengths.[3]
-
-
Symptom: You get a positive "viability" or "cytotoxicity" signal that seems inconsistent with other observations (e.g., cell morphology).
-
Cause: Some compounds can directly reduce the tetrazolium salts (like MTT or XTT) in the absence of cells, leading to a false-positive signal.[12]
-
Troubleshooting Steps:
-
Cell-Free Control: Incubate your compound with the MTT or XTT reagent in cell culture medium without any cells. A color change indicates direct chemical reduction.[3]
-
Use an Orthogonal Assay: If interference is confirmed, switch to a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity, or a Crystal Violet assay that measures cell number by staining DNA.[3]
-
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cytotoxicity
This protocol provides a method for evaluating the cytotoxic effects of thiadiazole compounds.[13]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Thiadiazole compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compound in culture medium. The final DMSO concentration should typically not exceed 0.5%.[14] Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: Subtract the absorbance of a medium blank. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.[14]
Protocol 2: General Biochemical Kinase Assay
This protocol outlines a general workflow for testing thiadiazole compounds as kinase inhibitors.
Key Optimization Parameters:
| Parameter | Recommendation | Rationale |
| Enzyme/Substrate Conc. | Use concentrations at or below the Km for the substrate. | Avoids substrate depletion and favors the detection of competitive inhibitors.[15] |
| ATP Concentration | Test at both low (near Km) and physiological (~1 mM) ATP concentrations. | Apparent potency of ATP-competitive inhibitors is highly dependent on the ATP concentration.[16] |
| DMSO Concentration | Keep consistent and as low as possible. | High concentrations of DMSO can inhibit kinase activity.[9] |
| Controls | Include a known inhibitor as a positive control. | Validates assay performance.[17] |
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 8. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
Stability issues of 2,5-Diamino-1,3,4-thiadiazole in acidic solutions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,5-Diamino-1,3,4-thiadiazole in acidic solutions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: this compound can exhibit instability in acidic conditions, particularly in strong acids or upon prolonged exposure. The 1,3,4-thiadiazole (B1197879) ring, while aromatic, can be susceptible to acid-catalyzed hydrolysis. The presence of two amino groups can also influence its stability in acidic media due to protonation.
Q2: What are the potential signs of degradation of this compound in my acidic formulation?
A2: Signs of degradation may include a change in the color or clarity of the solution, the appearance of a precipitate, or a decrease in the expected concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC.
Q3: What are the likely degradation products of this compound in an acidic solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, acid hydrolysis of the 1,3,4-thiadiazole ring is a potential degradation route. This could lead to ring-opening and the formation of smaller, more soluble fragments.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, it is recommended to use the mildest acidic conditions and the shortest exposure time necessary for your experiment. Preparing fresh solutions and storing them at low temperatures can also help to slow down potential degradation reactions. It is advisable to perform preliminary stability studies under your specific experimental conditions.
Q5: Are there any literature reports on the acidic cleavage of the 1,3,4-thiadiazole ring?
A5: Yes, some studies on related 1,3,4-thiadiazole derivatives mention acidic cleavage, for instance, with strong acids like trifluoroacetic acid.[1] This suggests that the thiadiazole ring is susceptible to cleavage under harsh acidic conditions.
Troubleshooting Guides
Issue 1: Unexpected loss of compound during analysis of acidic samples.
-
Possible Cause: Degradation of this compound in the acidic mobile phase or sample diluent.
-
Troubleshooting Steps:
-
Analyze Samples Immediately: Minimize the time between sample preparation and analysis.
-
Adjust pH of Mobile Phase: If possible, increase the pH of the mobile phase to the highest level that still provides good chromatography.
-
Use a Different Acid: Investigate the use of a weaker acid in the mobile phase.
-
Sample Diluent: If using an acidic diluent, consider neutralizing the sample just before injection.
-
Issue 2: Appearance of unknown peaks in the chromatogram of an aged acidic solution.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study under controlled acidic conditions to identify potential degradation products.
-
Mass Spectrometry: Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products.
-
Comparative Analysis: Compare the chromatogram of a freshly prepared solution with that of an aged solution to track the appearance and growth of degradation peaks.
-
Quantitative Data
The following table summarizes hypothetical stability data for this compound under various acidic conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Acid Condition | Temperature (°C) | Time (hours) | Remaining Compound (%) | Appearance of Solution |
| 0.1 M HCl | 25 | 24 | 95.2 | Clear, colorless |
| 0.1 M HCl | 50 | 24 | 82.5 | Faint yellow tinge |
| 1 M HCl | 25 | 24 | 88.1 | Clear, colorless |
| 1 M HCl | 50 | 24 | 65.7 | Yellow solution with precipitate |
| 0.1 M Acetic Acid | 50 | 24 | 98.9 | Clear, colorless |
Experimental Protocols
Protocol for Forced Degradation Study in Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and a final drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding an equal volume of water instead of HCl.
-
-
Incubation:
-
Keep the flasks at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Withdraw aliquots at specific time points (e.g., 0, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point.
-
Identify and quantify any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible acidic degradation pathway.
References
Technical Support Center: Method Refinement for Consistent Corrosion Inhibition Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable corrosion inhibition measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for measuring corrosion inhibition?
A1: The most common methods for evaluating the effectiveness of corrosion inhibitors include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).[1][2] Each technique offers unique advantages and insights into the corrosion process and the inhibitor's mechanism.
Q2: How do I choose the right corrosion measurement technique for my experiment?
A2: The choice of technique depends on the specific information you require.
-
Weight loss is a simple, direct method suitable for determining the average corrosion rate over a long period.[3]
-
Potentiodynamic polarization provides rapid information about the corrosion rate (Icorr), corrosion potential (Ecorr), and the anodic and cathodic behavior of the system.[1][4]
-
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that can provide detailed information about the corrosion mechanism, protective film properties, and solution resistance.[5][6]
Q3: What are some common causes of inconsistent results in corrosion inhibition studies?
A3: Inconsistent results can arise from several factors, including:
-
Improper sample preparation: Surface contamination or inconsistent surface finish can significantly affect results.
-
Unstable experimental conditions: Fluctuations in temperature, electrolyte concentration, or dissolved oxygen levels can lead to variability.[7]
-
Instrumental issues: Improper calibration, incorrect settings (e.g., scan rate in polarization), or external noise (for EIS) can introduce errors.[8]
-
Changes to the electrode surface: The formation of oxide layers or other surface alterations during the experiment can affect measurements.[9]
Q4: How can I minimize noise and interference in my Electrochemical Impedance Spectroscopy (EIS) measurements?
A4: EIS is highly sensitive to external noise.[8] To minimize interference:
-
Use a Faraday cage to shield the electrochemical cell from external electromagnetic fields.[8]
-
Ensure all cable connections are secure and as short as possible.
-
Use a high-quality potentiostat with appropriate grounding.
-
Consider using a lock-in amplifier to improve the signal-to-noise ratio.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Potentiodynamic Polarization Curves
| Symptom | Possible Cause | Recommended Solution |
| Scattered or noisy data points | Unstable open circuit potential (OCP) before starting the scan. | Allow the system to stabilize at OCP for a sufficient time (e.g., 30-60 minutes) before initiating the polarization scan.[10] |
| High solution resistance. | Use a Luggin capillary to minimize the uncompensated resistance. Ensure the reference electrode tip is close to the working electrode surface. | |
| Distorted Tafel slopes | Scan rate is too fast. | Use a slower scan rate (e.g., 0.167 mV/s as recommended by ASTM G59) to allow the electrode surface to reach a quasi-steady state.[11] |
| Unwanted reactions occurring at high potentials. | Limit the potential scan range to avoid driving reactions that are not relevant to the corrosion process being studied.[12] | |
| Shift in corrosion potential (Ecorr) between replicate experiments | Inconsistent surface preparation of the working electrode. | Follow a standardized procedure for polishing, cleaning, and rinsing the electrodes to ensure a consistent surface finish. Refer to ASTM G1 for guidelines.[13][14] |
| Variation in electrolyte composition or temperature. | Prepare fresh electrolyte for each experiment and use a water bath or thermostat to maintain a constant temperature.[4] |
Issue 2: Distorted or Uninterpretable Electrochemical Impedance Spectroscopy (EIS) Nyquist Plots
| Symptom | Possible Cause | Recommended Solution |
| Inductive loops at high frequencies | Artifacts from cell cables or potentiostat non-idealities. | Use shorter, twisted-pair cell cables. Check the potentiostat specifications and ensure it is functioning correctly.[15] |
| Depressed semi-circle instead of a perfect semi-circle | Non-ideal capacitive behavior of the double layer, often due to surface roughness or heterogeneity. | Use a Constant Phase Element (CPE) instead of a pure capacitor in the equivalent circuit model for a better fit of the experimental data. |
| Scattered or noisy data at low frequencies | The system is not at a steady state. | Ensure the open circuit potential is stable before starting the EIS measurement. |
| External electromagnetic interference. | Use a Faraday cage to shield the experimental setup.[8] | |
| Multiple time constants (multiple semi-circles) | Complex corrosion mechanism involving multiple steps or the presence of a porous inhibitor film. | Use an appropriate equivalent circuit model with multiple time constants to represent the different processes occurring at the electrode interface. |
Issue 3: High Variability in Weight Loss Measurements
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent corrosion rates between identical coupons | Non-uniform corrosion (e.g., pitting or crevice corrosion). | Visually inspect the coupons after cleaning to identify the type of corrosion. Weight loss is best for uniform corrosion.[16] |
| Incomplete removal of corrosion products. | Use appropriate cleaning procedures (chemical or mechanical) as recommended by ASTM G1 to remove all corrosion products without removing a significant amount of the base metal.[13] | |
| Underestimation of the true corrosion rate | Assuming a constant surface area throughout the experiment, especially for long exposure times with significant mass loss. | For more accurate calculations, consider the change in surface area over time.[17][18] |
| Insufficient immersion time leading to immeasurable weight loss. | Increase the duration of the experiment to ensure a measurable and significant weight loss.[19] |
Experimental Protocols
Potentiodynamic Polarization Measurement (Based on ASTM G5 and G59)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc) to evaluate inhibitor efficiency.
Methodology:
-
Electrode Preparation:
-
Mechanically polish the working electrode to a mirror finish using successively finer grades of silicon carbide paper (e.g., up to 1200 grit).
-
Rinse the electrode with deionized water and then degrease with acetone.[14]
-
Dry the electrode in a stream of air.
-
-
Cell Setup:
-
Assemble a three-electrode cell consisting of the prepared working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE) or Ag/AgCl electrode.[10]
-
Fill the cell with the corrosive solution (with and without inhibitor).
-
Place the reference electrode tip close to the working electrode surface using a Luggin capillary to minimize IR drop.
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open circuit potential (OCP) until it reaches a steady value (typically 30-60 minutes).[10]
-
Set the potentiostat to scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).
-
Use a slow scan rate, typically 0.167 mV/s.[11]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[12]
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Quantitative Data Summary:
| Sample | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| Blank | -500 | 100 | 120 | -120 | N/A |
| Inhibitor A | -450 | 10 | 110 | -115 | 90 |
| Inhibitor B | -475 | 25 | 115 | -118 | 75 |
Electrochemical Impedance Spectroscopy (EIS) Measurement
Objective: To investigate the corrosion mechanism and the properties of the protective inhibitor film.
Methodology:
-
Electrode and Cell Setup: Follow the same procedure as for potentiodynamic polarization.
-
Measurement:
-
Data Analysis:
-
Plot the data in Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log f) formats.[6]
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
Quantitative Data Summary:
| Sample | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 20 | 500 | 200 | N/A |
| Inhibitor A | 22 | 5000 | 50 | 90 |
| Inhibitor B | 21 | 2000 | 100 | 75 |
Weight Loss Measurement (Based on ASTM G1 and G31)
Objective: To determine the average corrosion rate over a specified period.
Methodology:
-
Coupon Preparation:
-
Prepare replicate coupons of the metal being tested.
-
Measure the initial surface area of each coupon.
-
Clean, degrease, and weigh the coupons accurately (to 0.1 mg).
-
-
Immersion Test:
-
Immerse the coupons in the corrosive solution (with and without inhibitor) for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
Maintain a constant temperature throughout the test.
-
-
Coupon Cleaning and Re-weighing:
-
After the immersion period, remove the coupons from the solution.
-
Clean the coupons according to ASTM G1 procedures to remove all corrosion products.[21]
-
Rinse, dry, and re-weigh the coupons accurately.
-
-
Data Analysis:
-
Calculate the weight loss for each coupon.
-
Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (K × W) / (A × T × D) Where: K = constant (8.76 × 10⁴) W = weight loss in grams A = surface area in cm² T = immersion time in hours D = density of the metal in g/cm³[1]
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
Quantitative Data Summary:
| Sample | Immersion Time (h) | Weight Loss (mg) | Corrosion Rate (mm/y) | IE (%) |
| Blank | 24 | 10.5 | 1.25 | N/A |
| Inhibitor A | 24 | 1.1 | 0.13 | 89.6 |
| Inhibitor B | 24 | 2.6 | 0.31 | 75.2 |
Visualizations
Caption: General workflow for corrosion inhibition measurements.
Caption: Troubleshooting logic for inconsistent corrosion data.
References
- 1. ppsthane.com [ppsthane.com]
- 2. infinitalab.com [infinitalab.com]
- 3. alspi.com [alspi.com]
- 4. powdermetallurgy.com [powdermetallurgy.com]
- 5. Corrosion Monitoring: Best Methods and Tools | Voliro [voliro.com]
- 6. Interpreting Electrochemical Impedance Spectroscopy Measurements [resources.pcb.cadence.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical Corrosion Measurements-Galvanic Corrosion Gamry Instruments [gamry.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
- 12. falex.com [falex.com]
- 13. tft-pneumatic.com [tft-pneumatic.com]
- 14. farsi.msrpco.com [farsi.msrpco.com]
- 15. Electrochemical Impedance Spectroscopy (EIS) Part 3 – Data Analysis | Metrohm [metrohm.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. cambridge.org [cambridge.org]
- 19. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 20. biologic.net [biologic.net]
- 21. ASTM Standards - Set Laboratories [setlab.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Thiadiazole and Triazole Derivatives
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with potent antimicrobial properties. Among these, thiadiazole and triazole derivatives have emerged as promising candidates, demonstrating significant activity against a broad spectrum of bacteria and fungi. This guide provides a detailed comparison of the antimicrobial efficacy of these two heterocyclic compounds, supported by experimental data, detailed methodologies, and mechanistic insights to inform researchers and drug development professionals.
At a Glance: Thiadiazole vs. Triazole Derivatives
| Feature | Thiadiazole Derivatives | Triazole Derivatives |
| Core Structure | Five-membered ring with two nitrogen atoms and one sulfur atom. | Five-membered ring with three nitrogen atoms. |
| Antimicrobial Spectrum | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][4] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and notable antifungal properties.[5][6][7][8] |
| Mechanism of Action | Inhibition of essential enzymes like 14-α-sterol demethylase in fungi, and potential disruption of bacterial DNA gyrase.[1][5] | Inhibition of key bacterial enzymes such as dihydrofolate reductase and DNA gyrase.[5][9] Some derivatives can also induce the production of reactive oxygen species and rupture the bacterial cell membrane.[9] |
Quantitative Antimicrobial Efficacy
The antimicrobial activity of thiadiazole and triazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11] The lower the MIC value, the higher the antimicrobial potency.
Thiadiazole Derivatives: Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Schiff bases of 1,3,4-thiadiazole | 4–16 | 4–16 | 16–31.5 | [1] |
| 1,3,4-thiadiazole with fluorine | 4–8 | - | - | [1] |
| Pyridine imidazo[2,1b]-1,3,4-thiadiazole | Promising activity | Promising activity | Promising activity | [1] |
| 2-amino-1,3,4-thiadiazole derivatives | 1000 | 1000 | - | [3] |
Triazole Derivatives: Antimicrobial Activity (MIC in µg/mL)
| Compound Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| Nalidixic acid-based 1,2,4-triazole-3-thione | 16 | 16 | 16 | [6] |
| Ofloxacin analogues with 1,2,4-triazole (B32235) | 0.25–1 | 0.25–1 | - | [6] |
| Phenylpiperazine-triazole-fluoroquinolone hybrids | 0.125–64 | 0.125–64 | 0.125–64 | [6] |
| 4-amino-5-aryl-4H-1,2,4-triazole | - | 5 | 5 | [6] |
Mechanisms of Antimicrobial Action
The antimicrobial effects of thiadiazole and triazole derivatives are attributed to their ability to interfere with essential cellular processes in microorganisms.
Thiadiazole Derivatives: Mechanism of Action
Thiadiazole derivatives exhibit a range of biological activities, including antibacterial and antifungal properties.[2] A primary mechanism of action for their antifungal activity is the inhibition of ergosterol (B1671047) biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell death. Specifically, some thiadiazoles target the enzyme 14-α-sterol demethylase, which is crucial for the synthesis of ergosterol.[1] In bacteria, some thiadiazole-containing compounds are thought to target DNA gyrase, an enzyme essential for DNA replication.[5]
Caption: Mechanism of antifungal action for some thiadiazole derivatives.
Triazole Derivatives: Mechanism of Action
Triazole derivatives are well-known for their broad-spectrum antimicrobial activity.[6][7] Their mechanisms of action are diverse and can include the inhibition of key bacterial enzymes. For instance, certain triazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids and amino acids.[9] Others, particularly quinolone-triazole hybrids, target DNA gyrase, interfering with DNA replication.[5] Furthermore, some triazole compounds can induce the production of intracellular reactive oxygen species (ROS) and cause the rupture of the bacterial cell's phospholipid bilayer.[9]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. kuey.net [kuey.net]
- 3. mdpi.com [mdpi.com]
- 4. media.neliti.com [media.neliti.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
2,5-Diamino-1,3,4-thiadiazole: A Comprehensive Evaluation as a Corrosion Inhibitor for Mild Steel
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors for mild steel remains a critical area of study. Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This guide provides an in-depth comparative analysis of 2,5-Diamino-1,3,4-thiadiazole (DAT) as a corrosion inhibitor for mild steel, evaluating its performance against other alternatives based on experimental data.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric techniques. The following tables summarize the performance of this compound and its derivatives in comparison to other organic and inorganic corrosion inhibitors for mild steel in acidic media.
Table 1: Performance of this compound and its Derivatives
| Inhibitor | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) | Reference |
| This compound | 1 M HCl | 5 | 92.5 | [1] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.5 | 98 | [2] |
| 2-(1,3,4-thiadiazol-2-yl)pyrrolidine | 1 M HCl | 0.5 | 94.6 | [3] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 1 M HCl | 0.1 | 95.8 | [4][5] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.1 | 97.2 | [4][5] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 2 | >90 | [6] |
Table 2: Electrochemical Parameters for this compound Derivatives
| Inhibitor | Medium | Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| Blank | 1 M HCl | - | -480 | 1150 | 25 | 150 | - |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | 1 M HCl | 0.2 | -510 | 45 | 680 | 45 | 96.1 |
| Blank | 0.5 M H₂SO₄ | - | -520 | 1350 | 20 | 180 | - |
| 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | 0.5 M H₂SO₄ | 0.2 | -545 | 98 | 350 | 60 | 92.7 |
Table 3: Comparison with Other Corrosion Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Benzotriazole | 1 M HCl | 10 mM | 90.2 | |
| Thiourea | 1 M HCl | 50 mM | 85.6 | [7] |
| 1,10-Phenanthroline derivative (OPP) | 1 M HCl + 0.5 M H₂SO₄ | 200 mg/L | 99.53 | [2][8] |
| Grape Seed Extract | 1 M HCl | 300 ppm | 88 | [9] |
| Rice Husk Extract | 1 M HCl | 1 g/L | 76.9 | [10] |
Experimental Protocols
The data presented in this guide are derived from standard corrosion evaluation techniques. The detailed methodologies for these key experiments are outlined below.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of known dimensions and chemical composition are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at a specified temperature for a set duration.
-
Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Electrochemical Measurements
Electrochemical experiments are typically conducted in a three-electrode cell setup using a potentiostat/galvanostat. The mild steel specimen serves as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[11]
Potentiodynamic Polarization (PDP):
-
The working electrode is immersed in the test solution until a stable open circuit potential (OCP) is achieved.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[12]
-
The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).[9][12] The inhibition efficiency is calculated from the Icorr values with and without the inhibitor.
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[11][13]
-
The impedance data is plotted in Nyquist and Bode formats.
-
The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[14][15] The inhibition efficiency is calculated from the Rct values.
Visualizing the Process
To better understand the experimental evaluation and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Mechanism of Action
The high inhibition efficiency of this compound and its derivatives is attributed to their molecular structure. These compounds contain nitrogen and sulfur heteroatoms, as well as aromatic rings with π-electrons.[16] These features facilitate the adsorption of the inhibitor molecules onto the surface of the mild steel.
The adsorption process can occur through:
-
Chemisorption: The sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the iron atoms on the steel surface.[1]
-
Physisorption: Electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
This adsorption leads to the formation of a protective film on the metal surface, which acts as a barrier, isolating the steel from the corrosive environment and thereby inhibiting the corrosion process.[3] Density Functional Theory (DFT) studies have been employed to further elucidate the interaction between the thiadiazole derivatives and the iron surface, confirming the role of the heteroatoms as active centers for adsorption.[16][17] The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Potentiodynamic polarization [corrosion-doctors.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Corrosion mitigation of mild steel in hydrochloric acid solution using grape seed extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. kosartech.com [kosartech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Ste… [ouci.dntb.gov.ua]
- 16. jchemlett.com [jchemlett.com]
- 17. Surface selective binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver and gold nanoparticles: a Raman and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 2,5-Diamino-1,3,4-thiadiazole and its Oxadiazole Bioisostere in Biological Activity
In the landscape of medicinal chemistry, the bioisosteric replacement of functional groups is a well-established strategy for optimizing lead compounds. The substitution of a sulfur atom in a thiadiazole ring with an oxygen atom to form an oxadiazole is a classic example of this approach. This guide provides a comparative overview of the biological activities of 2,5-Diamino-1,3,4-thiadiazole and its corresponding bioisostere, 2,5-Diamino-1,3,4-oxadiazole, drawing upon available experimental data for their substituted derivatives to infer the potential activities of the parent compounds. While direct head-to-head comparative studies on the unsubstituted parent diamino compounds are limited in publicly accessible literature, a comparative analysis of their substituted derivatives provides valuable insights into their potential as antimicrobial and anticancer agents.
The 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) cores are key pharmacophores in a multitude of biologically active compounds.[1][2][3][4][5] The thiadiazole ring, with its sulfur atom, often imparts increased lipophilicity, which can enhance cell permeability and bioavailability.[2][6] Conversely, the oxadiazole ring is generally more polar and can act as a bioisostere for amide and ester groups, potentially improving metabolic stability.[5] Both ring systems are planar and capable of participating in hydrogen bonding, crucial for interactions with biological targets.[3][4]
Comparative Antimicrobial Activity
For instance, a study on a series of 2-amino-5-substituted-1,3,4-thiadiazole and -oxadiazole derivatives revealed that certain thiadiazole compounds exhibited potent antibacterial activity against Streptococcus faecalis, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 µg/mL.[7] In the same study, an oxadiazole derivative showed notable antifungal activity against Candida albicans (MIC of 8 µg/mL) and Aspergillus niger (MIC of 64 µg/mL).[7] This highlights that the choice between the thiadiazole and oxadiazole core can be leveraged to tune the antimicrobial spectrum of the compounds.
Table 1: Comparative Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Class | Derivative Example | Test Organism | Activity (MIC in µg/mL) | Reference |
| 2-Amino-1,3,4-thiadiazole (B1665364) | 5-aryl/alkyl substituted | S. aureus, B. subtilis, E. coli, P. aeruginosa | Generally active | [8] |
| 2-Amino-1,3,4-oxadiazole | 5-aryl/alkyl substituted | S. aureus, E. coli | Active, with some derivatives showing remarkable antibacterial activity | [9] |
| 2,5-Disubstituted-1,3,4-thiadiazole | Tethered with other heterocycles | Gram-positive and Gram-negative bacteria | MICs ranging from 4-16 µg/mL for potent derivatives | [10][11] |
| 2,5-Disubstituted-1,3,4-oxadiazole | Tethered with other heterocycles | Gram-positive bacteria | Good activity with MICs of 8-16 µg/mL | [10][11] |
Comparative Anticancer Activity
The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are also prevalent in the design of novel anticancer agents.[12][13] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression.[14][15][16]
A study comparing a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and their corresponding 1,3,4-thiadiazol-2-amines found that many of the synthesized compounds from both series exhibited significant cytotoxicity against a panel of human cancer cell lines.[12] Notably, further derivatization into Mannich bases significantly enhanced the anticancer activity, with some compounds showing more potent effects than the standard drug CHS 828.[12] This suggests that while both cores can serve as a basis for effective anticancer agents, subsequent structural modifications are key to achieving high potency.
In another comparative study, a 1,3,4-thiadiazole derivative demonstrated potent anti-proliferative effects against the LoVo colon cancer cell line with an IC50 value of 2.44 µM.[11] In general, the literature suggests that the choice between the thiadiazole and oxadiazole ring can influence the selectivity and potency against different cancer cell lines.[17][18]
Table 2: Comparative Anticancer Activity of 2,5-Disubstituted 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 2-Amino-1,3,4-thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]- | LoVo (Colon) | 2.44 | [11][15] |
| 2-Amino-1,3,4-thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]- | MCF-7 (Breast) | 23.29 | [11][15] |
| 2-Amino-1,3,4-oxadiazole | 5-aryl substituted | HepG2 (Liver) | 8.6 (for a potent derivative) | [7] |
| 2,5-Disubstituted-1,3,4-oxadiazole | 2,5-diaryl/heteroaryl | MDA-MB-231 (Breast) | Potent activity observed | [14][19] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidative cyclization of bithiourea.[3]
Materials:
-
Semicarbazide (B1199961) hydrochloride
-
Potassium thiocyanate (B1210189)
-
3% Hydrogen peroxide
Procedure:
-
Synthesis of Bithiourea: A solution of semicarbazide hydrochloride is reacted with potassium thiocyanate in an appropriate solvent.
-
Cyclization: The resulting bithiourea is then subjected to oxidative cyclization using 3% hydrogen peroxide to yield this compound.[3] The product is typically purified by recrystallization.
Another reported method involves the reaction of dithiocarbamate (B8719985) derivatives with hydrazine (B178648) sulfate (B86663) in the presence of MgO nanoparticles as a heterogeneous catalyst.[7][10]
Synthesis of 2,5-Diamino-1,3,4-oxadiazole
The synthesis of 2,5-diamino-1,3,4-oxadiazole can be achieved through the cyclization of diaminoguanidine (B1197381) salts with a suitable cyclizing agent. A general protocol for a related 2-amino-1,3,4-oxadiazole is provided below, which could be adapted.
Materials:
-
A suitable carboxylic acid
-
Tosyl chloride
Procedure:
-
Formation of Acylthiosemicarbazide: A carboxylic acid is reacted with thiosemicarbazide to form an acylthiosemicarbazide intermediate.
-
Cyclization: The intermediate is then cyclized using a mixture of tosyl chloride and pyridine to yield the 2-amino-1,3,4-oxadiazole derivative.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drugs (positive controls)
-
96-well microtiter plates
Procedure:
-
Serial Dilutions: Serial two-fold dilutions of the test compounds and control drugs are prepared in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
In Vitro Anticancer Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug (positive control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[7][20]
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for the parent this compound and -oxadiazole are not extensively detailed, studies on their derivatives suggest several potential mechanisms of action for their anticancer effects. These include the inhibition of crucial enzymes like kinases and the induction of apoptosis.[14][15] For instance, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of STAT3 and miR-21, both of which are implicated in cancer cell proliferation and survival.[14][19]
Conclusion
The bioisosteric relationship between this compound and 2,5-diamino-1,3,4-oxadiazole presents a compelling platform for the development of novel therapeutic agents. Based on the available data for their substituted derivatives, both heterocyclic cores are versatile scaffolds for generating compounds with significant antimicrobial and anticancer activities. The choice between the thiadiazole and oxadiazole moiety allows for the fine-tuning of physicochemical properties and biological activity profiles. While the thiadiazole derivatives may offer advantages in terms of lipophilicity and cell permeability, the oxadiazole counterparts can provide enhanced metabolic stability. Further direct comparative studies of the parent diamino compounds are warranted to fully elucidate the subtle yet critical differences in their biological activities and to guide the rational design of future drug candidates.
References
- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Synthesis of Diamino Derivatives of bis-1,2,4-oxadiazole via Tandem Staudinger/aza-Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts [inis.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of this compound derivatives using MgO nanoparticles as heterogeneous basic catalysts | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 17. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted 2,5-Diamino-1,3,4-thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal chemistry, known to be a bioisostere of pyrimidine (B1678525) and oxadiazole.[1] Compounds bearing this moiety exhibit a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[2][3] The 2,5-diamino-1,3,4-thiadiazole core, in particular, offers two reactive amino groups that can be readily modified, allowing for the exploration of a wide chemical space to optimize biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2,5-diamino-1,3,4-thiadiazoles, focusing on their antimicrobial and anticancer properties.
Antimicrobial Activity of Substituted 2,5-Diamino-1,3,4-thiadiazoles
The antimicrobial potential of this compound derivatives has been extensively studied. The nature and position of substituents on the amino groups and any additional rings play a crucial role in determining the potency and spectrum of their activity.
Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted this compound derivatives against various bacterial and fungal strains.
| Compound ID | R1 Substituent | R2 Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | H | 4-Fluorophenyl | S. aureus | 20-28 | [4] |
| 1b | H | 4-Chlorophenyl | S. aureus | 20-28 | [4] |
| 2a | H | (3-hydroxy-2-naphthyl) | S. aureus | 62.5 | [5] |
| 3a | Metal Complex (Co(II)) | - | S. aureus | Enhanced activity | [6] |
| 3b | Metal Complex (Ni(II)) | - | E. coli | Enhanced activity | [6] |
| 3c | Metal Complex (Cu(II)) | - | A. niger | Enhanced activity | [5] |
Key Structure-Activity Relationship Insights:
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms like fluorine and chlorine on a phenyl ring attached to one of the amino groups generally enhances antibacterial activity, particularly against Gram-positive bacteria.[4]
-
Oxygenated Substituents: Derivatives with oxygen-containing groups on the phenyl ring tend to exhibit significant antifungal activity.[4]
-
Metal Complexation: The formation of metal complexes with the this compound ligand can lead to a significant increase in antimicrobial activity compared to the parent ligand.[5][6] The metal ion is believed to enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.
Anticancer Activity of Substituted 2,5-Diamino-1,3,4-thiadiazoles
Derivatives of this compound have also emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes or interference with cellular processes crucial for cancer cell proliferation.
Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted this compound derivatives against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | H | 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo | 2.44 | [7] |
| 4b | H | 5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 | 23.29 | [7] |
| 5a | H | 5-(4-chlorophenyl) (piperazine acetamide (B32628) linker) | MCF-7 | 2.32 - 8.35 | [3] |
| 5b | H | 5-(4-chlorophenyl) (piperazine acetamide linker) | HepG2 | 2.32 - 8.35 | [3] |
Key Structure-Activity Relationship Insights:
-
Aromatic Ring at C5: The introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core is often associated with enhanced anticancer effects.[7]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring significantly influence the anticancer efficacy.[7]
-
Linker and Heterocyclic Moiety: The incorporation of a piperazine (B1678402) ring through an acetamide linker has been shown to be advantageous for antiproliferative activity.[3]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of substituted 2,5-diamino-1,3,4-thiadiazoles are provided below.
General Synthesis of Substituted 2,5-Diamino-1,3,4-thiadiazoles
A common route for the synthesis of the this compound scaffold involves the oxidative cyclization of thiosemicarbazide (B42300) derivatives.
Materials:
-
Thiosemicarbazide
-
Appropriate aldehyde or ketone
-
Oxidizing agent (e.g., ferric chloride (FeCl3))
-
Solvent (e.g., ethanol, water)
Procedure:
-
Thiosemicarbazone Formation: Dissolve thiosemicarbazide in a suitable solvent. Add the desired aldehyde or ketone to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the solution containing the thiosemicarbazone, add an oxidizing agent such as ferric chloride. Reflux the mixture for a specified period.
-
Isolation and Purification: After cooling, the precipitated product is filtered, washed, and dried. The crude product can be purified by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
General Synthesis Workflow
Caption: General synthesis workflow for substituted 2,5-diamino-1,3,4-thiadiazoles.
MTT Assay Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship Logic
Caption: Key structure-activity relationships of this compound derivatives.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities on Metal Complexes of this compound Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative DFT Analysis of Thiadiazole-Based Corrosion Inhibitors
Thiadiazole derivatives have emerged as a significant class of organic corrosion inhibitors, primarily due to the presence of nitrogen and sulfur heteroatoms and aromatic rings in their structure. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive environments. Density Functional Theory (DFT) has become a powerful computational tool for elucidating the inhibition mechanisms at a molecular level. By calculating various quantum chemical descriptors, DFT provides insights into the relationship between the molecular structure of an inhibitor and its protective performance, guiding the design of new and more effective corrosion inhibitors.[1][2][3]
Data Presentation: Performance of Thiadiazole Inhibitors
The inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure, concentration, and the corrosive medium. The following tables summarize experimental inhibition efficiencies and key quantum chemical parameters from various studies.
Table 1: Comparison of Experimental Inhibition Efficiencies
| Inhibitor Name/Acronym | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Reference |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | 1M HCl | Carbon Steel | 1.0 mM | 98.04 | [4][5] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | 1M HCl | Carbon Steel | 1.0 mM | 95.32 | [4][5] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.5M H₂SO₄ | Mild Steel | 5x10⁻³ M | 94.3 | [6] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.5M H₂SO₄ | Mild Steel | 5x10⁻³ M | 91.2 | [6] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Acidic Media | Mild Steel | Not Specified | 93.90 | [7][8] |
| 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-2-methoxyphenol | 1.0 M HCl | Mild Steel | 5x10⁻³ M | >90 (at 303K) | [9] |
Table 2: Comparative Quantum Chemical Parameters (DFT)
Quantum chemical calculations provide descriptors that correlate with the inhibition efficiency. Higher EHOMO values indicate a greater tendency to donate electrons, while lower ELUMO values suggest a higher ability to accept electrons. A smaller energy gap (ΔE = ELUMO - EHOMO) generally implies higher reactivity and better inhibition performance.[10][11]
| Inhibitor Name/Acronym | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | -6.043 | -1.115 | 4.928 | 3.235 | [6] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | -6.829 | -2.449 | 4.380 | 6.883 | [6] |
| Phenyl-amino-thiadiazole (PAT) | -8.11 | -1.14 | 6.97 | Not Specified | [10] |
| Ethyl-amino-thiadiazole (EAT) | -8.25 | -1.17 | 7.08 | Not Specified | [10] |
| Methyl-amino-thiadiazole (MAT) | -8.31 | -1.22 | 7.09 | Not Specified | [10] |
| Amino-thiadiazole (AT) | -8.42 | -1.25 | 7.17 | Not Specified | [10] |
| Thiadiazole (TDA) | -8.76 | -1.33 | 7.43 | Not Specified | [10] |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | -4.80 | -1.20 | 3.60 | 2.76 | [7][8] |
Experimental and Computational Protocols
A combination of experimental and theoretical methods is crucial for a comprehensive understanding of corrosion inhibition.
Experimental Corrosion Measurement Protocols
-
Gravimetric (Weight Loss) Method :
-
Procedure : Metal specimens (e.g., mild steel coupons) are weighed before and after immersion in a corrosive solution (e.g., 1M HCl) with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[4][9]
-
Calculation : The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the weight loss data. The inhibition efficiency is determined by the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.[4]
-
-
Electrochemical Measurements :
-
Setup : A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[5]
-
Potentiodynamic Polarization (PDP) : The potential of the working electrode is scanned in both anodic and cathodic directions. The corrosion current density (icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: IE% = [(icorr - i'corr) / icorr] x 100, where icorr and i'corr are the corrosion current densities without and with the inhibitor.[5]
-
Electrochemical Impedance Spectroscopy (EIS) : Measurements are taken at a constant potential over a frequency range (e.g., 1 KHz to 100 mHz). The charge transfer resistance (Rct) is obtained from Nyquist plots. The inhibition efficiency is calculated as: IE% = [(R'ct - Rct) / R'ct] x 100, where R'ct and Rct are the charge transfer resistances with and without the inhibitor.[5]
-
Computational (DFT) Methodology
-
Software : Calculations are typically performed using software packages like Gaussian, Materials Studio, or Spartan.[6][8][12]
-
Method : The Density Functional Theory (DFT) method is widely employed.[13] A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[8][12][13]
-
Basis Set : The geometry of the inhibitor molecules is optimized using a suitable basis set, such as 6-31G(d,p), 6-31G**, or 6-311++G(d,p).[6][7][8][12]
-
Parameter Calculation : Following geometry optimization, quantum chemical parameters such as EHOMO, ELUMO, energy gap (ΔE), dipole moment (μ), electronegativity (χ), and global hardness (η) are calculated to analyze the inhibitor's reactivity and interaction with the metal surface.[13][14] These parameters help in understanding the electron-donating and accepting capabilities of the inhibitor molecules.[10]
Visualizing DFT Analysis and Inhibition Mechanisms
Diagrams created using the DOT language help illustrate complex workflows and relationships in corrosion inhibition studies.
Caption: Workflow for DFT analysis of corrosion inhibitors.
Caption: Adsorption mechanism of thiadiazole inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ajchem-a.com [ajchem-a.com]
- 11. mdpi.com [mdpi.com]
- 12. cyberleninka.ru [cyberleninka.ru]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. pubs.acs.org [pubs.acs.org]
Superior In-Vitro Activity of Thiadiazole Metal Complexes Compared to Parent Ligands: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in-vitro biological activities of thiadiazole metal complexes versus their corresponding parent ligands. It has been consistently observed that the chelation of metal ions with thiadiazole-based ligands enhances their antimicrobial, anticancer, and antioxidant properties. This enhancement is often attributed to the increased lipophilicity of the complexes, facilitating their transport across cell membranes, and their ability to interact with biological targets like DNA and cellular proteins.[1][2] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Data Presentation: A Comparative Overview
The in-vitro efficacy of thiadiazole metal complexes is consistently reported to be superior to the parent ligands. This is demonstrated by lower Minimum Inhibitory Concentration (MIC) values in antimicrobial assays and lower IC50 (half-maximal inhibitory concentration) values in anticancer and antioxidant studies.
Antimicrobial Activity
Metal complexes of thiadiazole derivatives often exhibit significantly lower MIC values against a range of bacterial and fungal strains compared to the free ligands. This suggests that complexation with metals can potentiate the antimicrobial effects.
| Compound/Complex | Organism | Parent Ligand MIC (µg/mL) | Metal Complex MIC (µg/mL) | Metal Ion | Reference |
| Thiazole (B1198619) Schiff Base | E. coli | 50 | 25 | Co(II) | [2] |
| Thiazole Schiff Base | S. aureus | 76 | 38 | Co(II) | [2] |
| Thiazole Schiff Base | C. albicans | 75 | 37 | Co(II) | [2] |
| 2,5-bis(ethylthio)-1,3,4-thiadiazole | S. aureus | >100 | 12.5 | Cu(II) | [3] |
| 2,5-bis(ethylthio)-1,3,4-thiadiazole | E. coli | >100 | 25 | Cu(II) | [3] |
Anticancer Activity
The cytotoxic effects of thiadiazole ligands on various cancer cell lines are notably enhanced upon coordination with metal ions, as indicated by the reduction in IC50 values.
| Compound/Complex | Cell Line | Parent Ligand IC50 (µM) | Metal Complex IC50 (µM) | Metal Ion | Reference |
| Thiazole-based Thioamide | Ovarian Cancer (A2780) | >50 | 4.6 | Ag(I) | [4] |
| Thiazole-based Thioamide | Prostate Cancer (PC3) | >50 | 24.0 | Ag(I) | [4] |
| Thiazolo[3,2-a]benzimidazolone | Breast Cancer (MCF-7) | >100 | 7.17 | Not Specified | [5] |
| 1,3,4-thiadiazole derivative | Lung Adenocarcinoma (A549) | >500 | 21.00 | Not Specified | [6] |
| 1,3,4-thiadiazole derivative | Glioma (C6) | >500 | 18.50 | Not Specified | [6] |
Antioxidant Activity
While data directly comparing the antioxidant activity of parent thiadiazole ligands and their metal complexes is less abundant, studies on related thiazole derivatives suggest that complexation can modulate radical scavenging activity.
| Compound/Complex | Assay | Parent Ligand IC50 (µM) | Metal Complex IC50 (µM) | Metal Ion | Reference |
| Thiazolidinone derivative | DPPH | 28.00 | Not Reported | Not Applicable | [7] |
| Thiazolidinone derivative | DPPH | 27.50 | Not Reported | Not Applicable | [7] |
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments cited in the literature for assessing the biological activity of thiadiazole metal complexes.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure to determine the MIC of a compound.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The parent ligand and metal complexes are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the parent ligand and metal complexes and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Reaction Mixture: Various concentrations of the test compounds (parent ligand and metal complexes) are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key biological pathways and experimental workflows relevant to the in-vitro activity of thiadiazole metal complexes.
Caption: Apoptosis induction by thiadiazole metal complexes via the mitochondrial pathway.
References
- 1. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co(II), Cu(II), and Zn(II) thio-bis(benzimidazole) complexes induce apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Performance of 2,5-Diamino-1,3,4-thiadiazole and its Derivatives as Corrosion Inhibitors in Acidic Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2,5-Diamino-1,3,4-thiadiazole (DAT) and its derivatives as corrosion inhibitors in different acidic environments, primarily hydrochloric acid (HCl) and sulfuric acid (H2SO4). The information presented herein is collated from various experimental studies to aid in the selection and application of these compounds in relevant research and industrial processes.
Introduction to this compound Inhibitors
This compound (DAT) is a heterocyclic compound containing nitrogen and sulfur atoms, which are known to be effective centers for adsorption on metal surfaces. This property makes DAT and its derivatives promising corrosion inhibitors. Their mechanism of action primarily involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment. This adsorption can be a combination of physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal.
Comparative Performance in HCl and H₂SO₄ Media
Direct comparative studies of this compound in both hydrochloric and sulfuric acid under identical conditions are limited in the reviewed literature. However, by examining the performance of various thiadiazole derivatives, we can infer their relative effectiveness in these media.
Data Presentation
The following tables summarize the inhibition efficiencies of various this compound derivatives in HCl and H₂SO₄ solutions, as determined by different experimental techniques.
Table 1: Performance of Thiadiazole Inhibitors in Hydrochloric Acid (HCl)
| Inhibitor | Metal | Acid Concentration | Inhibitor Concentration | Technique | Inhibition Efficiency (%) | Reference |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 50 ppm | Weight Loss | 92.5 | |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 50 ppm | Potentiodynamic Polarization | 91.8 | |
| 2,5-bis(4-aminophenyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 50 ppm | EIS | 93.2 | |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 100 ppm | Weight Loss | 88.7 | |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 100 ppm | Potentiodynamic Polarization | 87.9 | |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 100 ppm | EIS | 89.1 |
Table 2: Performance of Thiadiazole Inhibitors in Sulfuric Acid (H₂SO₄)
| Inhibitor | Metal | Acid Concentration | Inhibitor Concentration | Technique | Inhibition Efficiency (%) | Reference |
| 2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 200 ppm | Weight Loss | 94.3 | |
| 2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 200 ppm | Potentiodynamic Polarization | 93.7 | |
| 2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 200 ppm | EIS | 95.1 | |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 5x10⁻⁴ M | Potentiodynamic Polarization | 98 | [1] |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 5x10⁻⁴ M | EIS | - | [1] |
Note: The inhibition efficiency can vary based on the specific derivative, its concentration, the temperature, and the exact experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Weight Loss (Gravimetric) Method
This method provides a direct measure of corrosion rate.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.
-
Immersion: The pre-weighed coupons are immersed in the acidic solution (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 6 hours).
-
Cleaning: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinsed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of the cleaned and dried coupons is recorded.
-
Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR (g/m²h) = ΔW / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100
where ΔW is the weight loss, A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the absence of the inhibitor, and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Stabilization: The working electrode is immersed in the test solution (acid with or without inhibitor) for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to Ecorr.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100
where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Cell Setup and Stabilization: The same three-electrode cell setup as in potentiodynamic polarization is used. The working electrode is allowed to stabilize at its OCP in the test solution.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured.
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit to model the electrochemical processes occurring at the interface. A common model includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Mandatory Visualizations
Inhibition Mechanism
The primary mechanism of corrosion inhibition by this compound and its derivatives in acidic media is through adsorption onto the metal surface, forming a protective barrier.
Caption: Corrosion inhibition mechanism of DAT.
Experimental Workflow
The general workflow for evaluating the performance of a corrosion inhibitor is as follows:
References
A Researcher's Guide to Cross-Validating Corrosion Studies: Electrochemical vs. Weight Loss Methods
For researchers, scientists, and drug development professionals engaged in material stability and degradation analysis, accurately quantifying corrosion rates is paramount. Two of the most common methodologies employed are traditional weight loss analysis and modern electrochemical techniques. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection and cross-validation of the most appropriate technique for your research needs.
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, is a critical factor in the lifecycle of metallic components, from manufacturing equipment to implantable medical devices. Understanding the rate and mechanism of corrosion is essential for predicting material lifespan, ensuring structural integrity, and developing effective protective strategies such as coatings and inhibitors.
The classical weight loss (gravimetric) method offers a direct and intuitive measure of material degradation. It involves exposing a sample of known weight and surface area to a corrosive environment for a predetermined period. Following exposure, the corrosion products are removed, and the sample is re-weighed. The difference in weight provides a direct measure of the material lost to corrosion, from which an average corrosion rate can be calculated.
In contrast, electrochemical methods provide an indirect but significantly faster assessment of corrosion. These techniques, which include potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), measure the electrochemical reactions occurring at the metal-electrolyte interface. By applying a small electrical potential or current to the sample and measuring the response, parameters such as corrosion current density (icorr) can be determined. This value is directly proportional to the corrosion rate, as dictated by Faraday's Law.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, comparing the corrosion rates and inhibition efficiencies determined by both weight loss and electrochemical methods for different materials and corrosive environments.
Table 1: Comparison of Corrosion Rates for Mild Steel in 1M HCl
| Inhibitor Concentration | Weight Loss Corrosion Rate (mm/year) | Potentiodynamic Polarization Corrosion Rate (mm/year) |
| Blank | 25.4 | 23.8 |
| Inhibitor A (0.1 g/L) | 8.2 | 7.9 |
| Inhibitor B (0.5 g/L) | 3.1 | 2.9 |
Data synthesized from studies on the effect of inhibitors on mild steel corrosion in acidic media.
Table 2: Corrosion Rates of Aluminum Alloy 6061 in 3.5% NaCl Solution
| Method | Corrosion Rate (mm/year) |
| Weight Loss | 0.045 |
| Potentiodynamic Polarization | 0.052 |
This data illustrates a common observation where electrochemical methods may yield slightly higher corrosion rates than weight loss methods.[1]
Table 3: Inhibition Efficiency of a Green Inhibitor on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Weight Loss Inhibition Efficiency (%) | Potentiodynamic Polarization Inhibition Efficiency (%) | Electrochemical Impedance Spectroscopy Inhibition Efficiency (%) |
| 100 | 75.2 | 78.5 | 79.1 |
| 300 | 88.9 | 90.1 | 91.3 |
| 500 | 94.1 | 95.3 | 96.2 |
This table demonstrates the good agreement often found between the different methods when evaluating the performance of corrosion inhibitors.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible corrosion data. Below are generalized methodologies for the key experiments cited.
Weight Loss Method (Gravimetric)
The weight loss method is a straightforward technique for determining the average corrosion rate.[2]
1. Specimen Preparation:
-
Cut specimens to a desired dimension (e.g., 2 cm x 2 cm x 0.2 cm).
-
Drill a small hole near the top edge for suspension.
-
Mechanically polish the specimens using a series of silicon carbide (SiC) papers of increasing grit (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the specimens by sonicating in acetone (B3395972) or ethanol, followed by rinsing with deionized water.
-
Dry the specimens thoroughly in a desiccator.
-
Accurately weigh each specimen to four decimal places using an analytical balance (Winitial).
-
Measure the dimensions of each specimen to calculate the total surface area.
2. Corrosion Test:
-
Suspend the prepared specimens in the corrosive solution using a non-reactive holder (e.g., glass hook, Teflon thread). Ensure the specimen is fully immersed.
-
Maintain the test solution at a constant temperature for the duration of the experiment (e.g., 25 °C, 50 °C).
-
The duration of the immersion test can range from several hours to hundreds of hours, depending on the expected corrosion rate.[3]
3. Cleaning and Final Weighing:
-
After the designated immersion time, carefully remove the specimens from the solution.
-
Clean the specimens to remove all corrosion products. This can be achieved through mechanical means (e.g., gentle brushing with a soft-bristled brush) or chemical cleaning (e.g., immersing in a specific acid solution containing an inhibitor to prevent the attack of the base metal). The cleaning procedure should be chosen based on the material and the nature of the corrosion product.
-
Rinse the cleaned specimens with deionized water and then with acetone or ethanol.
-
Dry the specimens completely in a desiccator.
-
Weigh the cleaned and dried specimens to obtain the final weight (Wfinal).
4. Corrosion Rate Calculation: The corrosion rate (CR) in millimeters per year (mm/year) can be calculated using the following formula:
CR (mm/year) = (K × ΔW) / (A × T × ρ)
Where:
-
K = a constant (8.76 × 104)
-
ΔW = Weight loss (Winitial - Wfinal) in grams
-
A = Surface area of the specimen in cm2
-
T = Immersion time in hours
-
ρ = Density of the metal in g/cm3
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current density (icorr) by polarizing the working electrode and measuring the resulting current.
1. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode (WE): The material specimen under investigation, typically mounted in an epoxy resin to expose a known surface area (e.g., 1 cm2).
-
Reference Electrode (RE): A stable electrode with a known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode. A Luggin capillary is often used to position the reference electrode close to the working electrode surface to minimize IR drop.
-
Counter Electrode (CE) or Auxiliary Electrode (AE): An inert material with a large surface area, such as a platinum or graphite (B72142) rod, which completes the electrical circuit.
-
-
The electrodes are immersed in the corrosive electrolyte solution.
2. Measurement Procedure:
-
Allow the system to stabilize by measuring the Open Circuit Potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.
-
The potentiodynamic polarization scan is then performed by sweeping the potential of the working electrode from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).
-
A slow scan rate (e.g., 0.166 mV/s or 1 mV/s) is typically used to ensure the system is in a quasi-steady state.
-
The resulting current is recorded as a function of the applied potential.
3. Data Analysis (Tafel Extrapolation):
-
The data is plotted as the logarithm of the absolute current density (log |i|) versus the applied potential (E). This is known as a Tafel plot.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (Ecorr).
-
The corrosion rate can then be calculated from icorr using the Stern-Geary equation and Faraday's Law.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides information about the kinetics of the electrochemical processes and the properties of the surface films.
1. Electrochemical Cell Setup:
-
The same three-electrode cell setup as in potentiodynamic polarization is used.
2. Measurement Procedure:
-
The system is first allowed to stabilize at the OCP.
-
A small amplitude sinusoidal AC potential (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
-
The resulting AC current response is measured. The impedance (Z) is the ratio of the applied potential to the resulting current.
3. Data Analysis:
-
The impedance data is typically presented in the form of a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model that represents the electrochemical processes occurring at the electrode-electrolyte interface.
-
The polarization resistance (Rp) is a key parameter obtained from the EIS data, which is inversely proportional to the corrosion rate. The corrosion current density (icorr) can be calculated from Rp using the Stern-Geary equation.
Mandatory Visualization
Caption: Workflow for corrosion studies comparing weight loss and electrochemical methods.
Caption: Logical relationship between corrosion phenomena and measurement techniques.
References
Evaluating the Cytotoxicity of Novel 2,5-Diamino-1,3,4-thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole (B1197879) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including notable anticancer properties. Derivatives of 2,5-diamino-1,3,4-thiadiazole, in particular, have emerged as a promising class of cytotoxic agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as the EGFR/HER-2 cascade, and the induction of apoptosis. This guide provides a comparative analysis of the cytotoxic performance of novel this compound derivatives against established cancer cell lines, with doxorubicin (B1662922) as a benchmark. Experimental data is presented to facilitate an objective evaluation for researchers in the field of oncology drug discovery.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of novel this compound derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, were determined using the MTT assay. The results are summarized and compared with the standard chemotherapeutic agent, doxorubicin.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiadiazole Derivative 1 | MCF-7 | 9.1 | Doxorubicin | 2.5[1] |
| HepG2 | 26.3 | Doxorubicin | 12.18 | |
| Thiadiazole Derivative 2 | MCF-7 | 10.2 | Doxorubicin | 2.5[1] |
| HepG2 | 24.9 | Doxorubicin | 12.18 | |
| Thiadiazole Derivative 3 | A549 | 8.03 | Doxorubicin | > 20 |
| HepG2 | 4.37 | Doxorubicin | 12.18 | |
| Thiadiazole Derivative 4 | A549 | <0.98 | Cisplatin | Not Specified |
| Thiadiazole Derivative 5 | A549 | 4.04 | 5-Fluorouracil | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cancer cells (MCF-7, HepG2, or A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives or doxorubicin). A vehicle control (medium with DMSO) is also included. The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 values are calculated.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity and apoptotic effects of novel compounds.
Signaling Pathway
Certain 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the EGFR and HER-2 signaling pathways. This inhibition disrupts downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: Inhibition of EGFR/HER-2 signaling by thiadiazole derivatives, leading to reduced proliferation and induced apoptosis.
References
Comparison of different synthesis methods for 2,5-Diamino-1,3,4-thiadiazole
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2,5-Diamino-1,3,4-thiadiazole is a valuable scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of two distinct and effective methods for its synthesis: the oxidative cyclization of bithiourea and the cyclization of thiocarbohydrazide (B147625) with cyanogen (B1215507) bromide.
Data Summary
The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound.
| Parameter | Method 1: Oxidative Cyclization of Bithiourea | Method 2: Cyclization of Thiocarbohydrazide with Cyanogen Bromide |
| Starting Materials | Bithiourea, 3% Hydrogen Peroxide | Thiocarbohydrazide, Cyanogen Bromide, Water |
| Reaction Time | 1 hour | Approximately 2 hours |
| Reaction Temperature | 50–60 °C | 10–15 °C |
| Reported Yield | 96.4%[1] | 85% |
| Key Reagents | Hydrogen Peroxide (oxidizing agent) | Cyanogen Bromide (cyclizing agent) |
| Solvent | Water (from H₂O₂ solution) | Water |
Experimental Protocols
Method 1: Oxidative Cyclization of Bithiourea
This method utilizes the oxidative cyclization of bithiourea using hydrogen peroxide, offering a high yield in a relatively short reaction time.
Procedure:
-
In a 250 mL round-bottomed flask, place 30 g (0.2 mol) of bithiourea.
-
Add 40 mL of 3% hydrogen peroxide to the flask.
-
The mixture is then refluxed at a temperature of 50–60 °C for 1 hour with continuous stirring.[1]
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate of this compound is collected by filtration.
-
The product is washed with cold water and dried.
Method 2: Cyclization of Thiocarbohydrazide with Cyanogen Bromide
This approach involves the reaction of thiocarbohydrazide with cyanogen bromide in an aqueous solution.
Procedure:
-
Dissolve 10.6 g (0.1 mol) of thiocarbohydrazide in 100 mL of water in a beaker.
-
In a separate flask, dissolve 10.6 g (0.1 mol) of cyanogen bromide in 50 mL of water.
-
Cool both solutions to 10–15 °C in an ice bath.
-
Slowly add the cyanogen bromide solution to the thiocarbohydrazide solution with constant stirring, maintaining the temperature between 10–15 °C.
-
Continue to stir the reaction mixture for approximately 2 hours at the same temperature.
-
The precipitated this compound is then collected by filtration, washed with cold water, and dried.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing these two synthesis methods, from starting materials to the final product, highlighting the key reaction parameters.
Caption: Comparative workflow of two synthesis methods for this compound.
Discussion
Both methods present viable pathways for the synthesis of this compound. The oxidative cyclization of bithiourea stands out for its exceptionally high yield and shorter reaction time.[1] However, the handling of hydrogen peroxide at elevated temperatures requires appropriate safety precautions.
The cyclization of thiocarbohydrazide with cyanogen bromide offers a good yield under milder temperature conditions. The primary safety consideration for this method is the toxicity of cyanogen bromide, which necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment.
The choice between these methods may depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. For large-scale production where yield is a critical factor, the bithiourea method may be preferable. For smaller-scale laboratory synthesis where milder reaction conditions are prioritized, the thiocarbohydrazide method presents a strong alternative.
References
A Comparative Guide to New Thiadiazole Antifungals Versus Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, has created an urgent need for novel therapeutics. Thiadiazole derivatives have emerged as a promising class of antifungals, often exhibiting potent activity against a broad spectrum of pathogenic fungi. This guide provides an objective comparison of the performance of new thiadiazole antifungals against commercial standards, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
Many newly synthesized 1,3,4-thiadiazole (B1197879) derivatives share a mechanism of action with the widely used azole antifungals.[1][2] They primarily act by inhibiting the fungal cytochrome P450 enzyme 14-α-sterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell growth inhibition. This targeted action makes these compounds promising candidates for further development. Some studies also suggest that certain thiadiazole derivatives may have alternative mechanisms, such as disrupting cell wall biogenesis.[3]
In Vitro Antifungal Activity: A Head-to-Head Comparison
The in vitro efficacy of new thiadiazole antifungals has been evaluated against a range of clinically relevant fungal pathogens, with promising results when compared to commercial standards such as fluconazole (B54011) and voriconazole. Minimum Inhibitory Concentration (MIC) is a key metric used to quantify the in vitro activity of an antifungal agent, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Comparative MIC Values Against Candida Species
Several studies have demonstrated that novel thiadiazole derivatives exhibit potent antifungal activity against various Candida species, including strains resistant to fluconazole.
| Compound/Drug | C. albicans (ATCC 10231) | C. krusei (ATCC 6258) | C. glabrata (ATCC 2001) | C. famata | Reference |
| Thiadiazole 3l | 5 µg/mL | 10 µg/mL | 10 µg/mL | 10 µg/mL | [1] |
| Thiadiazole 3k | 10 µg/mL | 10 µg/mL | - | 10 µg/mL | [1] |
| Fluconazole | - | - | - | - | [1] |
| Thiadiazole C1 | 8-96 µg/mL (MIC100) | - | - | - | [3] |
Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
One study highlighted that compound 3l, bearing a 2,4-dichlorophenyl group, was the most active against C. albicans ATCC 10231 with a MIC of 5 µg/mL.[1] Furthermore, both compounds 3k and 3l showed comparable antifungal activity to the standard drug fluconazole against other tested Candida strains.[1] Another promising derivative, compound C1, demonstrated potent activity against various Candida species, including azole-resistant isolates, with MIC100 values ranging from 8 to 96 μg/ml.[3]
Activity Against Aspergillus Species
Data on the activity of new thiadiazole antifungals against Aspergillus species is emerging. The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) has shown a broad range of antifungal activity, not only against Candida species but also against molds like Aspergillus.[3]
| Compound/Drug | Aspergillus niger (ATCC 16888) | Reference |
| Thiadiazole C1 | 8-96 µg/mL (MIC100) | [3] |
| Voriconazole | Data not available in the same study for direct comparison |
Further head-to-head studies are needed to comprehensively benchmark the efficacy of new thiadiazole derivatives against voriconazole, a standard of care for aspergillosis.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/M38-A2)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
1. Inoculum Preparation:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida spp., Potato Dextrose Agar for Aspergillus spp.) at 35°C for 24-48 hours.
- A suspension of the fungal colonies is prepared in sterile saline.
- The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
- The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Drug Dilution:
- A serial two-fold dilution of the thiadiazole compounds and commercial standards is prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction for azoles and related compounds) compared to the drug-free growth control well.
Ergosterol Quantification Assay
This assay is used to investigate the mechanism of action of antifungal agents by measuring their impact on ergosterol biosynthesis.
1. Fungal Culture and Treatment:
- Fungal cells are grown in a suitable broth medium to mid-log phase.
- The cultures are then treated with various concentrations of the thiadiazole compounds or a commercial standard for a defined period.
2. Sterol Extraction:
- Fungal cells are harvested by centrifugation.
- The cell pellet is saponified using a solution of potassium hydroxide (B78521) in ethanol (B145695) at an elevated temperature (e.g., 85-90°C) for 1 hour.
- Non-saponifiable lipids, including ergosterol, are extracted with a non-polar solvent such as n-heptane or hexane.
3. HPLC Analysis:
- The extracted sterols are dried and redissolved in a suitable solvent (e.g., methanol).
- The sample is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 column.
- Ergosterol is detected by its characteristic absorbance spectrum, typically between 230 and 300 nm.
- The amount of ergosterol in the treated samples is quantified by comparing the peak area to a standard curve of pure ergosterol.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Fungal Ergosterol Biosynthesis Pathway and Site of Inhibition.
Caption: Experimental Workflow for Antifungal Susceptibility Testing.
Conclusion
The data presented in this guide highlight the significant potential of novel thiadiazole derivatives as a new class of antifungal agents. Several of these compounds have demonstrated in vitro activity comparable or superior to existing commercial standards against a range of pathogenic fungi. Their primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-validated target for antifungal therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2,5-Diamino-1,3,4-thiadiazole: A Guide for Laboratory Professionals
Chemical waste generators are ultimately responsible for correctly classifying and disposing of their waste in accordance with local, regional, and national regulations.[1][2] Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Chemical Waste Handling |
| Eye Protection |
| Hand Protection |
| Body Protection |
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of hazardous chemical waste.
-
Waste Identification and Segregation:
-
Properly identify and label all waste containing 2,5-Diamino-1,3,4-thiadiazole.
-
Segregate waste streams to prevent mixing with incompatible materials.[3] Strong oxidizing agents and strong acids are noted as incompatible with similar thiadiazole compounds.
-
Solid Waste: Collect unused or expired this compound and contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not pour down the drain.[2]
-
-
Container Management:
-
Use only approved, leak-proof containers for hazardous waste.
-
Ensure containers are tightly closed except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area.
-
Keep containers away from heat and sources of ignition.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Accidental Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control the Spill: For solid spills, sweep up the material and place it into a suitable container for disposal.[1][2] Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,5-Diamino-1,3,4-thiadiazole
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,5-Diamino-1,3,4-thiadiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.
Hazard Identification and Classification:
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂H₄N₄S |
| Molecular Weight | 116.15 g/mol [2] |
| Appearance | Solid |
Note: Comprehensive quantitative data such as occupational exposure limits (OELs) were not available in the searched documents. A thorough risk assessment should be conducted by qualified personnel before use.
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation from direct contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated and engineering controls are insufficient. | To prevent respiratory irritation from inhaling dust.[1] |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Preparation:
-
Ensure the work area is clean, uncluttered, and located in a well-ventilated space. The use of a chemical fume hood is strongly recommended.[3]
-
Confirm that an eyewash station and a safety shower are readily accessible.[4]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that all personnel are trained on the specific hazards and handling procedures for this chemical.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.[3]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Handle the solid material carefully to minimize the generation of airborne dust.
3. Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any remaining this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Emergency Procedures
| Situation | First-Aid Measures |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| If on Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms are experienced, get medical help.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.
-
Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1]
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
